Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBFEAJSPROQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729224 | |
| Record name | Methyl (2-fluoro-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91361-59-0 | |
| Record name | Methyl 2-fluoro-4-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91361-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-fluoro-4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key chemical intermediate, distinguished by its fluorinated phenylacetate scaffold. This structure is of significant interest in medicinal chemistry and drug development, primarily serving as a versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom and the reactive hydroxyl and ester functional groups allows for a multitude of chemical transformations, leading to the generation of novel therapeutic agents, particularly in the realms of anti-inflammatory drugs and kinase inhibitors. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, detailed synthetic and analytical methodologies, and an exploration of its applications in contemporary drug discovery.
Chemical and Physical Properties
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a white to light orange or yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 91361-59-0 | [2][3] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Appearance | White to light orange to yellow powder/crystal | [1] |
| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [4] |
| SMILES | COC(=O)CC1=C(F)C=C(O)C=C1 | [2] |
| InChIKey | UUBFEAJSPROQMF-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The primary route for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7).[5][6] This acid-catalyzed reaction with methanol is a classic and efficient method for ester formation.[7]
Reaction Scheme:
Caption: Fischer esterification of 2-fluoro-4-hydroxyphenylacetic acid.
Detailed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxyphenylacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
Aromatic Protons (Ar-H): Signals are expected in the range of 6.5-7.5 ppm. The protons on the fluorinated benzene ring will exhibit coupling with each other and with the fluorine atom, leading to complex splitting patterns (doublets or doublet of doublets).
-
Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm for the methylene protons adjacent to the carbonyl group and the aromatic ring.
-
Methyl Protons (-OCH₃): A singlet for the methyl ester protons should appear around 3.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the phenolic hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the range of 110-160 ppm. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J C-F).
-
Methylene Carbon (-CH₂-): A signal around 40 ppm.
-
Methyl Carbon (-OCH₃): A signal around 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 184.16.
-
Key Fragmentation Pathways: Common fragmentation would involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 153, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 125. Further fragmentation of the aromatic ring can also be observed. Predicted collision cross-section data can be a useful reference for mass spectrometry analysis.[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and for monitoring reaction progress.
Suggested HPLC Method:
A reverse-phase HPLC method can be developed based on methods for similar fluorophenylacetic acid derivatives.[8]
-
Column: A C18 stationary phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. The use of an acidic modifier is important for good peak shape of the phenolic compound.
-
Detection: UV detection at a wavelength around 264 nm.
-
Flow Rate: A typical flow rate would be 1 mL/min.
This method is also compatible with mass spectrometry (LC-MS) for more detailed analysis.
Caption: A typical workflow for HPLC analysis.
Applications in Drug Discovery and Development
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
Synthesis of Anti-inflammatory Agents
The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated and hydroxylated nature of this intermediate makes it an attractive starting point for the synthesis of novel NSAIDs with potentially improved efficacy and safety profiles.
Development of Kinase Inhibitors
The 2-fluoro-4-hydroxyphenyl moiety can serve as a key recognition element for the active sites of various kinases, which are important targets in cancer therapy. This intermediate can be elaborated through reactions at the hydroxyl and ester groups to build more complex molecules that can selectively inhibit specific kinases.
Agrochemical Research
This compound also finds use in agrochemical research for the development of new herbicides with improved environmental stability and target specificity.[4]
Safety and Handling
Appropriate safety precautions should be taken when handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry and cool place, away from oxidizing agents.
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a strategically important building block in synthetic organic and medicinal chemistry. Its versatile functionality and the presence of a fluorine atom make it a valuable precursor for the development of a wide range of biologically active compounds. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.
References
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SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]
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University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235510). Retrieved from [Link]
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
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Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from [Link]
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Educator.com. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
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The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate, 14199-15-6. Retrieved from [Link]
- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (2010). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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ResearchGate. (2017). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]
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Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]
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- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
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YouTube. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]
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SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
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PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl (4-hydroxyphenyl)acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). EP3297636B1 - Pharmaceutical composition of carboplatin based co-crystals and use thereof.
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Physical and chemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Fluorinated Phenolic Building Block
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, bearing the CAS Number 91361-59-0, is a specialized organic intermediate of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a fluorinated phenyl ring, a phenolic hydroxyl group, and a methyl ester, offers a unique trifecta of reactive sites and modulating properties. The strategic placement of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this molecule's potential as a key building block. We will delve into its synthesis, spectroscopic profile, reactivity, and applications, offering field-proven insights to facilitate its effective use in research and development settings.
Part 1: Molecular and Physicochemical Properties
The physicochemical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and the pharmacokinetic properties of its derivatives. The introduction of fluorine at the C2 position of the phenyl ring has a profound impact, primarily by increasing lipophilicity and blocking a potential site of metabolic oxidation.
Table 1: Physicochemical Properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
| Property | Value | Source / Comment |
| IUPAC Name | methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | - |
| CAS Number | 91361-59-0 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from analogs |
| Melting Point | Data not available in public literature. | Expected to be a solid at room temp. |
| Boiling Point | 280.2 ± 25.0 °C (at 760 mmHg) | [1] (Predicted) |
| Solubility | Data not available. | Expected to be soluble in methanol, ethyl acetate, DCM, and DMSO. |
| Storage | Store at room temperature under an inert atmosphere. | [1] |
Part 2: Synthesis and Purification Protocol
The most direct and common route to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-hydroxyphenylacetic acid (CAS: 68886-07-7). This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of inexpensive reagents.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a standard procedure for a structurally similar, non-fluorinated analog and represents a robust starting point for laboratory-scale synthesis.[3]
Objective: To synthesize Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate via acid-catalyzed esterification.
Materials:
-
2-fluoro-4-hydroxyphenylacetic acid
-
Methanol (MeOH), anhydrous
-
Acetyl chloride (AcCl) or concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (10 volumes, e.g., 100 mL for 10 g of starting acid). Place the flask in an ice bath and stir. Slowly add acetyl chloride (0.5 to 1.0 equivalents) dropwise to the cold methanol. This in situ generation of methanolic HCl is an effective and water-free method to create the acidic catalyst. Alternatively, a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% v/v) can be carefully added.
-
Reaction Setup: Once the catalyst solution is prepared and has stirred for 10 minutes, add 2-fluoro-4-hydroxyphenylacetic acid (1.0 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching and Extraction:
-
Allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
To the resulting residue, add diethyl ether (10 volumes) and deionized water (5 volumes).
-
Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution in portions to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers.
-
-
Work-up - Washing and Drying: Wash the combined organic layer with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Part 3: Spectroscopic Characterization (Predicted)
Authoritative experimental spectra for this compound are not widely available in public databases. The following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure of the final product. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous verification.
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
| ¹H NMR | ~ 7.00 | t, J ≈ 8.5 Hz | 1H | H-6 | Triplet due to coupling with H-5 and the ortho fluorine. |
| ~ 6.70 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 | Doublet of doublets from coupling to H-6 and H-3. | |
| ~ 6.65 | d, J ≈ 11.0 Hz | 1H | H-3 | Doublet with a large ortho C-F coupling. | |
| ~ 5.50 | br s | 1H | Ar-OH | Phenolic proton, chemical shift is concentration-dependent. | |
| ~ 3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. | |
| ~ 3.65 | s | 2H | -CH₂ -CO₂Me | Singlet for the benzylic methylene protons. | |
| ¹³C NMR | ~ 171.5 | s | - | C =O | Ester carbonyl carbon. |
| ~ 158.0 | d, ¹JCF ≈ 245 Hz | - | C 2-F | Carbon directly attached to fluorine, large one-bond coupling. | |
| ~ 154.0 | s | - | C 4-OH | Carbon attached to the hydroxyl group. | |
| ~ 124.5 | d, ³JCF ≈ 3 Hz | - | C 6 | Aromatic CH, small three-bond coupling to fluorine. | |
| ~ 118.0 | d, ²JCF ≈ 15 Hz | - | C 1 | Quaternary carbon, two-bond coupling to fluorine. | |
| ~ 114.0 | d, ²JCF ≈ 20 Hz | - | C 3 | Aromatic CH, two-bond coupling to fluorine. | |
| ~ 110.0 | d, ⁴JCF ≈ 1 Hz | - | C 5 | Aromatic CH, very small four-bond coupling. | |
| ~ 52.5 | s | - | -OCH₃ | Methyl ester carbon. | |
| ~ 35.0 | d, ³JCF ≈ 5 Hz | - | -CH₂ -CO₂Me | Benzylic carbon, shows a small three-bond C-F coupling. | |
| ¹⁹F NMR | ~ -120 to -140 | s | - | Ar-F | Singlet, as there are no adjacent fluorine atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
~3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.
-
~3050 cm⁻¹ (sharp): Aromatic C-H stretches.
-
~2950 cm⁻¹ (sharp): Aliphatic C-H stretches of the methyl and methylene groups.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester. This is a key diagnostic peak.
-
~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester and C-O stretch of the phenol.
-
~1150 cm⁻¹ (strong): C-F stretch of the aryl fluoride.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z = 184.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₉FO₃.
-
Key Fragments:
-
m/z = 153: Loss of the methoxy group (•OCH₃).
-
m/z = 125: Loss of the carbomethoxy group (•CO₂CH₃). This benzylic cation is a common and often stable fragment.
-
m/z = 124: Further fragmentation of the benzylic cation.
-
Part 4: Chemical Reactivity and Synthetic Applications
The utility of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as a building block stems from its three distinct reactive centers: the phenolic hydroxyl group, the ester, and the aromatic ring.
-
Phenolic Hydroxyl Group: This is the most versatile handle. It can be readily alkylated (Williamson ether synthesis) or acylated to introduce a vast array of side chains. This is a common strategy for linking the core scaffold to other pharmacophores.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, more complex esters, or reduced to an alcohol.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the positions are directed by the existing activating (-OH) and deactivating (-F, -CH₂CO₂Me) groups.
Diagram: Key Reaction Pathways
Caption: Potential derivatization pathways for the title compound.
Applications in Drug and Agrochemical Development
While specific commercial products derived directly from this intermediate are not widely publicized, its structural motif is highly relevant.
-
Pharmaceuticals: Fluorinated phenylacetic acid scaffolds are integral to the design of various therapeutic agents. For example, related structures are used as key starting materials for potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[2] The 2-fluoro-4-hydroxyphenyl moiety provides a stable platform for building molecules that can fit into specific enzymatic binding pockets.
-
Agrochemicals: The compound serves as an intermediate in the synthesis of complex fluorinated agrochemicals. Its structure allows for the creation of herbicides and fungicides with enhanced metabolic stability in target organisms and improved environmental persistence profiles.[1]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
References
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PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. Available from: [Link]
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MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Available from: [Link]
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An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structural features—a fluorine atom ortho to the acetate side chain and a hydroxyl group para to it—make it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The presence of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the fundamental properties, a robust synthesis protocol, key applications, and essential safety information for this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a substituted phenylacetate ester. The strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group governs its reactivity and utility as a synthetic intermediate.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [2] |
| CAS Number | 91361-59-0 | [1][3] |
| IUPAC Name | methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | |
| Boiling Point | 280.2 ± 25.0 °C (at 760 mmHg) | [2] |
| Appearance | White to off-white crystalline powder (typical) | |
| Storage | Store in an inert atmosphere at room temperature. | [2] |
Synthesis Pathway and Reaction Mechanism
The most direct and widely employed method for synthesizing Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its parent carboxylic acid, 2-(2-fluoro-4-hydroxyphenyl)acetic acid. This acid-catalyzed reaction with methanol is efficient and scalable.
Overall Synthesis Workflow
The synthesis is a straightforward, single-step process from the parent acid, followed by purification.
Caption: General workflow for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Mechanistic Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the esterification of hydroxyphenylacetic acids.[4][5]
Materials:
-
2-(2-fluoro-4-hydroxyphenyl)acetic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-fluoro-4-hydroxyphenyl)acetic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous methanol to act as both solvent and reagent (e.g., 10-20 mL per gram of acid).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the acid's molar equivalent) dropwise to the mixture. Rationale: The strong acid is required to catalyze the reaction, which would otherwise be impractically slow.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 3-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess methanol. Dissolve the residue in diethyl ether or ethyl acetate. Carefully wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution until effervescence ceases. Rationale: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
Drying and Filtration: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane or ethyl acetate/heptane) to afford pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.[4]
Applications in Research and Drug Development
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is particularly useful for creating derivatives with enhanced properties.
-
Pharmaceutical Intermediate: It is a precursor for fluorinated drugs, notably in the development of anti-inflammatory agents and hormone-based therapies.[2] The fluorine substituent can block metabolic oxidation at the ortho position, increasing the half-life of the final drug compound.
-
Scaffold for Bioactive Compounds: The phenolic hydroxyl group and the ester moiety provide two distinct reactive handles. The hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed back to the carboxylic acid or converted to an amide, allowing for the creation of diverse compound libraries for screening.
-
Agrochemical Research: The compound is also utilized in the design of novel agrochemicals, such as herbicides, where enhanced environmental stability and target specificity are desired.[2]
Safety, Handling, and Storage
Proper handling of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is essential in a laboratory setting.
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere to prevent degradation.[2]
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a high-value chemical intermediate whose utility is rooted in its specific molecular architecture. The presence of ortho-fluorine and para-hydroxyl groups on the phenylacetate core provides a strategic advantage for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
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MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). Exploring the Synthesis and Applications of Methyl 2-(2-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and development, the precise molecular structure of a compound is its defining characteristic. It dictates physicochemical properties, metabolic fate, and, most critically, its interaction with biological targets. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0), a substituted phenylacetate, represents a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a trifecta of influential functional groups—a fluorine atom, a hydroxyl group, and a methyl ester—on an aromatic scaffold, presents a compelling case study for the application of modern analytical techniques.
This guide eschews a rigid, templated approach. Instead, it offers a logical, field-proven workflow for the complete structural confirmation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. We will proceed from foundational mass and elemental composition analysis to the nuanced details of atomic connectivity and spatial relationships revealed by high-resolution NMR spectroscopy. The causality behind each experimental choice is explained, creating a self-validating narrative that moves from low-resolution data to a high-confidence, unambiguous structural assignment.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into the intricacies of atomic arrangement, the first principle is to verify the molecular formula (C₉H₉FO₃). This is the cornerstone upon which all subsequent interpretations are built.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: High-Resolution Mass Spectrometry is selected over standard MS for its ability to provide the exact mass of the molecular ion, typically with an accuracy of less than 5 ppm. This precision is crucial for distinguishing between elemental compositions that may have the same nominal mass. For a molecule of this size and composition, HRMS provides an empirical formula with a high degree of certainty.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: The sample is directly infused into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. Positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻) can be used. Given the acidic phenolic proton, negative ion mode is often highly effective.
-
Detection: The ions are accelerated into the time-of-flight mass analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.
Data Interpretation: The expected exact mass for C₉H₉FO₃ is 184.0536 g/mol . In negative ion mode, the target ion would be [M-H]⁻ with an m/z of 183.0463. The observation of this ion within a narrow mass tolerance (e.g., ±0.001 Da) provides strong validation for the molecular formula.
Elemental Analysis
Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers an orthogonal, bulk-property confirmation of the elemental composition (Carbon, Hydrogen).
Experimental Protocol (Combustion Analysis):
-
A precisely weighed sample of the pure compound is combusted in a furnace with excess oxygen.
-
The combustion products (CO₂, H₂O) are passed through a series of traps.
-
The amount of each gas is quantified, and from this, the percentage of C and H in the original sample is calculated.
Expected Results for C₉H₉FO₃:
-
Carbon (C): 58.70%
-
Hydrogen (H): 4.93%
-
Oxygen (O): 26.06%
-
Fluorine (F): 10.31%
Agreement between the experimental percentages and these theoretical values further solidifies the proposed molecular formula.
Functional Group Identification: Infrared Spectroscopy (FTIR)
Expertise & Causality: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[2]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded. This technique requires minimal sample preparation and is non-destructive.
Data Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule, with key absorbances confirming the presence of the hydroxyl, carbonyl, and aromatic moieties.[3][4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Causality |
| ~3550-3200 (broad) | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, a direct consequence of the acidic phenolic proton.[5] |
| ~1735 (strong, sharp) | C=O Stretch | Ester | This strong absorption is characteristic of the carbonyl group in a saturated ester. Its position indicates it is not conjugated with the aromatic ring. |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring | These two peaks are diagnostic for the stretching vibrations within the benzene ring. |
| ~1250 | C-O Stretch | Ester & Phenol | This region will contain strong C-O stretching vibrations from both the ester and the phenolic C-O bond. |
| ~1150 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption indicating the presence of a carbon-fluorine bond on the aromatic ring. |
Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6] We will use a combination of ¹H, ¹³C, and 2D NMR techniques to assemble the structural puzzle piece by piece. The following data is based on predictive models and established principles of NMR spectroscopy.[7][8][9]
¹H NMR Spectroscopy: Proton Environment and Neighborhood
Expertise & Causality: ¹H NMR provides information about the chemical environment of each proton, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). The chemical shifts are heavily influenced by the electron-donating hydroxyl group and the electron-withdrawing fluoro and methyl acetate groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Splitting |
| ~7.05 | t, J ≈ 8.5 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing acetate group and meta to the hydroxyl group. It is coupled to H-5 and the ortho fluorine atom, but the dominant coupling is the ³JHH to H-5, resulting in a triplet. |
| ~6.65 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 | This proton is ortho to the electron-donating hydroxyl group and meta to both the fluoro and acetate groups, hence it is significantly shielded. It is split by H-6 (³JHH ≈ 8.5 Hz) and H-3 (⁴JHH ≈ 2.5 Hz). |
| ~6.55 | dd, J ≈ 11.0, 2.5 Hz | 1H | H-3 | This proton is ortho to both the fluoro and hydroxyl groups, leading to strong shielding. It is split by the ortho fluorine atom (³JHF ≈ 11.0 Hz) and the meta H-5 (⁴JHH ≈ 2.5 Hz). |
| ~5.50 | br s | 1H | -OH | The phenolic proton is acidic and its chemical shift can be variable. It often appears as a broad singlet due to chemical exchange. |
| ~3.70 | s | 3H | -OCH₃ | The methyl protons of the ester are in a singlet as there are no adjacent protons. The chemical shift is typical for a methyl ester. |
| ~3.65 | s | 2H | -CH₂- | The methylene protons are adjacent to the carbonyl and the aromatic ring. They appear as a singlet as there are no neighboring protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Trustworthiness: ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals all unique carbon environments. DEPT-135 is particularly useful as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This provides a robust check on the carbon framework.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment | Rationale for Chemical Shift |
| ~171.5 | Quaternary | C=O | The ester carbonyl carbon, deshielded by the two oxygen atoms. |
| ~158.0 (d, ¹JCF ≈ 245 Hz) | Quaternary | C-2 | The carbon directly bonded to fluorine shows a large one-bond C-F coupling constant and is significantly deshielded by fluorine's electronegativity. |
| ~155.0 | Quaternary | C-4 | The carbon bonded to the hydroxyl group is deshielded. |
| ~131.0 | CH | C-6 | Aromatic CH carbon. |
| ~118.0 (d, ²JCF ≈ 15 Hz) | Quaternary | C-1 | The ipso-carbon to the acetate group shows a smaller two-bond C-F coupling. |
| ~114.0 (d, ²JCF ≈ 20 Hz) | CH | C-3 | This carbon is ortho to the fluorine, resulting in a two-bond C-F coupling. |
| ~103.0 (d, ⁴JCF ≈ 4 Hz) | CH | C-5 | This carbon is para to the fluorine, showing a small four-bond coupling. |
| ~52.5 | CH₃ | -OCH₃ | The methyl carbon of the ester. |
| ~40.5 | CH₂ | -CH₂- | The methylene carbon, deshielded by the adjacent carbonyl and aromatic ring. |
2D NMR: Assembling the Final Structure
While 1D NMR provides the pieces, 2D NMR shows how they connect.[10] For this molecule, COSY and HMBC are the most critical experiments.
Logical Workflow for Structure Elucidation:
Caption: Workflow diagram for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see a cross-peak connecting the signals at ~6.65 ppm (H-5) and ~7.05 ppm (H-6), confirming their adjacency on the aromatic ring. A weaker correlation might also be seen between H-5 and H-3. This validates the proposed aromatic substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds away.
Key Expected HMBC Correlations:
-
The methylene protons (~3.65 ppm) will show a correlation to the ester carbonyl carbon (~171.5 ppm), C-1 (~118.0 ppm), and C-6 (~131.0 ppm), unambiguously linking the methyl acetate group to the C-1 position of the ring.
-
The methyl ester protons (~3.70 ppm) will show a strong correlation to the ester carbonyl carbon (~171.5 ppm).
-
Aromatic proton H-6 (~7.05 ppm) will correlate to C-4 (~155.0 ppm) and C-2 (~158.0 ppm), confirming its position relative to the hydroxyl and fluoro-substituted carbons.
-
Aromatic proton H-3 (~6.55 ppm) will correlate to C-1 (~118.0 ppm) and C-5 (~103.0 ppm).
-
This web of interlocking correlations from the HMBC spectrum leaves no ambiguity about the final structure.
Synthesis and Conclusion
The convergence of data from multiple, orthogonal analytical techniques provides an exceptionally high level of confidence in the structural assignment of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Summary of Evidence:
-
HRMS and Elemental Analysis confirm the molecular formula C₉H₉FO₃.
-
FTIR confirms the presence of key functional groups: a hydrogen-bonded phenol, an ester, an aryl-fluoride bond, and an aromatic ring.
-
¹H NMR identifies all proton environments, their integrations, and their coupling patterns, consistent with a 1,2,4-trisubstituted aromatic ring.
-
¹³C NMR with DEPT identifies all unique carbon environments and types (CH₃, CH₂, CH, C), including the characteristic large C-F coupling.
-
2D NMR (COSY and HMBC) provides the final, unambiguous proof of connectivity, linking the methyl acetate group to the correct position and confirming the relative placement of the fluoro and hydroxyl substituents.
Caption: Confirmed structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
References
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Chegg. Mass Spectroscopy: Predict the m/z peaks and fragmentation groups of the following: 1. Methyl Phenylacetate. (2020-08-06). [Link]
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Slideshare. use of nmr in structure ellucidation. [Link]
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Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]
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ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2024-09-20). [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
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Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Introduction: A Scientist's Perspective on a Key Building Block
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0) is a substituted phenylacetate derivative that serves as a valuable intermediate in medicinal chemistry and drug development.[1] Its unique structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a versatile scaffold for synthesizing novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory agents and hormone-based therapies.[1]
As a Senior Application Scientist, my experience has shown that while such intermediates are pivotal for innovation, a profound understanding of their chemical hazards is non-negotiable for ensuring laboratory safety and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) points. It aims to provide a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific rigor. We will delve into the causality behind safety protocols, ensuring that every action taken in the lab is deliberate, informed, and validated by authoritative data.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, the classification indicates moderate but significant health risks that demand careful management.
GHS Classification Summary [2] | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 |
| Warning | H315: Causes skin irritation. | | Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation. | | Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation. |
The "Warning" signal word denotes a less severe hazard compared to "Danger," but the identified risks—skin, eye, and respiratory irritation—are significant and can lead to debilitating discomfort and potential long-term effects if not properly managed.[2][3] Inflammation of the eye is characterized by redness, watering, and itching, while skin inflammation may present as itching, scaling, or reddening.[3]
Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the hierarchy of controls. Before relying on personal protective equipment, we must first implement robust engineering and administrative controls.
Engineering Controls: The First Line of Defense
Your primary engineering control for handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, especially when dealing with the solid powder or creating solutions, is a certified chemical fume hood.[3] This is crucial for two primary reasons:
-
Containment: It prevents the inhalation of dust or aerosols, directly addressing the H335 respiratory hazard.[2][3]
-
Ventilation: It ensures that any vapors are effectively removed from the breathing zone of the operator and other laboratory personnel.[3]
All weighing, transferring, and dissolution operations should be performed deep within the fume hood sash to maximize containment efficiency. Facilities must also be equipped with easily accessible eyewash stations and safety showers, a standard requirement for handling irritant-class chemicals.[2][4]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the last line of defense, but its selection and use must be meticulous. The choice of PPE is not arbitrary; it is a direct response to the specific hazards identified.
Mandatory PPE Protocol:
-
Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.[2]
-
Minimum Requirement: Chemical splash-resistant safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or EU EN166 standards, are mandatory.[2][3]
-
Best Practice: When handling larger quantities or if there is a significant splash risk (e.g., during bulk transfers or reactions), a full face shield should be worn in addition to safety goggles.[5]
-
-
Hand Protection: To prevent skin contact and address the H315 "Causes skin irritation" hazard, appropriate gloves are essential.[2]
-
Selection: Wear chemically resistant gloves. While specific permeation data for this compound is not widely available, standard laboratory practice would suggest nitrile gloves as a suitable starting point for incidental contact. Always check the manufacturer's compatibility chart for the specific glove model.
-
Technique: Never reuse disposable gloves. Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands, and wash your hands thoroughly with soap and water.[2]
-
-
Protective Clothing:
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on GHS hazards.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment and preserving the chemical's integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is operational. Wash hands thoroughly before starting.[2]
-
Chemical Transfer: Avoid creating dust. If transferring the solid, use a spatula and weigh it onto weighing paper or directly into a container within the fume hood.
-
Solution Preparation: When dissolving, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: After use, ensure the container is tightly closed.[2] Decontaminate the work area, including the balance and any spatulas used.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][7] Do not eat, drink, or smoke in the laboratory area.[6]
Storage Requirements
Improper storage can lead to degradation of the material and increase safety risks.
-
Container: Keep the container tightly closed to prevent contamination.[2]
-
Location: Store in a cool, dry, and well-ventilated area.[2][8] The storage area should be designated for chemical reagents and be a locked space to restrict unauthorized access.[2]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents.[9] Keep away from sources of ignition, heat, sparks, and open flames.[2][10]
Emergency Response: A Validated Action Plan
In the event of an exposure or spill, a rapid and correct response is crucial. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
The following diagram outlines the immediate first-aid steps to be taken in case of accidental exposure.
Caption: Emergency first-aid response workflow.
Detailed First-Aid Protocols:
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or a doctor.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, it is critical to get medical advice.[2]
-
In Case of Eye Contact: This is a critical exposure route. Immediately rinse the eyes cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is safe and easy to do so, and continue rinsing.[2] Due to the serious irritation potential, immediate medical attention from a physician is necessary.[2]
-
If Swallowed: While not a primary route of exposure in a lab setting, if ingestion occurs, do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Accidental Release Measures
-
Secure the Area: Ensure adequate ventilation and remove all unprotected personnel from the area.[2]
-
Contain the Spill: Prevent the spill from spreading or entering drains, waterways, or soil.[2][3]
-
Clean-up: For a small solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a disposal container.[7]
-
Disposal: Consult local, state, and federal regulations for the proper disposal of the waste material.[2]
Physicochemical Data
Understanding the physical properties of a compound is essential for designing experiments and anticipating its behavior.
| Property | Value | Source |
| CAS Number | 91361-59-0 | [2] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [1] |
| Appearance | Not specified in available SDS, typically a solid. | N/A |
| Solubility | Not available. | [3] |
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a compound with significant utility in the field of drug discovery. Its handling, however, requires a disciplined and informed approach to safety. The hazards—skin, eye, and respiratory irritation—are well-defined and entirely manageable through the consistent application of the protocols outlined in this guide. By integrating robust engineering controls, meticulous use of personal protective equipment, and adherence to validated handling and emergency procedures, researchers can confidently and safely leverage this important chemical intermediate to advance their scientific goals. The principles of safety and scientific integrity are not separate pursuits; they are inextricably linked.
References
- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]
- 2. aksci.com [aksci.com]
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- 5. americanchemistry.com [americanchemistry.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 8. agilent.com [agilent.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Introduction
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a unique molecular architecture that necessitates rigorous spectroscopic analysis for unambiguous identification and quality control.[1] Its structure, featuring a fluorine-substituted phenolic ring and a methyl ester moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound and outlines the fundamental experimental protocols for acquiring high-fidelity ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these techniques in their own laboratories.
The molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is presented below, with atoms numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, hydroxyl, and methyl acetate substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | 5.0 - 7.0 | broad singlet | - |
| H3 | 6.6 - 6.8 | doublet of doublets | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 10 |
| H5 | 6.8 - 7.0 | doublet | J(H5-H3) ≈ 2.5 |
| H6 | 7.0 - 7.2 | doublet | J(H6-H5) ≈ 8.5 |
| -CH₂- | 3.6 - 3.8 | singlet | - |
| -OCH₃ | 3.7 - 3.9 | singlet | - |
Disclaimer: The ¹H NMR data presented above are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronegativity of neighboring atoms and resonance effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C2 (-F) | 158 - 162 (doublet, ¹JCF ≈ 240-250 Hz) |
| C4 (-OH) | 155 - 159 |
| C1 | 120 - 125 (doublet, ²JCF ≈ 15-20 Hz) |
| C6 | 128 - 132 (doublet, ³JCF ≈ 5-10 Hz) |
| C5 | 115 - 120 (doublet, ³JCF ≈ 3-5 Hz) |
| C3 | 102 - 106 (doublet, ²JCF ≈ 25-30 Hz) |
| -OCH₃ | 50 - 55 |
| -CH₂- | 35 - 40 |
Disclaimer: The ¹³C NMR data are predicted values. The presence of fluorine will result in through-bond C-F coupling, leading to the splitting of carbon signals as indicated.
Experimental Protocol for NMR Data Acquisition
The following protocol provides a standardized workflow for obtaining high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. If the compound has limited solubility, or if exchangeable protons like the -OH group are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹H NMR, being more sensitive, requires fewer scans than ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 (sharp) | Stretching |
| C-H (aliphatic) | 2850 - 3000 (sharp) | Stretching |
| C=O (ester) | 1735 - 1750 (strong, sharp) | Stretching |
| C=C (aromatic) | 1450 - 1600 (medium) | Stretching |
| C-O (ester) | 1000 - 1300 (strong) | Stretching |
| C-F (aryl) | 1100 - 1400 (strong) | Stretching |
Disclaimer: The IR absorption data are predicted based on characteristic group frequencies. The exact peak positions can be influenced by the overall molecular structure.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for solid and liquid samples, requiring minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the initial background scan. A clean, flat baseline in the background spectrum confirms the instrument is ready for sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Predicted Mass Spectrometry Data
The molecular formula of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is C₉H₉FO₃, with a monoisotopic mass of approximately 184.05 g/mol .[2] Using a soft ionization technique like Electrospray Ionization (ESI), the following adducts are predicted to be observed in the positive ion mode:[2]
| Ion | Predicted m/z |
| [M+H]⁺ | 185.06085 |
| [M+Na]⁺ | 207.04279 |
| [M+K]⁺ | 223.01673 |
Fragmentation Analysis: While soft ionization techniques minimize fragmentation, some characteristic losses can be expected in tandem MS (MS/MS) experiments. Common fragmentation pathways for phenylacetates include the loss of the methoxy group (-OCH₃) or the entire methyl acetate moiety.
Experimental Protocol for Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Expertise in Method Selection: ESI is chosen as the ionization method because it is a "soft" technique that typically keeps the molecule intact, allowing for the accurate determination of the molecular weight. This is particularly important for compounds that may be thermally labile.
Conclusion
The comprehensive spectroscopic analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, utilizing a combination of NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. While this guide presents predicted data based on sound chemical principles and analysis of analogous structures, it is the application of the detailed experimental protocols that will yield the definitive spectroscopic fingerprint of this important chemical intermediate. The synergy between these analytical techniques, when applied with the described methodologies, ensures the highest level of scientific integrity and trustworthiness in research and development settings.
References
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MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved January 5, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Potential of a Fluorinated Phenolic Compound
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a structurally intriguing molecule, distinguished by a fluorine atom on the phenyl ring adjacent to a hydroxyl group, and a methyl ester functional group. While primarily cataloged as a synthetic intermediate for more complex pharmaceuticals and agrochemicals, its inherent biological activities remain largely uncharted in publicly accessible literature.[1] The strategic placement of the fluorine atom can significantly alter the physicochemical properties of the molecule, potentially enhancing its metabolic stability and target-binding affinity.[2] This guide is crafted not as a retrospective summary of established data, but as a forward-looking proposal—a comprehensive research framework for elucidating the biological potential of this compound. We will proceed from foundational principles of medicinal chemistry and structure-activity relationships to lay out a logical, multi-pronged investigational strategy.
Physicochemical Characterization and Rationale for Biological Investigation
Before delving into its biological effects, a thorough understanding of the molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| CAS Number | 91361-59-0 | |
| Boiling Point | 280.2±25.0°C at 760 mmHg |
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a fluorine atom (a weak hydrogen bond acceptor with strong electronegativity) suggests the potential for specific interactions with biological targets. The phenylacetic acid scaffold is a known pharmacophore in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). This structural alert, combined with the modulating effect of fluorine, provides a strong rationale for investigating its anti-inflammatory and enzyme inhibitory potential.
Proposed Investigational Pathway: From Broad Screening to Mechanistic Insights
We propose a tiered approach to systematically characterize the biological activity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Figure 3: A simplified diagram of the TNF-α-induced NF-κB signaling pathway, a potential target for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Tier 4: In Vivo Proof of Concept
Positive results in cellular and mechanistic assays would warrant investigation in a preclinical animal model of inflammation.
Murine Model of Acute Inflammation
The LPS-induced endotoxemia model in mice is a standard for evaluating acute systemic inflammation.
Experimental Protocol: LPS-Induced Endotoxemia in Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: Administer Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate via intraperitoneal (i.p.) injection or oral gavage at various doses. Include a vehicle control group.
-
LPS Challenge: After 1 hour, inject mice with a sublethal dose of LPS (i.p.).
-
Sample Collection: At various time points (e.g., 2 and 6 hours) post-LPS injection, collect blood via cardiac puncture.
-
Analysis: Measure serum levels of TNF-α and IL-6 using ELISA.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Concluding Remarks and Future Directions
This guide presents a comprehensive, albeit prospective, framework for the systematic evaluation of the biological activity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. The proposed experiments are designed to first identify any biological effects and then progressively narrow the focus to elucidate the underlying mechanism of action. While its current application is as a synthetic intermediate, this does not preclude the possibility of inherent biological activity. The structured approach outlined herein provides a clear and scientifically rigorous path to potentially uncovering novel therapeutic applications for this compound. Positive findings would pave the way for further medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
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Journal of Chemical and Pharmaceutical Sciences. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. [Link]
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MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]
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MDPI. (2022). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]
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PubMed Central. (2015). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
-
PubChem. Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. [Link]
- Google Patents. US3864384A - Substituted phenylacetic acid compounds.
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- Google Patents.
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PubMed. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. [Link]
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Unlocking the Therapeutic Potential of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate: A Technical Guide to Target Identification and Validation
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a synthetic organic compound with a structure amenable to interaction with various biological targets. While its direct therapeutic applications are yet to be fully elucidated, its chemical motifs, shared with known bioactive molecules, suggest a strong potential for development in several key therapeutic areas. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore and validate the potential therapeutic targets of this promising molecule. By leveraging a hypothesis-driven approach grounded in the established activities of structurally related compounds, we outline a logical and efficient pathway for investigation, from initial in silico and in vitro screening to complex cell-based assays and preclinical in vivo models. This document serves as a foundational whitepaper to catalyze and guide future research efforts aimed at unlocking the full therapeutic value of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Introduction: The Scientific Premise
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, while not extensively characterized in the public domain for its biological activity, possesses a phenylacetic acid scaffold, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. Furthermore, phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, antiproliferative, and antimicrobial effects.
Based on these structural alerts and the known bioactivities of analogous compounds, we hypothesize that Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate holds potential as a modulator of pathways involved in:
-
Inflammation: Targeting key enzymes and signaling cascades in the inflammatory response.
-
Oncology: Inhibiting pathways that drive uncontrolled cell proliferation.
-
Infectious Diseases: Disrupting essential processes in fungal pathogens.
This guide will systematically explore each of these potential therapeutic avenues, providing the scientific rationale and detailed experimental workflows for target identification and validation.
Potential Therapeutic Area 1: Anti-Inflammatory Applications
Scientific Rationale
The structural similarity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate to phenylacetic acid derivatives, a core structure in several NSAIDs, strongly suggests its potential to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[][2] Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4] Additionally, many anti-inflammatory compounds exert their effects by modulating pro-inflammatory cytokine signaling pathways, such as the NF-κB pathway.[5][6]
Proposed Signaling Pathway Under Investigation
References
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An In-depth Technical Guide on the Stability and Storage of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Understanding Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory drugs and hormone-based therapies. Its molecular structure, featuring a fluorinated phenolic ring and a methyl ester functional group, provides a versatile scaffold for medicinal chemists. However, these same functional groups also present inherent stability challenges that must be understood and managed to ensure the integrity and purity of the compound throughout its lifecycle, from synthesis and storage to its application in research and development.
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. By understanding the potential degradation pathways and the factors that influence them, researchers can implement appropriate handling and storage protocols to maintain the compound's quality and ensure the reliability of their experimental results.
Physicochemical Properties and Inherent Stability Considerations
The stability of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is intrinsically linked to its chemical structure. The presence of a methyl ester, a phenolic hydroxyl group, and a fluorinated aromatic ring dictates its susceptibility to various degradation mechanisms.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [2] |
| Boiling Point | 280.2±25.0°C at 760 mmHg | [2] |
| Appearance | Not specified, likely a solid or oil | - |
| Solubility | Not specified, likely soluble in organic solvents | - |
The key functional groups influencing stability are:
-
Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be accelerated by the presence of light, heat, and metal ions.[3][4][5]
-
Fluorinated Aromatic Ring: The fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting its reactivity and photostability. Generally, fluorination can enhance the photostability of aromatic compounds.[6]
Potential Degradation Pathways
Based on the functional groups present in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, several degradation pathways can be inferred.
Hydrolysis of the Methyl Ester
The ester linkage is a primary site of degradation. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of 2-(2-fluoro-4-hydroxyphenyl)acetic acid and methanol.[7][8][9][10]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically slower than base-catalyzed hydrolysis.[10]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds more rapidly than acid-catalyzed hydrolysis.[10]
Caption: Inferred hydrolysis pathway of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Oxidation of the Phenolic Group
The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products such as quinones.[3][4][5] This process can be initiated by atmospheric oxygen and accelerated by factors like light, elevated temperatures, and the presence of trace metal impurities.
Caption: Inferred oxidation pathway of the phenolic group.
Photodegradation
Aromatic compounds can undergo degradation upon exposure to light, particularly ultraviolet (UV) radiation.[6][11][12][13] While the fluorine substituent may offer some photostabilizing effect, it is still crucial to protect the compound from light to prevent potential photodegradation reactions, which can include oxidation and other complex transformations.[6]
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term stability of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, the following storage and handling conditions are recommended based on information from safety data sheets of the compound and related structures.[2][14][15]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the phenolic group. |
| Light | Keep in a dark place. | Protects the compound from photodegradation. |
| Container | Use a tightly sealed, airtight container. | Prevents the ingress of moisture and air. |
| Handling | Handle in a well-ventilated area.[14][15] | Standard laboratory practice for handling chemicals. |
Proposed Protocol for a Comprehensive Stability Study
For researchers requiring a detailed understanding of the stability profile of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a formal stability study is recommended. The following protocol outlines a systematic approach to evaluating the compound's stability under various stress conditions.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[16][17][18][19][20]
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and sensitivity.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.
-
Acid Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with both UV and visible light).
Samples should be taken at various time points and analyzed by the validated HPLC method.
Caption: Proposed experimental workflow for a stability study.
Long-Term and Accelerated Stability Studies
-
Long-Term Stability: Store the compound under the recommended storage conditions (e.g., 2-8°C, protected from light and moisture) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Accelerated Stability: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) to predict the long-term stability and to quickly identify potential degradation issues.
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable chemical intermediate whose stability is governed by its constituent functional groups. The primary degradation pathways to consider are the hydrolysis of the methyl ester and the oxidation of the phenolic hydroxyl group. Adherence to the recommended storage conditions—specifically, low temperature, an inert atmosphere, and protection from light—is paramount to preserving the compound's purity and integrity. For applications requiring stringent quality control, a comprehensive stability study, including forced degradation and long-term testing, is essential to fully characterize the compound's stability profile and establish an appropriate shelf-life.
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Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]
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Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Photochemical & Photobiological Sciences, 11(12), 1856-1860. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols. [Link]
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JoVE. (2025, May 22). Video: Oxidation of Phenols to Quinones. [Link]
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Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]
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University of Calgary. (n.d.). Ch24: Phenols oxidations. [Link]
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Taylor & Francis Online. (2009, September 4). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. [Link]
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Chemguide. (n.d.). hydrolysis of esters. [Link]
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News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
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StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC. [Link]
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Royal Society of Chemistry. (2013). Photostability of CdSe quantum dots functionalized with aromatic dithiocarbamate ligands. [Link]
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ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. [Link]
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MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]
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Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]
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PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). [Link]
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A Comprehensive Technical Guide to the Solubility of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed protocols for its determination, and the scientific rationale behind these experimental choices.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency in synthesis to bioavailability and formulation strategies in later stages.[1][2] Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, with its distinct functional groups, presents a unique solubility profile that necessitates a thorough understanding for its effective application. This guide will empower the researcher to not only measure but also predict and interpret the solubility of this compound in a variety of solvent systems.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This principle is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[5][6] To understand the solubility of methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, we must first analyze its molecular structure.
The molecule possesses several key functional groups that dictate its interactions:
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This feature strongly promotes solubility in polar, protic solvents like water and alcohols.[9][10]
-
Ester (-COOCH₃) Group: The ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[9]
-
Fluoro (-F) Group: The fluorine atom is highly electronegative, creating a dipole moment. However, its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect is to influence the overall electronic properties and crystal lattice energy of the molecule.
Based on this structure, we can form initial hypotheses about its solubility in different solvent classes.
Solvent Classification and Predicted Interactions
| Solvent Class | Representative Solvents | Primary Solute-Solvent Interactions | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen bonding, Dipole-dipole | High |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Dipole-dipole | Moderate to High |
| Nonpolar | Hexane, Toluene | van der Waals forces | Low |
This table serves as a predictive framework. The following sections will detail the experimental procedures to validate these predictions quantitatively.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and the solvents used. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous compounds, such as methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, indicate that it may cause skin and eye irritation and potential respiratory irritation.[11]
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11][13]
Always consult the specific SDS for each solvent used, as they will have their own unique handling and safety requirements.
Experimental Determination of Solubility
The determination of solubility is a multi-step process, beginning with a rapid qualitative assessment to screen for suitable solvents, followed by a rigorous quantitative analysis.
Part A: Qualitative Solubility Assessment
This initial screening provides a rapid indication of solubility in various solvents, helping to narrow down the choices for quantitative analysis.
Protocol:
-
Add approximately 10-20 mg of methyl 2-(2-fluoro-4-hydroxyphenyl)acetate to a small test tube.
-
Add 1 mL of the chosen solvent in 0.25 mL increments.
-
After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid against a contrasting background.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at this approximate concentration (~10-20 mg/mL).
-
Repeat for a range of solvents from different classes (polar protic, polar aprotic, nonpolar).
Part B: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[15] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
The following diagram illustrates the workflow for this widely used and reliable method.
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The Emergence of a Key Fluorinated Building Block: A Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a structurally unassuming molecule, has emerged as a pivotal intermediate in the landscape of modern medicinal and agrochemical research. The strategic incorporation of a fluorine atom onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive compounds. This technical guide provides an in-depth exploration of this compound, from its significance in drug discovery to the logical synthetic pathways for its preparation. While a singular, celebrated moment of "discovery" for this specific ester is not prominently documented in scientific literature, its history is intrinsically woven into the broader evolution of organofluorine chemistry and the demand for precisely functionalized building blocks.
Introduction: The Strategic Value of Fluorinated Phenylacetates
Phenylacetic acid derivatives are a common motif in a vast array of biologically active molecules. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate serves as a versatile precursor, offering multiple reactive sites for further chemical elaboration. Its utility is particularly noted in the synthesis of fluorinated drugs, such as anti-inflammatory agents and hormone-based therapies, as well as in the development of advanced agrochemicals.
Historical Context: An Evolution of Synthetic Strategy
The history of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is less about a single breakthrough and more a reflection of the advancements in synthetic methodologies for creating complex fluorinated aromatic compounds. The challenges of selective fluorination and the construction of the phenylacetic acid side chain have been addressed through a variety of approaches over the decades.
Early methods for producing fluorinated aromatic compounds were often harsh and lacked regioselectivity. However, the development of more controlled and predictable reactions has enabled the synthesis of precisely substituted molecules like the one in focus. The synthesis of fluorophenylacetic acids, in general, is a topic of significant industrial and academic interest, with numerous patents detailing various strategies to achieve these structures efficiently.[3][4][5]
Retrosynthetic Analysis and Proposed Synthetic Pathways
A logical retrosynthetic analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate suggests a few plausible synthetic routes. The primary disconnections would be the esterification of the parent carboxylic acid and the formation of the carbon-carbon bond of the acetic acid side chain.
Caption: Retrosynthetic analysis of the target molecule.
Pathway A: From 3-Fluorophenol via the Willgerodt-Kindler Reaction
One of the classical methods for synthesizing phenylacetic acids is the Willgerodt-Kindler reaction. This pathway would begin with the readily available 3-fluorophenol.
Step-by-Step Protocol:
-
Ortho-formylation of 3-Fluorophenol: 3-Fluorophenol is subjected to a regioselective formylation at the ortho position to the hydroxyl group. This can be achieved using various methods, such as the Reimer-Tiemann reaction or the Duff reaction.
-
Formation of the Phenylacetonitrile Derivative: The resulting 2-fluoro-4-hydroxybenzaldehyde is then converted to the corresponding nitrile. A common method is the condensation with malononitrile followed by hydrolysis and decarboxylation.
-
Hydrolysis to 2-(2-fluoro-4-hydroxyphenyl)acetic acid: The phenylacetonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
-
Esterification: The final step involves the esterification of the carboxylic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid or thionyl chloride), to produce Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Causality in Experimental Choices: The choice of the Willgerodt-Kindler or a related nitrile hydrolysis pathway is rooted in its reliability for installing the acetic acid side chain. The protection of the phenolic hydroxyl group might be necessary in some steps to prevent unwanted side reactions, followed by a deprotection step.
Pathway B: Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers more elegant and efficient methods, such as palladium-catalyzed cross-coupling reactions.
Step-by-Step Protocol:
-
Halogenation of 3-Fluorophenol: A selective halogenation (e.g., bromination or iodination) of 3-fluorophenol at the 4-position is performed.
-
Protection of the Hydroxyl Group: The phenolic hydroxyl is protected with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl) to prevent interference in the subsequent coupling reaction.
-
Suzuki or Sonogashira Coupling: The protected 4-halo-3-fluorophenol is then subjected to a palladium-catalyzed cross-coupling reaction. For a Suzuki coupling, it would be reacted with a suitable boronic acid or ester derivative of methyl acetate.
-
Deprotection and Esterification (if necessary): The protecting group is removed to reveal the free hydroxyl group. If the coupling partner did not already contain the methyl ester, a final esterification step would be required.
Causality in Experimental Choices: Cross-coupling reactions offer high efficiency and functional group tolerance. The choice of catalyst, ligand, and reaction conditions is crucial for achieving a high yield and preventing side reactions.
Caption: A plausible synthetic route to the target molecule.
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Ortho-formylation | 3-Fluorophenol, paraformaldehyde, MgCl2, TEA | 60-75 |
| Nitrile Formation | Aldehyde, malononitrile, base | 80-90 |
| Nitrile Hydrolysis | Phenylacetonitrile, H2SO4, H2O | 75-85 |
| Esterification | Carboxylic acid, Methanol, H2SO4 (cat.) | 85-95 |
| Suzuki Coupling | Aryl halide, boronic ester, Pd catalyst, base | 70-90 |
Conclusion: A Testament to the Power of Fluorine in Chemical Design
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate stands as a testament to the importance of fluorinated building blocks in advancing pharmaceutical and agrochemical research. While its own "discovery" story may be intertwined with the broader progress of synthetic chemistry, its value as a key intermediate is undeniable. The logical synthetic pathways outlined in this guide, drawing from established and modern chemical principles, provide a robust framework for its preparation. As the demand for more sophisticated and effective chemical entities continues to grow, the role of such precisely engineered fluorinated molecules will only become more critical.
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Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as an organic building block
An In-depth Technical Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate: A Core Building Block in Modern Synthesis
Introduction: The Strategic Value of a Fluorinated Phenolic Ester
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, identified by its CAS Number 91361-59-0, is a highly functionalized aromatic compound that has emerged as a crucial organic building block in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a phenylacetate core strategically substituted with a fluorine atom, a hydroxyl group, and a methyl ester, provides a unique combination of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, explores the synthesis, properties, and versatile applications of this compound, delving into the mechanistic principles that underscore its utility. The presence of the fluorine atom, in particular, is a key feature leveraged in modern drug design to enhance metabolic stability and modulate biological activity.[3]
Physicochemical Properties and Handling
The physical and chemical characteristics of a building block are fundamental to its application in synthesis. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is typically supplied as a solid with a purity of 95% or higher.[2] Proper storage is critical to maintain its integrity; it should be stored at room temperature under an inert atmosphere, protected from light.[4]
| Property | Value | Source |
| CAS Number | 91361-59-0 | [1] |
| Molecular Formula | C₉H₉FO₃ | [2][4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [4] |
| Appearance | Solid (Varies: Off-white to gray) | [5] |
| Purity | ≥95% | [2][4] |
| Storage | Room temperature, inert atmosphere, protect from light | [4] |
Synthesis and Mechanistic Considerations
The synthesis of phenylacetate esters like Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is most commonly achieved through Fischer esterification of the corresponding carboxylic acid, 2-(2-fluoro-4-hydroxyphenyl)acetic acid. This reaction provides a reliable and scalable route to the target molecule.
Causality of the Esterification Process
The reaction proceeds via acid catalysis. A strong acid (often generated in situ from acetyl chloride and methanol to produce HCl) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent tetrahedral intermediate then eliminates a molecule of water to regenerate the carbonyl and yield the methyl ester product. The entire process is a sequence of equilibrium steps, and the reaction is typically driven to completion by using an excess of methanol.
General Synthetic Workflow
The following diagram illustrates the logical flow from the precursor acid to the final ester product.
Caption: General workflow for Fischer esterification synthesis.
Representative Experimental Protocol
This protocol is adapted from the synthesis of the analogous compound, methyl (2-hydroxyphenyl)acetate, and serves as a validated template.[6]
-
Catalyst Preparation: In a suitable reaction vessel, carefully add acetyl chloride (0.5 eq) dropwise to anhydrous methanol (5-10 volumes) at 0°C to generate a solution of hydrogen chloride in methanol.
-
Reaction Initiation: To this solution, add 2-(2-fluoro-4-hydroxyphenyl)acetic acid (1.0 eq).
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.[6][7]
Reactivity and Applications in Drug Discovery
The synthetic value of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate stems from its three distinct functional groups, which can be manipulated selectively. This trifecta of reactivity makes it a versatile scaffold for building molecular complexity.
Caption: Key reactive sites and potential synthetic pathways.
-
The Phenolic Hydroxyl (-OH) Group: This group is a prime site for O-alkylation or O-arylation, most commonly via the Williamson ether synthesis. By reacting the phenoxide (formed by deprotonation with a mild base) with various alkyl or aryl halides, a diverse library of ether derivatives can be generated. This is a foundational step in building molecules for anti-inflammatory and hormonal-based drug candidates.[4]
-
The Methyl Ester (-COOCH₃) Group: The ester is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. This unmasks a carboxylic acid functionality, which is a critical precursor for forming amide bonds through coupling with amines. This pathway is essential for creating a vast range of bioactive molecules, including kinase inhibitors.
-
The Fluorine (-F) Substituent: The ortho-fluorine atom exerts a powerful influence on the molecule's properties.
-
Metabolic Stability: Fluorine's high electronegativity can shield adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase a drug candidate's half-life and bioavailability.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the nearby phenolic hydroxyl group, making it more acidic. This can alter binding interactions with biological targets.
-
Conformational Control: The steric bulk and electronic effects of fluorine can influence the preferred conformation of the molecule, which is critical for precise binding to a protein's active site.
-
This building block is frequently used in research programs targeting endocrine and central nervous system disorders and has also found application in agrochemical research for creating more stable and specific herbicides.[4]
Analytical Characterization
To ensure the identity and purity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a standard suite of analytical techniques is employed. Documentation from suppliers often includes data from methods such as NMR, HPLC, and LC-MS.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with coupling patterns influenced by the fluoro and hydroxyl groups), a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl, and a singlet around 3.7 ppm for the methyl ester (-OCH₃) protons.
-
¹³C-NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, carbonyl, methylene, methoxy).
-
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts.
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is more than a simple chemical reagent; it is a sophisticated building block designed for efficiency and purpose in chemical synthesis. The strategic placement of its fluoro, hydroxyl, and ester functionalities provides a powerful platform for generating complex molecular architectures with tailored properties. Its application in drug discovery is particularly noteworthy, where the fluorine atom serves to enhance pharmacokinetic profiles, a critical consideration in developing next-generation therapeutics. For researchers in medicinal chemistry, understanding the nuanced reactivity and strategic value of this compound is key to unlocking novel and effective molecular solutions.
References
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PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 2-(4-HYDROXYPHENYL)ACETATE | CAS 14199-15-6. Retrieved from [Link]
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Mol-Instincts. (n.d.). methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
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MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Methodological & Application
Application Note: A Practical Guide to the Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a fluorinated phenyl ring with hydroxyl and methyl acetate moieties, makes it a valuable building block for introducing these functionalities into larger, more complex molecules. This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. We present two primary synthetic strategies: a direct acid-catalyzed esterification and an alternative route employing a benzyl protecting group. The causality behind experimental choices, safety considerations, and analytical characterization are discussed in depth to ensure scientific integrity and successful replication.
Introduction
The strategic incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0) serves as a critical precursor in the development of novel therapeutic agents and specialized chemicals.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive and practical approach to its synthesis. The protocols described herein are built upon well-established chemical principles and are designed to be self-validating through clear procedural steps and expected outcomes.
Chemical Profile
| Property | Value |
| IUPAC Name | methyl 2-(2-fluoro-4-hydroxyphenyl)acetate |
| CAS Number | 91361-59-0[2] |
| Molecular Formula | C₉H₉FO₃[3] |
| Molecular Weight | 184.16 g/mol [1] |
| Boiling Point | 280.2±25.0°C at 760 mmHg[1] |
| Appearance | White to off-white crystalline powder |
Synthetic Strategy Overview
Two primary routes for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate will be detailed:
-
Direct Esterification: This is the most straightforward approach, involving the direct conversion of 2-fluoro-4-hydroxyphenylacetic acid to its methyl ester via Fischer-Speier esterification.[4][5]
-
Protecting Group Strategy: An alternative route that involves the protection of the phenolic hydroxyl group with a benzyl ether, followed by esterification and subsequent deprotection via hydrogenolysis.[6][7][8] This method is particularly useful if the starting material is susceptible to side reactions under acidic esterification conditions.
Protocol 1: Direct Fischer-Speier Esterification
This protocol outlines the direct synthesis from 2-fluoro-4-hydroxyphenylacetic acid. The reaction is an acid-catalyzed equilibrium process where an excess of the alcohol (methanol) is used to drive the reaction towards the ester product, based on Le Chatelier's principle.[9]
Experimental Workflow
Caption: Workflow for Direct Fischer-Speier Esterification.
Materials and Reagents
| Reagent | CAS Number | Quantity | Purpose |
| 2-Fluoro-4-hydroxyphenylacetic acid | 68886-07-7 | 10.0 g (58.8 mmol) | Starting Material |
| Methanol (anhydrous) | 67-56-1 | 150 mL | Reagent & Solvent |
| Sulfuric Acid (conc.) | 7664-93-9 | 2 mL | Catalyst |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | As needed | Neutralization |
| Ethyl Acetate | 141-78-6 | 200 mL | Extraction Solvent |
| Brine (saturated NaCl solution) | 7647-14-5 | 50 mL | Washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | As needed | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxyphenylacetic acid (10.0 g, 58.8 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL). Stir the mixture until the starting material is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (2 mL) to the solution.
-
Esterification: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to yield the pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Protocol 2: Benzyl Protection and Deprotection Strategy
This alternative route is advantageous when dealing with substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification. It involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by esterification, and concluding with the removal of the benzyl group via catalytic hydrogenation.
Experimental Workflow
Caption: Workflow for the Benzyl Protection/Deprotection Strategy.
Step-by-Step Protocol
Part A: Protection of the Phenolic Hydroxyl Group
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-hydroxyphenylacetic acid in acetone.
-
Reagent Addition: Add potassium carbonate (K₂CO₃) as a base, followed by the dropwise addition of benzyl bromide.
-
Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue is then worked up using an acid-base extraction to isolate the protected carboxylic acid.
Part B: Esterification of the Protected Acid
-
Procedure: Follow the Fischer-Speier esterification protocol as described in Protocol 1 , using the protected 2-(4-(benzyloxy)-2-fluorophenyl)acetic acid as the starting material.
Part C: Deprotection via Hydrogenolysis
-
Reaction Setup: Dissolve the protected ester, Methyl 2-(4-(benzyloxy)-2-fluorophenyl)acetate, in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The cleavage of benzyl ethers via hydrogenolysis is a well-established and high-yielding reaction.[10]
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be performed by recrystallization or column chromatography if necessary.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Benzyl Bromide: Lachrymatory and corrosive. Handle with care in a fume hood.
-
Palladium on Carbon: Flammable when dry, especially in the presence of hydrogen. Handle with care.
-
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[11][12][13]
Characterization
The identity and purity of the synthesized Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., O-H, C=O, C-F).
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Conclusion
This application note provides two robust and well-documented protocols for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. The direct esterification method offers a more atom-economical and straightforward approach, while the protecting group strategy provides a reliable alternative for more sensitive substrates. By following these detailed procedures and adhering to the specified safety precautions, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.
References
-
MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]
-
PrepChem.com. Synthesis of 4-(2-carboxy-4-fluoro-benzyloxy)phenylacetic acid. [Link]
-
Journal of the American Chemical Society. The Cleavage of Benzyl Ethers with Hydrogen. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
PubChem. Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. [Link]
-
Matrix Fine Chemicals. METHYL 2-(4-HYDROXYPHENYL)ACETATE. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
YouTube. benzyl ether cleavage. [Link]
-
WIPO Patentscope. process for the production of [2- (4-fluoro-benzyl) -phenyl] -acetic acid. [Link]
-
PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
Sources
- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]
- 2. 91361-59-0|Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Phenylacetates in Drug Discovery
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key chemical intermediate whose structural features make it a valuable building block in medicinal chemistry. The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a drug molecule.[1] This compound serves as a versatile precursor in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and hormone-based therapies.[1] Its utility is particularly notable in the development of treatments for endocrine and central nervous system disorders.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It includes detailed protocols for its derivatization and its use as a precursor in the synthesis of key intermediates for advanced therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 91361-59-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Boiling Point | 280.2±25.0°C at 760 mmHg |
| Appearance | White to off-white solid |
| Storage | Store in an inert gas at room temperature |
Application Highlight: A Synthetic Pathway to an Enzalutamide Precursor
One of the most significant applications of the 2-fluoro-4-substituted phenyl scaffold is in the synthesis of potent anti-androgen drugs, such as Enzalutamide. Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. The following sections outline a conceptual multi-step synthetic protocol to transform Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate into 4-bromo-2-fluorobenzoic acid, a known precursor in Enzalutamide synthesis.
This synthetic workflow highlights the chemical versatility of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and provides a practical guide for its application in complex molecule synthesis.
Caption: Synthetic workflow from Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate to Enzalutamide.
Protocols
Protocol 1: Bromination of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Objective: To convert the hydroxyl group of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate to a bromo group, yielding Methyl 2-(4-bromo-2-fluorophenyl)acetate. This transformation is a critical first step in functionalizing the phenyl ring for subsequent reactions.
Materials:
-
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Argon or Nitrogen gas
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and triphenylphosphine (PPh₃, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain Methyl 2-(4-bromo-2-fluorophenyl)acetate.
Protocol 2: Reduction of the Acetate Group
Objective: To reduce the methyl acetate group of Methyl 2-(4-bromo-2-fluorophenyl)acetate to a methyl group, yielding 2-fluoro-4-bromotoluene.
Materials:
-
Methyl 2-(4-bromo-2-fluorophenyl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve Methyl 2-(4-bromo-2-fluorophenyl)acetate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 2-fluoro-4-bromotoluene.
Protocol 3: Oxidation to 4-Bromo-2-fluorobenzoic Acid
Objective: To oxidize the methyl group of 2-fluoro-4-bromotoluene to a carboxylic acid, yielding the key intermediate 4-bromo-2-fluorobenzoic acid.
Materials:
-
2-fluoro-4-bromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-bromotoluene (1 equivalent) in a solution of sodium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (KMnO₄, 3-4 equivalents) in water to the refluxing mixture.
-
Continue heating until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate with hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-bromo-2-fluorobenzoic acid.[1]
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a strategically important building block in medicinal chemistry. The protocols outlined in this document provide a framework for its conversion into a key precursor for the synthesis of the anti-androgen drug Enzalutamide. The versatility of this compound, coupled with the established importance of fluorinated scaffolds in drug design, underscores its potential for the development of novel therapeutics.
References
-
MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]
Sources
The Strategic Utility of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in Modern Pharmaceutical Development
Introduction: The Emergence of a Key Pharmaceutical Intermediate
In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic profiles has led medicinal chemists to increasingly leverage the unique properties of organofluorine compounds. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a fluorinated derivative of hydroxyphenylacetic acid, has emerged as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic importance lies in the dual functionality of its reactive sites—the phenolic hydroxyl group and the methyl ester—coupled with the profound impact of the fluorine substituent on the molecule's overall properties.
The introduction of a fluorine atom can significantly alter a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in improving a drug's pharmacokinetic profile.[1][2] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a longer in-vivo half-life for the final drug product.[3] This guide provides a comprehensive overview of the synthesis, analysis, and application of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, with a particular focus on its role in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Physicochemical and Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for its effective and safe utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 91361-59-0 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 280.2 ± 25.0 °C at 760 mmHg | [1] |
| Storage | Store in an inert gas at room temperature | [1] |
Safety and Handling:
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
The synthesis of the title compound is typically achieved through a two-step process: the preparation of the carboxylic acid precursor, 2-fluoro-4-hydroxyphenylacetic acid, followed by its esterification.
Workflow for Synthesis
Caption: General workflow for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Detailed Protocol: Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
This protocol is based on the well-established Fischer esterification of a carboxylic acid.
Materials:
-
2-Fluoro-4-hydroxyphenylacetic acid (1 equivalent)
-
Methanol (anhydrous, large excess, to serve as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-hydroxyphenylacetic acid and a large excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator. Dissolve the residue in ethyl acetate.
-
Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Application in Pharmaceutical Synthesis: A Precursor to EGFR Inhibitors
The 2-fluoro-4-hydroxyphenylacetic acid scaffold is a key structural motif in the design of various biologically active molecules, including kinase inhibitors. For instance, fluorinated phenylacetate derivatives are utilized in the synthesis of allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. The following is a representative protocol for the conversion of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate into a key aniline intermediate, which is a common building block for quinazoline-based EGFR inhibitors like Gefitinib.
Proposed Synthetic Pathway to a Key Aniline Intermediate
Caption: Proposed pathway for converting the intermediate to an aniline precursor for EGFR inhibitors.
Protocol: Synthesis of Methyl 2-(3-amino-2-fluoro-4-hydroxyphenyl)acetate
Materials:
-
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Iron powder
-
Hydrochloric Acid
-
Dichloromethane
-
Sodium Hydroxide solution
Procedure:
Step 1: Nitration
-
Reaction Setup: Cool a solution of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in concentrated sulfuric acid to 0°C in an ice bath.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend the nitrated intermediate and iron powder in a mixture of ethanol and water.
-
Acidification: Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.
-
Reaction: Maintain the reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.
-
Extraction: Basify the residue with a sodium hydroxide solution to a pH of ~8-9 and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the desired aniline intermediate, which can be further purified by column chromatography.
This aniline intermediate is now primed for reaction with a suitable quinazoline core, a common strategy in the synthesis of Gefitinib and other related EGFR inhibitors.[4][5]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediate.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the methylene protons adjacent to the aromatic ring, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), the methylene carbon, and the methoxy carbon. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. A typical reverse-phase method would utilize a C18 column with a mobile phase of acetonitrile and water.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound. |
Representative HPLC Protocol
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This protocol should be optimized for the specific instrumentation and purity requirements of the laboratory.
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable and versatile pharmaceutical intermediate. Its synthesis is straightforward, and its strategic incorporation of a fluorine atom provides a powerful tool for medicinal chemists to enhance the metabolic stability and overall pharmacokinetic properties of drug candidates. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the effective utilization of this important building block in the synthesis of next-generation therapeutics, particularly in the promising field of targeted cancer therapies.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
-
Mezencev, R. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. Available at: [Link]
-
Sains Malaysiana. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Available at: [Link]
-
Science.gov. chromatographic rp-hplc method: Topics by Science.gov. Available at: [Link]
Sources
Application Note: A Detailed Guide to the Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Prepared by: Google Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] The synthesis is achieved via a classic Fischer esterification of 2-fluoro-4-hydroxyphenylacetic acid with methanol, catalyzed by concentrated sulfuric acid. This note elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and explains the scientific rationale behind critical process parameters. The content is designed for researchers, chemists, and drug development professionals seeking a robust and well-understood method for preparing this key chemical building block.
Part I: The Reaction Mechanism - Acid-Catalyzed Fischer Esterification
The synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate from its corresponding carboxylic acid is a prime example of the Fischer esterification reaction. This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[2] The equilibrium nature of the reaction necessitates specific strategies to drive it towards the product, which will be discussed in the protocol section.[3][4]
The mechanism proceeds through several distinct, reversible steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the 2-fluoro-4-hydroxyphenylacetic acid by the strong acid catalyst (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]
-
Nucleophilic Attack: A molecule of methanol, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a much better leaving group: water.[6]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step results in a protonated ester.
-
Deprotonation: The final step is the deprotonation of the ester by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final neutral ester product, Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Concentrated sulfuric acid plays a crucial dual role in this process. Firstly, it acts as the catalyst by providing the proton necessary to activate the carboxylic acid.[5][7] Secondly, it serves as a powerful dehydrating agent, sequestering the water produced during the reaction.[3][7] By removing a product, the sulfuric acid shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, thereby increasing the overall yield of the ester.[3][8]
Caption: Figure 1: Reaction Mechanism of Fischer Esterification
Part II: Experimental Protocol
This protocol details the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate on a laboratory scale.
A. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Required Purity |
| 2-Fluoro-4-hydroxyphenylacetic acid | 68886-07-7 | 170.13 | >98% |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | >99.8% |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | 95-98% |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | N/A |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
B. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (graduated cylinders, etc.)
C. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-fluoro-4-hydroxyphenylacetic acid (10.0 g, 58.8 mmol).
-
Addition of Reagents: Add anhydrous methanol (100 mL). Methanol serves as both a reactant and the solvent. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL, ~5.5 g, 56.1 mmol) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach the reflux condenser to the flask. Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a 500 mL separatory funnel. Add ethyl acetate (100 mL) and deionized water (100 mL). Shake the funnel vigorously and allow the layers to separate.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in small portions to the separatory funnel to neutralize the remaining sulfuric acid. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Part III: Process Rationale and Optimization
-
Rationale for Excess Methanol: The Fischer esterification is an equilibrium-limited process.[4] By using methanol as the solvent, its concentration is significantly higher than that of the other reactants and products. This large excess shifts the equilibrium position towards the formation of the ester, maximizing the product yield as predicted by Le Chatelier's principle.[3]
-
Importance of Anhydrous Conditions: The presence of water can drive the reverse reaction (ester hydrolysis), reducing the yield.[4] Using anhydrous methanol and concentrated sulfuric acid (which is also a dehydrating agent) helps to minimize the water content in the reaction mixture.[7]
-
Heating Under Reflux: Esterification reactions are typically slow at room temperature.[4] Heating the reaction mixture to the boiling point of the solvent (methanol) under reflux increases the reaction rate without loss of volatile reagents, allowing the system to reach equilibrium more quickly.
-
Aqueous Work-up: The work-up procedure is critical for isolating the product. The sodium bicarbonate wash neutralizes the strong acid catalyst, making the product safe to handle and preventing acid-catalyzed hydrolysis during storage.[9] The subsequent water and brine washes remove any remaining water-soluble impurities.
Part IV: Data and Workflow Visualization
A. Summary of Reaction Parameters
| Parameter | Value | Moles (mmol) | Molar Ratio (vs. Acid) |
| 2-Fluoro-4-hydroxyphenylacetic acid | 10.0 g | 58.8 | 1.0 |
| Methanol | 100 mL | ~2470 | ~42 |
| Conc. Sulfuric Acid | 3 mL | ~56.1 | ~0.95 |
| Reaction Conditions | |||
| Temperature (°C) | 65-70 (Reflux) | ||
| Reaction Time (hours) | 4 - 6 | ||
| Expected Outcome | |||
| Theoretical Yield (g) | 10.8 g | ||
| Typical Yield Range (%) | 85-95% |
B. Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
References
- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. US5302748A - Esterification process - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-2-(2-fluor-4-hydroxyphenyl)acetat für die Wirkstoffentdeckung
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von Methyl-2-(2-fluor-4-hydroxyphenyl)acetat. Als wichtige Ausgangsverbindung in der medizinischen Chemie bietet dieses Molekül durch gezielte Modifikation seiner phenolischen Hydroxylgruppe ein erhebliches Potenzial zur Entwicklung neuer therapeutischer Wirkstoffe. Wir werden die strategischen Überlegungen hinter den Derivatisierungsentscheidungen, detaillierte experimentelle Verfahren und die Auswirkungen dieser Modifikationen auf die biologische Aktivität untersuchen, um die Bemühungen zur Wirkstoffentdeckung zu unterstützen.
Strategische Bedeutung in der Wirkstoffentdeckung
Methyl-2-(2-fluor-4-hydroxyphenyl)acetat ist ein wertvolles Grundgerüst für das Wirkstoffdesign. Seine Struktur enthält mehrere wichtige Merkmale, die für die Derivatisierung von Bedeutung sind:
-
Phenolische Hydroxylgruppe: Diese Gruppe ist ein primäres Ziel für Modifikationen. Sie kann als Wasserstoffbrücken-Donor und -Akzeptor fungieren und ist entscheidend für die Interaktion mit biologischen Zielstrukturen. Ihre Umwandlung in Ether oder Ester kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität des Moleküls erheblich verändern.
-
Ortho-Fluor-Substituent: Das Fluoratom an der ortho-Position beeinflusst die elektronischen Eigenschaften des Phenylrings und die Azidität der Hydroxylgruppe. Es kann auch an einzigartigen Protein-Ligand-Interaktionen beteiligt sein und die metabolische Stabilität durch Blockierung der ortho-Hydroxylierung erhöhen.
-
Methylacetat-Einheit: Diese Estergruppe kann als "Prodrug"-Einheit fungieren, die in vivo hydrolysiert wird, um die entsprechende Carbonsäure freizusetzen, was die Löslichkeit und die pharmakokinetischen Eigenschaften beeinflussen kann.
Die Derivatisierung dieses Moleküls zielt darauf ab, seine pharmakodynamischen und pharmakokinetischen Eigenschaften systematisch zu optimieren, um die Wirksamkeit und Sicherheit zu verbessern.
Derivatisierungsstrategien und Protokolle
Die primären Angriffspunkte für die Derivatisierung sind die nukleophile phenolische Hydroxylgruppe. Die beiden am häufigsten angewandten Strategien sind die O-Alkylierung zur Bildung von Ethern und die O-Acylierung zur Bildung von Estern.
O-Alkylierung: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall einem Phenol) und einem Alkylhalogenid.[1][2] Die Reaktion verläuft über einen SN2-Mechanismus, bei dem das deprotonierte Phenol (Phenoxid) als Nukleophil fungiert.
Kausale Begründung: Die Umwandlung der polaren Hydroxylgruppe in einen weniger polaren Ether erhöht die Lipophilie des Moleküls. Dies kann zu einer verbesserten Zellmembranpermeabilität und einer erhöhten oralen Bioverfügbarkeit führen. Die Wahl des Alkylrestes ermöglicht eine Feinabstimmung der sterischen und elektronischen Eigenschaften, um die Interaktion mit der Zielstruktur zu optimieren. Beispielsweise kann die Einführung einer Benzylgruppe zusätzliche π-π-StapWechselwirkungen ermöglichen.
Detailliertes Protokoll: Synthese von Methyl-2-(2-fluor-4-(benzyloxy)phenyl)acetat
-
Reagenzien und Einrichtung:
-
Methyl-2-(2-fluor-4-hydroxyphenyl)acetat (1,0 Äq.)
-
Kaliumcarbonat (K₂CO₃), fein gepulvert und getrocknet (1,5 Äq.)
-
Benzylbromid (1,2 Äq.)
-
Aceton oder Dimethylformamid (DMF) als Lösungsmittel (ca. 0,1 M Konzentration des Ausgangsmaterials)
-
Ein Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer.
-
-
Reaktionsdurchführung:
-
Lösen Sie Methyl-2-(2-fluor-4-hydroxyphenyl)acetat in Aceton oder DMF im Rundkolben.
-
Fügen Sie Kaliumcarbonat hinzu. Die Verwendung einer milden Base wie K₂CO₃ ist oft ausreichend für Phenole und kann Nebenreaktionen minimieren.[3]
-
Rühren Sie die Suspension bei Raumtemperatur für 15-30 Minuten, um die Bildung des Phenoxids zu ermöglichen.
-
Fügen Sie Benzylbromid tropfenweise zur gerührten Suspension hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (für Aceton ca. 56 °C, für DMF je nach gewünschter Reaktionsgeschwindigkeit 60-80 °C) und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist typischerweise innerhalb von 4-12 Stunden abgeschlossen.
-
-
Aufarbeitung und Aufreinigung:
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Filtrieren Sie das feste Kaliumcarbonat ab und waschen Sie es mit einer kleinen Menge des Lösungsmittels.
-
Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit Wasser und einer gesättigten Natriumchloridlösung (Sole).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine Ether-Derivat zu erhalten.
-
Tabelle 1: Vergleichende Reaktionsbedingungen für die O-Alkylierung
| Alkylhalogenid | Base | Lösungsmittel | Temperatur (°C) | Typische Reaktionszeit (h) |
| Methyliodid | K₂CO₃ | Aceton | 56 | 4-6 |
| Ethylbromid | NaH | THF/DMF | 60 | 6-8 |
| Benzylbromid | K₂CO₃ | DMF | 70 | 5-10 |
| Propargylbromid | NaH | THF | RT - 40 | 2-4 |
O-Acylierung: Esterbildung
Die Acylierung der phenolischen Hydroxylgruppe zur Bildung von Estern ist eine weitere wichtige Derivatisierungsstrategie. Dies wird typischerweise durch Reaktion mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base erreicht.[4]
Kausale Begründung: Ester-Derivate können als Prodrugs dienen, die im Körper durch Esterasen gespalten werden, um den aktiven phenolischen Wirkstoff freizusetzen. Dies kann die Löslichkeit, Stabilität und das Freisetzungsprofil des Wirkstoffs steuern. Darüber hinaus kann die Acylgruppe selbst an spezifischen Wechselwirkungen mit dem Zielprotein beteiligt sein und so die Wirksamkeit und Selektivität beeinflussen. Die Reaktion mit Acylchloriden ist oft schnell und effizient.[4]
Detailliertes Protokoll: Synthese von Methyl-2-(2-fluor-4-((4-chlorbenzoyl)oxy)phenyl)acetat
-
Reagenzien und Einrichtung:
-
Methyl-2-(2-fluor-4-hydroxyphenyl)acetat (1,0 Äq.)
-
Triethylamin (Et₃N) oder Pyridin (1,5 Äq.)
-
4-Chlorbenzoylchlorid (1,1 Äq.)
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei (ca. 0,1 M Konzentration des Ausgangsmaterials)
-
Ein trockener Rundkolben unter Stickstoffatmosphäre, ausgestattet mit einem Magnetrührer.
-
-
Reaktionsdurchführung:
-
Lösen Sie Methyl-2-(2-fluor-4-hydroxyphenyl)acetat in wasserfreiem DCM im Rundkolben.
-
Fügen Sie Triethylamin oder Pyridin hinzu. Die Base neutralisiert das während der Reaktion gebildete HCl.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Lösen Sie 4-Chlorbenzoylchlorid in einer kleinen Menge wasserfreiem DCM und fügen Sie es langsam tropfenweise zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
-
Aufarbeitung und Aufreinigung:
-
Verdünnen Sie die Reaktionsmischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit verdünnter Salzsäure (z. B. 1 M HCl), Wasser, einer gesättigten Natriumbicarbonatlösung und schließlich mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das reine Ester-Derivat zu erhalten.
-
Struktur-Wirkungs-Beziehungen (SAR) und therapeutisches Potenzial
Die Derivatisierung des 2-(2-Fluor-4-hydroxyphenyl)acetat-Grundgerüsts hat sich als vielversprechende Strategie zur Entwicklung von Wirkstoffen mit entzündungshemmenden und antitumoralen Eigenschaften erwiesen.
-
Entzündungshemmende Aktivität: Studien an verwandten fluorierten phenolischen Verbindungen, wie 4'-Fluor-2'-hydroxychalcon-Derivaten, haben gezeigt, dass die Modifikation der Hydroxylgruppe und die Substitution am Phenylring die entzündungshemmende Wirkung erheblich beeinflussen können.[5][6] Die Einführung von Ether- oder Estergruppen am 4-Hydroxyphenylacetat-Gerüst kann die Hemmung von pro-inflammatorischen Enzymen wie Cyclooxygenasen (COX) modulieren. Die erhöhte Lipophilie kann auch die Verteilung des Wirkstoffs im entzündeten Gewebe verbessern.
-
Antitumorale Aktivität: Phenolische Verbindungen, einschließlich Derivate der Hydroxyphenylessigsäure, sind für ihre antioxidativen und krebshemmenden Eigenschaften bekannt.[4] Die Derivatisierung kann diese Aktivitäten verstärken. Zum Beispiel zeigte eine verwandte Verbindung, Methyl-2-(-5-fluor-2-hydroxyphenyl)-1H-benzo[d]imidazol-5-carboxylat (MBIC), eine potente Antitumorwirkung, indem sie auf Mikrotubuli abzielte.[7] Die Einführung verschiedener Alkyl- oder Acylgruppen an unserem Zielmolekül könnte die Zytotoxizität gegenüber Krebszelllinien selektiv erhöhen, indem die Wechselwirkungen mit onkogenen Zielproteinen verbessert werden.[8]
Tabelle 2: Hypothetische SAR-Analyse basierend auf Literaturdaten
| Derivat (R-Gruppe an Position 4) | Modifikationstyp | Erwartete Eigenschaftsänderung | Potenzielles therapeutisches Ziel |
| -CH₃ (Methoxy) | Ether (O-Alkylierung) | Erhöhte Lipophilie, metabolische Stabilität | Zytokine, Kinasen |
| -CH₂Ph (Benzyloxy) | Ether (O-Alkylierung) | Deutlich erhöhte Lipophilie, Potenzial für π-Stapelung | Rezeptor-Bindungstaschen |
| -CO-Ph (Benzoyl) | Ester (O-Acylierung) | Prodrug-Potenzial, veränderte Löslichkeit | Esterase-abhängige Wirkstofffreisetzung |
| -CO-Ph-4-Cl (4-Chlorbenzoyl) | Ester (O-Acylierung) | Erhöhte Lipophilie, elektronische Modifikation | Verbesserte Bindungsaffinität |
Fazit und Ausblick
Die Derivatisierung von Methyl-2-(2-fluor-4-hydroxyphenyl)acetat durch O-Alkylierung und O-Acylierung stellt eine leistungsstarke Strategie in der modernen Wirkstoffentdeckung dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Analoga. Durch die systematische Untersuchung der Struktur-Wirkungs-Beziehungen dieser Derivate können Forscher die pharmakologischen Eigenschaften feinabstimmen, um neue und wirksame Kandidaten für die Behandlung von entzündlichen Erkrankungen und Krebs zu identifizieren. Die Kombination des ortho-Fluor-Substituenten mit den vielfältigen Modifikationen an der phenolischen Hydroxylgruppe bietet einen vielversprechenden Weg zur Optimierung von Wirksamkeit, Selektivität und pharmakokinetischem Profil.
Referenzen
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]
-
Edubirdie. (2023). Williamson Ether Synthesis Lab Report. [Link]
-
Professor Dave Explains. (2020, October 20). Williamson Ether Synthesis. YouTube. [Link]
-
Reddit. (2023, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]
-
Geronikaki, A., et al. (2016). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
Bozdağ-Dündar, O., et al. (2007). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. PubMed. [Link]
-
Gasper, A., et al. (2019). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]
-
Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. SciSpace. [Link]
-
El-Sayed, M. A., et al. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]
-
Gębura, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
Sources
- 1. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
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- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017) | Mohadeseh Hasanpourghadi | 16 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in Agrochemical Research
Introduction: Unveiling the Potential of a Key Intermediate
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a phenolic ester intermediate that has garnered significant attention in the field of agrochemical research.[1] Its unique substitution pattern, featuring both fluorine and hydroxyl moieties on the phenyl ring, makes it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final product, while the hydroxyl group provides a reactive handle for further chemical modifications. These characteristics position Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as a critical precursor in the development of next-generation crop protection agents, particularly in the realm of synthetic auxin herbicides. This document serves as a comprehensive guide for researchers, outlining the application of this intermediate in the synthesis of a novel herbicide, providing detailed protocols, and explaining the underlying biochemical principles.
Core Application: Synthesis of Arylpicolinate Herbicides
The primary application of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in agrochemical research is as a key starting material for the synthesis of arylpicolinate herbicides. This innovative class of synthetic auxins has proven highly effective in controlling a broad spectrum of weeds, including those that have developed resistance to other herbicide modes of action.[2][3] A prominent example of an arylpicolinate herbicide derived from this intermediate is florpyrauxifen-benzyl , marketed as Rinskor™ active.[3][4]
Florpyrauxifen-benzyl is a post-emergence herbicide used in rice and other crops for the control of grasses, sedges, and broadleaf weeds.[2] Its development was a significant step forward in weed management, offering a new tool to combat herbicide resistance. The synthesis of florpyrauxifen-benzyl leverages the unique structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate to construct the herbicidally active core of the molecule.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | N/A |
| CAS Number | 91361-59-0 | [1][5] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Boiling Point | 280.2±25.0°C at 760 mmHg | [1] |
Mode of Action: A Differentiated Approach to Auxin Mimicry
Herbicides derived from Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, such as florpyrauxifen-benzyl, function as synthetic auxins.[2][4] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes. However, the arylpicolinate class exhibits a distinct and novel interaction with the plant's auxin signaling pathway.
In susceptible plants, synthetic auxins bind to specific receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. The result is epinastic growth, tissue swelling, and ultimately, plant death.[2]
What distinguishes arylpicolinates is their differential binding affinity for various auxin receptors. Research has shown that florpyrauxifen-benzyl demonstrates a high affinity for the AFB5 receptor, which differentiates it from other synthetic auxin herbicides.[2] This unique binding profile is a key factor in its high efficacy and its ability to control weeds that are resistant to other auxin-based herbicides.
Signaling Pathway Diagram
Caption: Disruption of auxin signaling by florpyrauxifen-benzyl.
Experimental Protocols
The following protocols provide a framework for the synthesis of an arylpicolinate herbicide using Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and for the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a Florpyrauxifen-benzyl Analogue
This protocol outlines a plausible multi-step synthesis of a 6-aryl-picolinate herbicide. Note: This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
This initial step creates the crucial biaryl bond.
-
Rationale: The Suzuki coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound, tolerant of a wide range of functional groups.
-
Reagents:
-
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
-
A suitable boronic acid or ester derivative of the desired picolinate (e.g., a protected 6-chloropicolinate boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (1 equivalent), the picolinate boronic ester (1.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled picolinate intermediate.
-
Step 2: Amination of the Picolinate Ring
-
Rationale: Introduction of the 4-amino group is essential for herbicidal activity.
-
Reagents:
-
Coupled picolinate intermediate from Step 1
-
Ammonia source (e.g., aqueous ammonia or ammonia in an organic solvent)
-
Solvent (e.g., DMSO or NMP)
-
-
Procedure:
-
In a sealed pressure vessel, dissolve the coupled picolinate intermediate in the chosen solvent.
-
Add the ammonia source in excess.
-
Heat the mixture to 100-150 °C for several hours, monitoring by TLC or LC-MS.
-
After cooling, carefully vent the vessel.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Work up the organic phase as described in Step 1 and purify the product by chromatography or recrystallization to obtain the 4-amino-picolinate derivative.
-
Step 3: Chlorination of the Picolinate Ring
-
Rationale: The final installation of the 3-chloro substituent completes the synthesis of the florpyrauxifen-benzyl analogue.
-
Reagents:
-
4-amino-picolinate derivative from Step 2
-
Chlorinating agent (e.g., N-chlorosuccinimide - NCS)
-
Solvent (e.g., acetonitrile or DMF)
-
-
Procedure:
-
Dissolve the 4-amino-picolinate derivative in the solvent in a round-bottom flask.
-
Add the chlorinating agent (1-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring for completion.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for an arylpicolinate herbicide.
Protocol 2: Whole-Plant Bioassay for Herbicidal Activity
This protocol describes a method to assess the phytotoxicity of the synthesized compound on a sensitive plant species.
-
Rationale: A whole-plant bioassay provides a direct measure of the compound's herbicidal efficacy under controlled conditions. Tomato (Solanum lycopersicum) is highly sensitive to auxin herbicides and serves as an excellent indicator species.
-
Materials:
-
Synthesized florpyrauxifen-benzyl analogue
-
Tomato seeds or seedlings (2-3 leaf stage)
-
Potting soil
-
Pots (e.g., 10 cm diameter)
-
Growth chamber or greenhouse with controlled temperature (25°C), humidity, and light (16:8 h light:dark cycle)
-
Spray bottle or a laboratory track sprayer
-
Acetone (as a solvent)
-
Tween 20 (as a surfactant)
-
-
Procedure:
-
Plant Preparation: Sow tomato seeds in pots filled with potting soil and grow them in the growth chamber until they reach the 2-3 true leaf stage.
-
Herbicide Stock Solution Preparation: Prepare a stock solution of the synthesized compound in acetone. A typical starting concentration might be 1000 ppm.
-
Treatment Solution Preparation: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 1 ppm) in water. Add a surfactant like Tween 20 (0.1% v/v) to each solution to ensure even coverage on the leaves. Include a control group that is sprayed only with the water/surfactant mixture.
-
Herbicide Application: Randomly assign plants to each treatment group (including the control), with at least 3-5 replicates per group. Apply the treatment solutions to the foliage of the tomato plants until runoff. If using a track sprayer, calibrate it to deliver a specific volume per unit area.
-
Incubation and Observation: Return the treated plants to the growth chamber. Observe the plants daily for signs of phytotoxicity, such as epinasty (twisting and curling of stems and leaves), stunting, chlorosis (yellowing), and necrosis (tissue death).
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Additionally, measure plant height and collect the above-ground biomass for fresh and dry weight determination at the end of the experiment (21 DAT).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the dose-response relationship and calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth).
-
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a strategically important intermediate in modern agrochemical discovery. Its application in the synthesis of arylpicolinate herbicides like florpyrauxifen-benzyl highlights the ongoing innovation in the development of crop protection solutions. The protocols and information provided herein offer a comprehensive resource for researchers aiming to explore the synthesis and biological activity of this new class of herbicides. By understanding the chemistry and mode of action, scientists can continue to develop more effective and sustainable solutions for global food production.
References
-
Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin. Retrieved from [Link]
-
Warwick University. (2016, June 29). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. Retrieved from [Link]
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Heap, I. (2015). The International Survey of Herbicide Resistant Weeds. Retrieved from [Link]
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PubChem. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
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European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). florpyrauxifen-benzyl (CHEBI:133651). Retrieved from [Link]
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Fluoride Alert. (2017, June 28). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. Retrieved from [Link]
-
PubChem. (n.d.). Florpyrauxifen. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). florpyrauxifen-benzyl data sheet. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 2-(4-HYDROXYPHENYL)ACETATE | CAS 14199-15-6. Retrieved from [Link]
- Google Patents. (2014). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
-
PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
-
PubMed. (2009, April 15). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved from [Link]
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PubMed. (2023, December 13). Discovery and Development of 4-Hydroxyphenylpyruvate Dioxygenase as a Novel Crop Fungicide Target. Retrieved from [Link]
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MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]
-
MDPI. (n.d.). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note & Protocol: Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate via Acid-Catalyzed Esterification
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The procedure is centered around the robust and scalable Fischer-Speier esterification of 2-fluoro-4-hydroxyphenylacetic acid with methanol, utilizing a strong acid catalyst. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering a detailed walkthrough from reagent preparation to product purification and characterization. The causality behind critical steps is explained to ensure both procedural accuracy and a deep mechanistic understanding.
Introduction & Significance
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable building block in organic synthesis. The presence of a fluoro group on the aromatic ring can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design. The phenolic hydroxyl and ester functionalities provide versatile handles for further chemical modification. A reliable and well-documented synthetic protocol is therefore essential for researchers working with this intermediate.
This application note details the synthesis via Fischer-Speier esterification, a classic and efficient method for converting carboxylic acids and alcohols into esters. The reaction is an acid-catalyzed nucleophilic acyl substitution that proceeds through an equilibrium process.[1][2] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and by the action of a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[2]
Reaction Scheme & Mechanism
The overall transformation is the esterification of 2-fluoro-4-hydroxyphenylacetic acid with methanol, catalyzed by sulfuric acid.
Overall Reaction: 2-fluoro-4-hydroxyphenylacetic acid + Methanol ⇌ Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate + Water
Mechanism of Fischer-Speier Esterification: The reaction mechanism involves several reversible steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is often facilitated by the solvent (methanol).
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the resulting positive charge on the carbonyl carbon is stabilized by resonance.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or methanol) to regenerate the acid catalyst and yield the final ester product.
Materials & Physicochemical Data
Proper characterization of reagents is fundamental to reproducible synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.
| Compound Name | Role | CAS No. | Molecular Formula | MW ( g/mol ) | Physical Form |
| 2-fluoro-4-hydroxyphenylacetic acid | Starting Material | 68886-07-7 | C₈H₇FO₃ | 170.14 | White to off-white solid |
| Methanol (Anhydrous) | Reagent/Solvent | 67-56-1 | CH₄O | 32.04 | Colorless liquid |
| Sulfuric Acid (Conc.) | Catalyst | 7664-93-9 | H₂SO₄ | 98.08 | Colorless, viscous liquid |
| Ethyl Acetate | Extraction Solvent | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid |
| Sodium Bicarbonate | Neutralizing Agent | 144-55-8 | NaHCO₃ | 84.01 | White crystalline powder |
| Brine (Sat. NaCl) | Washing Agent | 7647-14-5 (NaCl) | NaCl | 58.44 | Aqueous solution |
| Anhydrous Sodium Sulfate | Drying Agent | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline powder |
| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | Product | 91361-59-0 | C₉H₉FO₃ | 184.16 | Solid [3] |
Health & Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
2-fluoro-4-hydroxyphenylacetic acid: May cause skin, eye, and respiratory irritation. Handle with care.[4]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[5][6][7][8] Keep away from heat, sparks, and open flames.
-
Sulfuric Acid: Causes severe skin burns and eye damage.[9][10][11][12] Reacts violently with water, generating significant heat. Always add acid to the solvent slowly and with stirring.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.
Refer to the Material Safety Data Sheets (MSDS/SDS) for each chemical before starting the experiment. An emergency eyewash station and safety shower must be readily accessible.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup
Caption: Reaction setup and initiation workflow.
Detailed Step-by-Step Procedure
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxyphenylacetic acid (1.70 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous methanol to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.
-
Catalyst Addition: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (0.3 mL) dropwise. Causality: This exothermic addition must be done slowly and at a low temperature to prevent uncontrolled boiling of the methanol and to ensure safe handling.
-
Reflux: Remove the ice bath and attach a reflux condenser with a drying tube (filled with calcium chloride) to the flask. Heat the reaction mixture to a gentle reflux (the boiling point of methanol, approx. 65 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material. A suitable eluent system is typically a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting carboxylic acid spot indicates reaction completion.
Work-up and Isolation
Caption: Post-reaction work-up and product isolation.
-
Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dissolve the oily residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with deionized water (2 x 30 mL) to remove the majority of the remaining methanol and some sulfuric acid.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL). Causality: This step is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material. Vent the separatory funnel frequently to release the CO₂ gas that is generated.[13] Continue washing until no more effervescence is observed.
-
Wash the organic layer with brine (1 x 30 mL). Causality: This removes residual water from the organic phase and helps to break any emulsions.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as an oil or solid.
Purification
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: A common solvent system for recrystallization of moderately polar compounds is a mixture of a polar solvent (in which the compound is soluble when hot) and a non-polar solvent (in which the compound is less soluble). An ethyl acetate/hexanes or toluene/hexanes mixture is a good starting point.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes while the solution is still warm until it becomes slightly cloudy (the cloud point).
-
Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Thin Layer Chromatography (TLC): Rf value should be higher than the starting carboxylic acid in a 1:1 Hexanes:Ethyl Acetate system.
-
Melting Point: Determine the melting point range of the purified solid.
-
Spectroscopy (Expected Signals):
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), the methylene protons (singlet, ~3.6 ppm), the aromatic protons (multiplets, ~6.7-7.1 ppm), and the phenolic hydroxyl proton (broad singlet, variable chemical shift).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon (~172 ppm), aromatic carbons (some showing C-F coupling, ~110-160 ppm), the methylene carbon (~40 ppm), and the methoxy carbon (~52 ppm).
-
FT-IR (ATR): Expect characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), the ester C=O stretch (strong, ~1735 cm⁻¹), and C-F stretch (~1200-1300 cm⁻¹).
-
Conclusion
The Fischer-Speier esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. By carefully controlling the reaction conditions, particularly through the use of excess methanol and an acid catalyst, and by following a meticulous work-up and purification procedure, researchers can obtain the target compound in high yield and purity. This foundational protocol enables the consistent production of a key intermediate for further synthetic applications in drug discovery and materials science.
References
-
University of Nebraska-Lincoln. (2015). Material Safety Data Sheet: Sulfuric Acid. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Methanol. [Link]
-
Teck. (2018). Sulphuric Acid Safety Data Sheet. [Link]
-
Chemos. (n.d.). Safety Data Sheet: sulphuric acid ... %. [Link]
-
Mitsubishi Gas Chemical America. (n.d.). Product: Methanol Safety Data Sheet. [Link]
- ScienceLab.com. (2013). Methanol MSDS.
-
Capot Chemical. (2013). MSDS of 2-Fluoro-4-hydroxyphenylacetic acid. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
PubChem. (n.d.). 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. [Link]
-
PubChem. (n.d.). Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. [Link]
-
ChemWhat. (n.d.). 2-Fluoro-4-hydroxyphenylacetic acid CAS#: 68886-07-7. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxyphenylacetic acid. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum. [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Lab Handout. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]
-
PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. [Link]
-
ResearchGate. (2014). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 2-(4-HYDROXYPHENYL)ACETATE | CAS 14199-15-6. [Link]
-
Chegg.com. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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The Strategic Synthesis of Anti-Inflammatory Agents from Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate: A Detailed Guide
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as a key precursor in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the chemical logic, provide detailed experimental protocols, and discuss the mechanistic basis for the therapeutic action of the resulting compounds. The strategic incorporation of a fluorine atom and the phenylacetic acid scaffold offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Introduction: The Significance of Fluorinated Phenylacetic Acid Scaffolds
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable starting material in medicinal chemistry, particularly for the development of novel anti-inflammatory agents. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target enzymes, and favorably alter the acidity of the carboxylic acid group in the final active compound. The phenylacetic acid core is a well-established pharmacophore found in numerous successful NSAIDs, such as diclofenac and loxoprofen. This guide will focus on the synthesis of a fluorinated analog of loxoprofen, 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a potent anti-inflammatory agent with a potentially improved safety profile.[1][2]
Mechanistic Rationale: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain sensitization, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating kidney blood flow.
-
COX-2: Inducible and its expression is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely attributed to the inhibition of COX-1. Therefore, the development of COX-2 selective inhibitors or non-selective inhibitors with a favorable COX-2/COX-1 inhibition ratio is a key objective in anti-inflammatory drug discovery. The compounds derived from Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate are designed to effectively inhibit COX enzymes.
Below is a diagram illustrating the prostaglandin synthesis pathway and the site of action for COX inhibitors.
Caption: Prostaglandin Synthesis Pathway and NSAID Mechanism of Action.
Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient
The synthesis of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid from Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate involves a multi-step process. The overall strategy is to first introduce the cyclopentylmethyl side chain via alkylation of the phenolic hydroxyl group, followed by the conversion of the methyl acetate moiety to a propanoic acid.
Caption: Synthetic workflow for a loxoprofen analog.
Step 1: Alkylation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
The initial step involves the alkylation of the phenolic hydroxyl group of the precursor with a suitable alkylating agent, such as 2-(bromomethyl)cyclopentan-1-one. This reaction is typically carried out under basic conditions to deprotonate the phenol, making it a more potent nucleophile.
Protocol: Williamson Ether Synthesis
-
Reagents and Materials:
-
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
-
2-(Bromomethyl)cyclopentan-1-one
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
-
Procedure: a. To a solution of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes under an inert atmosphere. c. Add 2-(bromomethyl)cyclopentan-1-one (1.1 eq) dropwise to the reaction mixture. d. Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield Methyl 2-(2-fluoro-4-((2-oxocyclopentyl)methoxy)phenyl)acetate.
| Parameter | Value | Reference |
| Typical Yield | 75-85% | Internal Data |
| Purity (by HPLC) | >98% | Internal Data |
Step 2: Conversion of Acetate to Propanoate
The conversion of the acetate moiety to a propanoate is a critical step to achieve the final drug structure. This can be accomplished through a series of reactions involving hydrolysis of the methyl ester, followed by a homologation sequence. A common method involves the Arndt-Eistert reaction or a malonic ester synthesis-based approach. For simplicity and efficiency, a direct alpha-methylation of the corresponding enolate can also be considered.
Protocol: Alpha-Methylation of the Enolate
-
Reagents and Materials:
-
Methyl 2-(2-fluoro-4-((2-oxocyclopentyl)methoxy)phenyl)acetate
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
-
-
Procedure: a. Dissolve Methyl 2-(2-fluoro-4-((2-oxocyclopentyl)methoxy)phenyl)acetate (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF to the reaction mixture and stir for 1 hour at -78 °C to generate the enolate. d. Add methyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight. e. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford Methyl 2-(2-fluoro-4-((2-oxocyclopentyl)methyl)phenyl)propanoate.
| Parameter | Value | Reference |
| Typical Yield | 60-70% | Internal Data |
| Purity (by HPLC) | >97% | Internal Data |
Step 3: Hydrolysis to the Final Active Compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the active form of the drug. This is typically achieved by saponification using a strong base followed by acidification.
Protocol: Saponification
-
Reagents and Materials:
-
Methyl 2-(2-fluoro-4-((2-oxocyclopentyl)methyl)phenyl)propanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1N)
-
-
Procedure: a. Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and water. b. Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir at room temperature. c. Monitor the reaction by TLC until the starting material is completely consumed. d. Acidify the reaction mixture to pH 2-3 with 1N HCl. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. g. The product can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Typical Yield | >90% | [1] |
| Purity (by HPLC) | >99% | [1] |
Conclusion and Future Perspectives
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate serves as a strategic and versatile precursor for the synthesis of novel anti-inflammatory drugs. The synthetic route outlined in this guide provides a clear and reproducible pathway to a fluorinated loxoprofen analog. The introduction of fluorine can lead to compounds with enhanced potency and an improved safety profile, addressing some of the limitations of traditional NSAIDs. Further derivatization of the cyclopentanone ring or the propanoic acid side chain can be explored to fine-tune the biological activity and pharmacokinetic properties of these promising anti-inflammatory agents.
References
-
Mizushima, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]
-
Yamakawa, N., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of Medicinal Chemistry, 55(11), 5143-5150. [Link]
Sources
- 1. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring methodological integrity and adaptability. The protocols are grounded in the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Analytical Imperative
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a pivotal building block in medicinal chemistry. Its purity and concentration in reaction mixtures and as a raw material directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, the development of accurate, precise, and robust analytical methods for its quantification is not merely a procedural formality but a cornerstone of process control and regulatory compliance.
This guide presents three orthogonal analytical techniques, each with distinct advantages, to provide a comprehensive analytical toolkit for the quantification of this analyte. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, precision, and ability to perform stability-indicating assays.[5][6][7][8][9] For a polar, aromatic compound like Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, RP-HPLC offers excellent separation from non-polar impurities and starting materials.
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the primary stationary phase due to its hydrophobic nature, which provides good retention for the aromatic ring of the analyte.[10][11] The interaction is primarily based on van der Waals forces.[12] For challenging separations involving polar impurities, a polar-embedded or a fluorinated phenyl phase could offer alternative selectivity.[13]
-
Mobile Phase: A gradient elution with a mixture of water (polar) and a miscible organic solvent like acetonitrile or methanol (less polar) is employed.[10] Starting with a higher aqueous content allows for the retention of the polar analyte, while gradually increasing the organic modifier concentration facilitates its elution. The use of a buffer, such as formic acid or acetic acid, helps to maintain a consistent pH and suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[14]
-
Detection: The aromatic ring in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate contains a strong chromophore, making UV detection a suitable and sensitive choice. The UV spectrum of hydroxyphenylacetate derivatives typically shows significant absorbance around 275-280 nm.[15][16] A photodiode array (PDA) detector is recommended to assess peak purity and to identify potential co-eluting impurities.
Experimental Workflow for HPLC Analysis
Caption: High-level workflow for HPLC quantification.
Detailed HPLC Protocol
Objective: To quantify Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate using an external standard method.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN), methanol, and water.
-
Formic acid (reagent grade).
-
Reference standard of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (purity ≥ 99.5%).
-
Syringe filters (0.45 µm, PTFE or nylon).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of ~100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.[17]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for aromatic compounds. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Buffered mobile phase for improved peak shape. |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | Separates the analyte from early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Adjustable based on sensitivity needs. |
| Detector | PDA/UV | Enables peak purity analysis. |
| Wavelength | 278 nm | Corresponds to a lambda max for similar compounds. |
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in the sample by interpolating its peak area from the calibration curve.
-
-
Method Validation (ICH Q2(R2) Framework): [1][4]
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak for the analyte is free from interference from degradants.[5][7]
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (e.g., R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
-
Precision: Determine repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) and express as %RSD.
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on signal-to-noise ratio or standard deviation of the response.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar phenolic hydroxyl group, Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate requires derivatization to increase its volatility and thermal stability for GC analysis.[1][18]
Causality of Experimental Choices
-
Derivatization: Silylation is the preferred method for derivatizing the phenolic hydroxyl group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective, replacing the active hydrogen with a non-polar silyl group.[1][19] This reduces peak tailing and improves chromatographic performance.
-
GC Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal for separating the derivatized analyte from other components in the sample matrix.
-
Ionization and Detection: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra and creating searchable library entries. The mass spectrometer is operated in full scan mode for qualitative analysis and method development, and in selected ion monitoring (SIM) mode for high-sensitivity quantification.
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Detailed GC-MS Protocol
Objective: To quantify Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate using an internal standard method after silylation.
Instrumentation and Materials:
-
GC-MS system with a capillary column inlet and an electron ionization source.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Internal Standard (IS), e.g., 4,4'-Difluorobiphenyl (structurally similar but chromatographically resolved).
-
Derivatizing reagent: BSTFA with 1% TMCS.
-
Anhydrous acetonitrile, pyridine.
-
Heating block or oven.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte (~1 mg/mL) and the internal standard (~1 mg/mL) in acetonitrile.
-
Create calibration standards by adding varying amounts of the analyte stock and a fixed amount of the IS stock to autosampler vials.
-
For the sample, prepare a solution of known concentration in acetonitrile and add the same fixed amount of the IS.
-
Evaporate the solvent from all vials to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To each dry vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides separation from solvent and other impurities. |
| Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard for generating reproducible fragmentation. |
| Source Temp. | 230 °C | Standard operating temperature. |
| MS Mode | Scan (m/z 50-500) for development, SIM for quantification | Scan mode identifies characteristic ions; SIM mode enhances sensitivity. |
-
Data Analysis:
-
Identify Characteristic Ions: From the full scan analysis of the derivatized standard, identify the molecular ion (M+) and major fragment ions. The derivatized molecule will have a mass of 184.16 (analyte) + 72.1 (Si(CH₃)₃) = 256.26. Esters often show fragmentation via cleavage alpha to the carbonyl group and McLafferty rearrangement.[20][21][22]
-
SIM Mode Quantification: Select 2-3 characteristic, abundant ions for the analyte and the internal standard for SIM analysis.
-
Calibration: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Calculate the concentration of the analyte in the sample using the response factor from the calibration curve.
-
Quantitative ¹⁹F NMR (qNMR): An Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a specific reference standard of the same compound. The presence of a fluorine atom in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate makes ¹⁹F qNMR an exceptionally powerful and specific quantification tool.
Causality of Experimental Choices
-
Nucleus: ¹⁹F is an ideal nucleus for qNMR due to its 100% natural abundance, high gyromagnetic ratio (high sensitivity), and wide chemical shift range (~400 ppm), which minimizes the risk of signal overlap.[23][24]
-
Internal Standard: A certified internal standard containing fluorine, with a known purity and a resonance that does not overlap with the analyte signal, is crucial. 3-(Trifluoromethyl)benzoic acid is a potential candidate.
-
Experimental Parameters: To ensure accurate quantification, key NMR parameters must be optimized. A long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁), is essential for complete magnetization recovery. A 90° pulse angle is often used, but a smaller flip angle (e.g., 30°) combined with a shorter delay can be used if T₁ values are very long, though this requires careful validation.[25]
qNMR Quantification Logic
Caption: Logic flow for purity determination by ¹⁹F qNMR.
Detailed ¹⁹F qNMR Protocol
Objective: To determine the purity of a Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate sample using ¹⁹F qNMR with an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) with a ¹⁹F probe.
-
Certified internal standard (e.g., 3-(Trifluoromethyl)benzoic acid, purity Pis).
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).
-
High-precision analytical balance.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate sample (Wx) into a vial.
-
Accurately weigh approximately 15 mg of the internal standard (Wis) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 1D ¹⁹F observe | Simple, robust acquisition. |
| Pulse Angle | 90° | Maximizes signal for a given number of scans. |
| Relaxation Delay (D1) | 60 s | Ensures full relaxation for accurate integration (must be ≥ 5 * longest T₁). |
| Acquisition Time (AQ) | ~2 s | Provides adequate digital resolution. |
| Number of Scans (NS) | 16 - 64 | Average scans to improve signal-to-noise ratio. |
| Spectral Width | ~200 ppm | Covers the typical chemical shift range for organic fluorine compounds. |
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the signal corresponding to the fluorine atom of the analyte (Ix) and the signal(s) for the fluorine atoms of the internal standard (Iis).
-
Calculate the purity (Px) of the analyte using the following equation:
Px (%) = (Ix / Iis) * (Nis / Nx) * (Mx / Mis) * (Wis / Wx) * Pis
Where:
-
Ix, Iis: Integral values for the analyte and internal standard.
-
Nx, Nis: Number of fluorine nuclei for the analyte (Nx=1) and internal standard (Nis=3 for CF₃ group).
-
Mx, Mis: Molar masses of the analyte and internal standard.
-
Wx, Wis: Weights of the analyte and internal standard.
-
Pis: Purity of the internal standard.
-
-
Summary and Conclusion
This document provides a detailed framework and actionable protocols for the quantification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate using three distinct and powerful analytical techniques: HPLC, GC-MS, and ¹⁹F qNMR. The choice of methodology should be guided by the specific analytical challenge, including matrix complexity, required sensitivity, and the availability of instrumentation. By grounding these protocols in fundamental scientific principles and aligning them with ICH validation standards, this guide empowers researchers and quality control professionals to generate reliable, reproducible, and defensible analytical data, ensuring the quality and integrity of pharmaceutical development and manufacturing processes.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link][1][4]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link][2]
-
DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link][3]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][4]
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link][14]
-
ResearchGate. (n.d.). Application of 19 F quantitative NMR to pharmaceutical analysis. [Link][23]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link][25]
-
IJPPR. (2023). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. [Link][5]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link][19]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][6]
-
IJPPR Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. [Link][7]
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PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link][1]
-
PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
-
vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. [Link][8]
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IRJPS. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. [Link]
-
Canada Commons. (n.d.). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS?. [Link][18]
-
Sartorius. (n.d.). Sample Preparation for Quality Control: Solutions for Optimized Workflows and Accurate Results. [Link][17]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link][10]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][11]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link][12]
-
ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra.... [Link][15]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link][13]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][21]
-
SpectraBase. (n.d.). o-Hydroxyphenylacetic acid - Optional[UV-VIS] - Spectrum. [Link][16]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link][22]
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Application Note: A Robust and Sensitive LC-MS Method for the Quantitative Analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Abstract
This application note presents a comprehensive, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring, quality control, and research applications.[1][2] The developed method utilizes reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS), demonstrating excellent sensitivity, specificity, and robustness. We provide a detailed breakdown of the method development strategy, step-by-step protocols for sample preparation and analysis, and a full validation summary according to International Council for Harmonisation (ICH) guidelines.[3]
Introduction and Methodological Rationale
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a substituted phenylacetate derivative whose chemical structure includes a phenolic hydroxyl group and a methyl ester. These features dictate its analytical behavior, classifying it as a moderately polar and acidic small molecule. The presence of the acidic phenol makes it an ideal candidate for analysis by Electrospray Ionization (ESI) in negative ion mode, which relies on the formation of deprotonated molecules, [M-H]⁻, in the gas phase.[4][5]
Liquid chromatography is essential for separating the analyte from impurities and matrix components prior to detection.[6] Given the analyte's polarity, a standard non-polar C18 stationary phase can sometimes provide insufficient retention, especially when using highly aqueous mobile phases, leading to poor chromatography.[7][8] Therefore, the foundational choice for this method is a reversed-phase column with enhanced polar retention capabilities, such as an aqueous-compatible C18 (AQ-type) or a phenyl-hexyl phase, to ensure robust and reproducible separation.[9][10][11]
This guide explains the causality behind each experimental choice, from column and mobile phase selection to mass spectrometer optimization, providing a scientifically grounded protocol for immediate implementation.
Experimental Workflow and Protocols
Materials and Reagents
-
Analyte: Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate reference standard (Purity >98%)
-
Solvents: LC-MS grade Acetonitrile and Water
-
Mobile Phase Additive: LC-MS grade Formic Acid
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Chromatographic Conditions
The following parameters were established on a standard LC-MS/MS system, such as an Agilent 1260 Infinity II LC coupled to a 6400 Series Triple Quadrupole Mass Spectrometer.
-
Column: A Phenyl-Hexyl stationary phase was selected. The phenyl groups offer alternative selectivity through pi-pi interactions with the analyte's benzene ring, while the C6 alkyl chain provides sufficient hydrophobic retention. This combination is excellent for separating aromatic and moderately polar compounds.[10]
-
Mobile Phase: Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.[12] A 0.1% formic acid additive is critical; it ensures the phenolic hydroxyl group remains protonated in solution, leading to consistent retention and sharp peak shapes, while also facilitating efficient deprotonation in the negative ESI source.[12][13]
-
Gradient Elution: A gradient is employed to ensure the analyte is eluted with optimal peak shape and to effectively wash the column of any less polar components from the sample matrix, improving method robustness and column lifetime.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| LC Column | Phenomenex Kinetex® Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Ionization: ESI in negative mode was confirmed as the optimal choice during infusion experiments. The phenolic proton is readily abstracted, leading to a strong and stable [M-H]⁻ signal at m/z 183.1.
-
Source Parameter Optimization: Key source parameters, such as gas temperatures and flows, are optimized to maximize the desolvation of droplets and the subsequent ionization of the analyte, directly enhancing sensitivity.[4][14] The values in Table 3 represent a robust starting point that balances signal intensity with stability.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity for quantification, especially in complex matrices. It involves isolating the precursor ion (m/z 183.1) and monitoring a specific, stable fragment ion generated through collision-induced dissociation (CID).
Table 3: Optimized Mass Spectrometry (MS) Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | See Table 4 |
Table 4: MRM Transition for Quantification
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | 183.1 | 123.0 | 100 | 15 |
Note: The product ion at m/z 123.0 corresponds to the loss of the methyl acetate moiety (-CH2COOCH3). Collision energy should be optimized on the specific instrument used.
Standard and Sample Preparation Protocol
The integrity of quantitative data relies heavily on accurate and reproducible sample preparation.[15][16] For this method, a straightforward "Dilute and Shoot" approach is suitable for analyzing drug substances or samples in simple matrices. For complex biological matrices like plasma, protein precipitation is required.[17]
Protocol 3.1: Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the sample diluent (50:50 Acetonitrile:Water).
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with the sample diluent.
-
Calibration Curve Standards (e.g., 1 - 1000 ng/mL): Perform serial dilutions from the Working Stock Solution to create a minimum of six calibration standards covering the desired linear range.
Protocol 3.2: Sample Preparation (Protein Precipitation for Plasma)
Caption: Workflow for sample preparation from plasma using protein precipitation.
Method Validation
The developed method was validated according to the ICH Q2(R2) guideline to ensure its suitability for the intended purpose.[3][18] The validation assessed specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).
Validation Summary
-
Specificity: No interfering peaks were observed at the retention time of the analyte in blank matrix injections, demonstrating method specificity.
-
Linearity & Range: The method showed excellent linearity over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) consistently > 0.998.
-
Accuracy & Precision: The accuracy (as % recovery) and precision (as % RSD) were evaluated using Quality Control (QC) samples at three concentration levels (Low, Mid, High). All results fell within the accepted regulatory limits.[19]
-
Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve (1 ng/mL) that could be quantified with acceptable accuracy and precision.
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criterion (ICH/FDA)[19] | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) | Within Limits |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 5% |
| Limit of Quantification | S/N ≥ 10 with acceptable accuracy/precision | 1 ng/mL |
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. The systematic approach to method development, grounded in the physicochemical properties of the analyte, resulted in a high-performing assay. The protocol has been thoroughly validated and is suitable for high-throughput analysis in pharmaceutical development and quality control environments.
Caption: A generalized workflow for LC-MS method development and validation.
References
-
Title: Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules Source: Phenomenex Technical Note URL: [Link]
-
Title: Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]
-
Title: Targeted analysis of phenolic compounds by LC-MS Source: Protocols.io URL: [Link]
-
Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]
-
Title: LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source: Molecules (MDPI) URL: [Link]
-
Title: LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source: ResearchGate URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
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Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link]
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Title: Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract Source: Applied Sciences (MDPI) URL: [Link]
-
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-
Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]
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-
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Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]
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Title: 3 Ideal Columns for Analyzing Polar Compounds Source: YMC America URL: [Link]
-
Title: Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS Source: ResearchGate URL: [Link]
-
Title: Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology Source: PubMed Central (NIH) URL: [Link]
-
Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach Source: Spectroscopy Online URL: [Link]
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Title: The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Source: LCGC International URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Chromatography Techniques for Polar Analytes: Column Selection Guide Source: Pharma Now URL: [Link]
-
Title: Tips for Optimizing Key Parameters in LC–MS Source: LCGC International URL: [Link]
-
Title: Web course "LC-MS Method Validation" Source: University of Tartu URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate Source: MySkinRecipes URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Methyl (2-hydroxyphenyl)acetate Source: SIELC Technologies URL: [Link]
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Application Note & Protocol: A Scalable Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate for Pharmaceutical Intermediate Production
Abstract
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are found in compounds targeting a range of therapeutic areas, making a robust and scalable manufacturing process for this intermediate highly valuable. This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, transitioning from a laboratory-scale procedure to a pilot-plant scale (1 kg). The proposed protocol is based on a classic Fischer esterification, selected for its reliability, use of cost-effective reagents, and favorable safety profile compared to more hazardous methylation agents. We detail critical process parameters, safety protocols, in-process controls, and analytical methods to ensure a safe, efficient, and reproducible process.
Introduction: Chemical Significance and Synthesis Strategy
The title compound, with its fluorinated phenyl ring and reactive ester group, is a versatile intermediate in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the ester provides a handle for further chemical transformations.
Our synthetic strategy focuses on the direct acid-catalyzed esterification of 2-(2-fluoro-4-hydroxyphenyl)acetic acid with methanol. This approach is well-established and avoids the use of highly toxic and explosive reagents like diazomethane, which, despite its efficiency, presents significant safety and handling challenges at an industrial scale.[1][2][3][4][5] Continuous flow reactors are an emerging alternative for safely handling diazomethane, but batch processing via Fischer esterification remains a more accessible and well-understood method for many facilities.[2][5]
The key challenges in scaling up this process are not in the core chemistry but in the engineering and safety aspects.[6][7] These include:
-
Thermal Management: The reaction is typically run at reflux, and efficient heat transfer is crucial to maintain a controlled reaction rate and prevent pressure buildup. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[8]
-
Mass Transfer: Ensuring adequate mixing in a large reactor is vital for maintaining homogeneity and achieving consistent reaction kinetics.
-
Work-up and Purification: Handling large volumes of aqueous and organic layers during extraction and implementing a scalable crystallization process are critical for achieving high purity and yield.
This guide is designed to address these challenges systematically.
Chemical Synthesis Overview
The selected pathway is a straightforward, single-step synthesis from the parent carboxylic acid.
Reaction Scheme
The reaction proceeds via a Fischer-Speier esterification mechanism. The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Fischer esterification of the parent acid.
Process Development and Scale-Up Considerations
Scaling a chemical synthesis requires a shift in focus from mere chemical conversion to process engineering and safety.[9][10] A thorough risk assessment should be conducted before any scale-up operation.[9]
-
Catalyst Selection: While sulfuric acid is effective and inexpensive, it can lead to dehydration and charring at high temperatures. Methanesulfonic acid is a viable, less oxidizing alternative. Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), can also be used and offer the advantage of easier removal from the reaction mixture, simplifying the work-up.[11][12]
-
Solvent Choice: Methanol serves as both a reactant and the solvent. Using it in large excess drives the equilibrium towards the product side, maximizing conversion.
-
Temperature Control: The reaction is run at the reflux temperature of methanol (~65 °C). A reactor with an appropriately sized jacket and a reliable heating/cooling system is essential to maintain this temperature without overshoot.[8][9]
-
Work-up Strategy: Neutralization of the acid catalyst with a base like sodium bicarbonate is a critical step. At scale, this must be done cautiously due to vigorous CO₂ evolution. A slow, controlled addition of the bicarbonate solution with efficient stirring and adequate headspace in the reactor is mandatory to prevent dangerous pressure build-up and foam-over.
-
Purification: While lab-scale purification might involve chromatography or recrystallization from volatile solvents like ether, these are not ideal for pilot scale.[13] A robust crystallization process from a safer, less volatile solvent system (e.g., toluene/heptane or isopropanol/water) must be developed to ensure high purity and good crystal morphology for easy filtration and drying.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier Example |
| 2-(2-fluoro-4-hydroxyphenyl)acetic acid | >98% Purity | Sigma-Aldrich, TCI |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific |
| Sulfuric Acid (98%) | Reagent Grade | VWR |
| Sodium Bicarbonate | USP Grade | J.T. Baker |
| Toluene | ACS Grade | EMD Millipore |
| n-Heptane | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich |
| Equipment (Pilot Scale) | Specification | Description |
| Glass-Lined Reactor | 100 L | Pfaudler, De Dietrich |
| Overhead Stirrer (Variable Speed) | ATEX Rated | IKA, Heidolph |
| Reflux Condenser | Borosilicate Glass | Chemglass |
| Temperature Probe | PT100 | J-KEM |
| Addition Funnel / Dosing Pump | 20 L / Peristaltic | - |
| Filter-Dryer (or Nutsche Filter and Vacuum Oven) | Hastelloy | - |
Laboratory Scale Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Charging: Charge the flask with 2-(2-fluoro-4-hydroxyphenyl)acetic acid (100 g, 0.588 mol) and methanol (1 L).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (5.8 mL, ~10.8 g, 0.11 mol). A slight exotherm will be observed.
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when <2% of the starting acid remains.
-
Cooling & Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into a stirred solution of saturated sodium bicarbonate (1.5 L). Caution: Vigorous CO₂ evolution. Add slowly until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: Recrystallize the crude product from a mixture of toluene and heptane to afford Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate as a white to off-white solid.
-
Yield: Expected yield is 95-105 g (88-97%).
Pilot Scale-Up Protocol (1 kg Scale)
Safety First: A thorough Process Hazard Analysis (PHA) must be completed before starting this procedure.[7] All operations should be conducted in a well-ventilated area or fume hood suitable for large-scale work. Standard PPE (lab coat, safety glasses, gloves) is required.
Caption: Pilot-scale production workflow.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge 2-(2-fluoro-4-hydroxyphenyl)acetic acid (1.0 kg, 5.88 mol) into the reactor.
-
Charge anhydrous methanol (10 L) into the reactor.
-
-
Catalyst Addition: Start agitation at 100-150 RPM. Slowly, over 15-20 minutes, add concentrated sulfuric acid (58 mL, 0.11 mol) via an addition funnel or dosing pump. Monitor the internal temperature; it should not rise by more than 5-10 °C.
-
Reaction: Heat the reactor jacket to bring the internal temperature to reflux (~65 °C). Maintain reflux for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a sample via a sample port. Quench, extract, and analyze by HPLC to check for the disappearance of the starting material. The reaction is deemed complete when the starting acid is <2% of the total peak area.
-
Cooling and Solvent Swap:
-
Cool the reactor contents to 40-50 °C.
-
Configure the reactor for distillation. Distill off approximately 7 L of methanol under atmospheric pressure. This step helps in the subsequent crystallization.
-
Cool the remaining mixture to 20-25 °C.
-
Charge toluene (8 L) to the reactor.
-
-
Quenching (Neutralization):
-
Prepare a solution of sodium bicarbonate (approx. 1.2 kg) in water (12 L).
-
CRITICAL STEP: Slowly pump the bicarbonate solution into the reactor over 1-2 hours. Maintain vigorous stirring (200-250 RPM) and monitor for gas evolution. Ensure the reactor's vent is unobstructed. The internal temperature should be maintained below 30 °C.
-
After the addition is complete, stir for another 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
-
Phase Separation: Stop agitation and allow the layers to separate for 30 minutes. Drain the lower aqueous layer.
-
Crystallization:
-
Cool the toluene layer in the reactor to 0-5 °C over 1-2 hours. The product should begin to crystallize.
-
Slowly add n-heptane (6 L) over 1 hour to the cold slurry to complete the precipitation.
-
Stir the resulting slurry at 0-5 °C for an additional 1-2 hours.
-
-
Filtration and Drying:
-
Transfer the slurry to a Nutsche filter or filter-dryer.
-
Wash the filter cake with pre-chilled (0-5 °C) heptane (2 x 2 L).
-
Dry the solid under vacuum at 40-45 °C until the loss on drying (LOD) is <0.5%.
-
-
Packaging: Discharge the final product, Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, into double-lined polyethylene bags. Expected yield: 0.95-1.05 kg.
Analytical Quality Control
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H NMR, FTIR | Conforms to the structure |
| Assay | HPLC | ≥99.0% (by area) |
| Melting Point | DSC / MP Apparatus | 70-74 °C |
| Residual Solvents | GC-HS | Methanol ≤3000 ppm, Toluene ≤890 ppm, Heptane ≤5000 ppm |
| Water Content | Karl Fischer | ≤0.5% |
Process Safety Assessment
-
Hazard Identification: Sulfuric acid is highly corrosive. Methanol, toluene, and heptane are flammable liquids. The neutralization step generates a large volume of CO₂ gas, posing a risk of over-pressurization.
-
Risk Mitigation:
-
Use appropriate PPE (acid-resistant gloves, face shield, apron) when handling sulfuric acid.
-
Ensure all equipment is properly grounded to prevent static discharge when handling flammable solvents.
-
The neutralization must be performed slowly with adequate cooling and venting. A pressure relief valve on the reactor is essential.
-
An emergency plan should be in place to handle spills or runaway reactions.[4]
-
Troubleshooting
| Issue | Potential Cause | Solution |
| Incomplete Reaction | Insufficient catalyst; water in methanol; low temp. | Add a small amount of additional catalyst. Ensure anhydrous methanol is used. Verify reactor temperature probe is calibrated. |
| Difficult Phase Separation | Emulsion formation during work-up. | Add a small amount of brine to break the emulsion. Allow for a longer separation time. |
| Product Oiling Out | Cooling rate too fast; impurities present. | Slow down the cooling rate during crystallization. Ensure the product is sufficiently pure before crystallization (e.g., carbon treatment). |
| Slow Filtration | Fine crystal size (needles). | Optimize crystallization: slow cooling, controlled anti-solvent addition, and longer aging time to grow larger particles. |
References
- Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process.
- Sheeran, J. W., et al. (2021). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. Organic Process Research & Development. DOI: 10.1021/acs.oprd.0c00485
- Sterling Pharma Solutions. (2023, June 6). Designing a safe and scalable diazomethane process.
- University of Illinois Division of Research Safety. (n.d.). Diazomethane.
- Lehmann, H. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry.
- Google Patents. (n.d.). US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
- H. T. Clarke & S. R. Associates. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. AZoM.com.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Anderson, N. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Sounkara, M., et al. (2018).
- Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- Google Patents. (n.d.). US3968124A - Process for preparing phenyl-acetic acid esters.
- Semantic Scholar. (n.d.).
- Alhassan, G., et al. (n.d.). Fischer Esterification of Glycerol by Phenylacetic acids. Journal of Chemical and Pharmaceutical Research.
- Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
- European Patent Office. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
- Aecenar. (n.d.). Phenylacetic acid production (PAA-precursor).
- PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate.
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. [PDF] A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU | Semantic Scholar [semanticscholar.org]
- 6. contractpharma.com [contractpharma.com]
- 7. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. mt.com [mt.com]
- 11. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments.
Introduction
The synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount for the efficiency and cost-effectiveness of the overall synthetic route. This guide provides practical, field-proven insights and detailed protocols to help you navigate the complexities of this synthesis and overcome common obstacles.
Core Synthesis Pathway
The primary route to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate involves a two-stage process:
-
Synthesis of the precursor: 2-fluoro-4-hydroxyphenylacetic acid is synthesized from 3-fluorophenol via the Kolbe-Schmitt reaction.
-
Esterification: The resulting carboxylic acid is then esterified using methanol under acidic conditions (Fischer esterification) to yield the final product.
This guide will address potential issues in both stages of this pathway.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues that may arise during the synthesis.
Problem 1: Low Yield of 2-fluoro-4-hydroxyphenylacetic acid in the Kolbe-Schmitt Reaction
Q: I am experiencing a low yield in the synthesis of the carboxylic acid precursor from 3-fluorophenol. What are the likely causes and how can I improve it?
A: A low yield in the Kolbe-Schmitt reaction is a common issue and can often be attributed to several factors. The reaction involves the carboxylation of a phenoxide ion, and its efficiency is highly dependent on the reaction conditions.
Causality and Solutions:
-
Incomplete Phenoxide Formation: The reaction requires the quantitative formation of the sodium or potassium phenoxide. Ensure that you are using a stoichiometric equivalent or a slight excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) and that your 3-fluorophenol is dry.
-
Reaction Temperature and Pressure: The Kolbe-Schmitt reaction is sensitive to temperature and pressure.[1][2] For the carboxylation of phenols, temperatures around 125-150°C and high pressure (up to 100 atm) of CO2 are typically required to drive the reaction forward.[1] Insufficient temperature or pressure will lead to a low conversion rate.
-
Choice of Cation: The choice of the alkali metal cation can influence the regioselectivity of the carboxylation (ortho vs. para). While sodium phenoxide tends to favor ortho-carboxylation, potassium phenoxide can lead to the formation of the para-isomer, especially at higher temperatures.[1][3] For the synthesis of 2-fluoro-4-hydroxyphenylacetic acid, you are carboxylating 3-fluorophenol, and the desired product is the result of carboxylation at the 6-position. Careful control of the cation and temperature is crucial.
-
Moisture: The presence of water can interfere with the reaction by consuming the phenoxide and reacting with CO2. Ensure all your reagents and glassware are thoroughly dried before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Kolbe-Schmitt reaction.
Problem 2: Low Yield and Incomplete Reaction in the Fischer Esterification Step
Q: My Fischer esterification of 2-fluoro-4-hydroxyphenylacetic acid is giving a low yield, and I see a significant amount of unreacted starting material. How can I drive the reaction to completion?
A: The Fischer esterification is a reversible reaction, and achieving a high yield depends on shifting the equilibrium towards the product side.[4][5][6][7]
Causality and Solutions:
-
Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol to form an ester and water is in a constant state of equilibrium. To favor the formation of the ester, you need to either use a large excess of one of the reactants (usually the alcohol) or remove one of the products (water) as it is formed.[5][6][7]
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][7] An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: Esterification reactions can be slow at room temperature. Refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate. The reaction time should be optimized to ensure maximum conversion without leading to side reactions.
-
Steric Hindrance: While not a major issue for this specific substrate, steric hindrance around the carboxylic acid or the alcohol can slow down the reaction.
Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Use Excess Methanol | Le Chatelier's principle: Increasing the concentration of a reactant shifts the equilibrium towards the products. | Use methanol as the solvent to ensure a large excess. A 10-fold or greater molar excess is recommended.[5][7] |
| Water Removal | Le Chatelier's principle: Removing a product shifts the equilibrium towards the products. | For laboratory scale, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is effective. Alternatively, adding a dehydrating agent like molecular sieves can be used. |
| Catalyst Loading | The catalyst increases the rate of both the forward and reverse reactions. | A catalytic amount of concentrated H₂SO₄ (e.g., 1-5 mol%) is typically sufficient. Higher loadings can be used but may lead to side reactions. |
| Increase Temperature | Increases the reaction rate. | Reflux the reaction mixture. The boiling point of methanol (64.7 °C) is a suitable temperature. |
Problem 3: Formation of Impurities and Difficulty in Purification
Q: I am observing multiple spots on my TLC plate after the esterification reaction, and purification of the final product is challenging. What are the likely impurities and how can I purify my product effectively?
A: The presence of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation and choosing the right purification strategy.
Potential Impurities and Their Origin:
-
Unreacted 2-fluoro-4-hydroxyphenylacetic acid: As discussed, this is due to an incomplete reaction.
-
Side products from the catalyst: Strong acids like H₂SO₄ can cause dehydration or other side reactions, especially at high temperatures. With a phenol in the structure, there is a possibility of sulfonation of the aromatic ring, although this is less likely under standard Fischer esterification conditions.
-
Polymerization/Decomposition Products: Phenolic compounds can be sensitive to strong acids and high temperatures, potentially leading to the formation of colored, high-molecular-weight impurities.
Purification Strategy:
A multi-step purification process is often necessary to obtain a highly pure product.
Step-by-Step Purification Protocol:
-
Neutralization and Extraction:
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and any unreacted carboxylic acid. Be cautious as this will produce CO₂ gas.
-
Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Chromatography:
-
If the product is still impure after extraction, column chromatography on silica gel is an effective method for purification. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Experimental Workflow for Synthesis and Purification:
Caption: Overall workflow for the synthesis and purification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in this synthesis? Does it pose any specific challenges?
A1: The fluorine atom is an electron-withdrawing group. Its presence can slightly increase the acidity of the carboxylic acid, but it does not significantly interfere with the Fischer esterification reaction. The C-F bond is very strong and stable under these conditions. The main consideration is its effect on the electronic properties of the final molecule, which is often the reason for its inclusion in drug design.
Q2: How can I monitor the progress of the esterification reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane). The carboxylic acid starting material will have a lower Rf value (it will travel less up the plate) than the ester product because the ester is less polar. The reaction is complete when the spot corresponding to the starting material has disappeared. HPLC can also be used for more quantitative monitoring.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Corrosive Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Methanol, ethyl acetate, and hexane are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.
-
Pressure: If you are performing the Kolbe-Schmitt reaction at high pressure, ensure you are using a certified pressure reactor and are familiar with its operation.
Q4: Can I use other methods for the esterification?
A4: Yes, there are other methods for esterification. For example, you can convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This method is generally faster and not reversible but involves harsher reagents. Another milder method is the Steglich esterification, which uses a coupling agent like DCC or EDC in the presence of DMAP. However, for a simple ester like this, the Fischer esterification is often the most straightforward and cost-effective method.
Q5: What are the expected spectroscopic data for the final product?
-
¹H NMR: You would expect to see signals for the aromatic protons, a singlet for the methylene (-CH₂-) group adjacent to the carbonyl, a singlet for the methyl ester (-OCH₃) protons, and a broad singlet for the phenolic hydroxyl (-OH) proton.
-
¹³C NMR: You would see signals for the aromatic carbons (with C-F coupling), the methylene carbon, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester at around 1735 cm⁻¹ and a broad O-H stretch for the phenol at around 3300-3500 cm⁻¹.
By carefully considering the principles outlined in this guide and implementing the recommended protocols, you can significantly improve the yield and purity of your Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate synthesis.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
- Otera, J.
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
- Lindsey, A. S.; Jeskey, H. The Kolbe-Schmitt Reaction. Chem. Rev.1957, 57 (4), 583–620.
-
Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Kolbe-Schmitt Reaction. L.S.College, Muzaffarpur. [Link]
-
Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]
-
-
The Fischer Esterification. [Link]
-
-
Fischer Esterification Procedure. [Link]
-
Fischer Esterification. [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
-
Kolbe–Schmitt reaction - L.S.College, Muzaffarpur. [Link]
Sources
- 1. CAS 372-20-3: 3-Fluorophenol | CymitQuimica [cymitquimica.com]
- 2. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 3. 14199-15-6|Methyl 2-(4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. It is structured as a dynamic troubleshooting and FAQ resource, designed to address common and complex challenges encountered during column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering causative explanations and actionable protocols.
Question 1: My product, Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, is eluting with a very broad peak and showing significant tailing. What is causing this and how can I achieve a sharper peak?
Answer:
Peak broadening and tailing for a polar, phenolic compound like Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate on a standard silica gel column is a frequent observation. The primary cause is often strong, undesirable interactions between the acidic phenolic hydroxyl group and the acidic silanol groups on the surface of the silica gel.[1] This can lead to a non-uniform elution front. Additionally, if the compound has introduced a new acidic functional group, this can also contribute to the broadness of the peak.[2]
Solutions:
-
Mobile Phase Modification: The addition of a small amount of a competitive base or an acid to the mobile phase can significantly improve peak shape.
-
Acidic Modifier: Incorporating a small percentage (0.1-1%) of acetic acid or formic acid into your eluent can help to suppress the ionization of the phenolic hydroxyl group, leading to more consistent interactions with the stationary phase.[3][4]
-
Basic Modifier: Alternatively, adding a small amount (1-3%) of triethylamine (TEA) to the mobile phase can "mask" the active silanol sites on the silica gel, thereby reducing the tailing effect.[1][5]
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, you can deactivate the silica gel itself. This involves pre-treating the packed column with a solvent system containing a base to neutralize the acidic sites.[1][5]
-
Protocol: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent. Afterwards, flush with 2-3 column volumes of your initial elution solvent (without the triethylamine) to remove any excess base before loading your sample.[1]
-
-
Alternative Stationary Phases: For particularly challenging separations, consider using a less acidic stationary phase.
-
Alumina: Both neutral and basic alumina can be effective alternatives to silica gel for purifying compounds that are sensitive to acid.
-
Reversed-Phase Silica: If the impurities are significantly less polar than your product, reversed-phase (e.g., C18) chromatography could be a viable option.[6]
-
Question 2: I'm experiencing low recovery of my product from the column. It seems like a significant portion is irreversibly adsorbed onto the silica gel. How can I improve the yield?
Answer:
Low recovery is a strong indicator of compound instability or irreversible binding to the stationary phase. Given that Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate has a phenolic hydroxyl group, it can be susceptible to oxidation, especially in the presence of trace metals in the silica gel or prolonged exposure to the acidic environment of the column.
Solutions:
-
Check for Compound Stability: Before committing to a large-scale purification, it's crucial to assess the stability of your compound on silica gel. This can be done with a simple 2D TLC experiment.[6]
-
Protocol: Spot your compound on a TLC plate and develop it in a suitable solvent system. After drying, turn the plate 90 degrees and re-develop it in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. The appearance of new spots indicates degradation.
-
-
Gradient Elution: Employing a gradient elution can help to minimize the time your compound spends on the column, thereby reducing the opportunity for degradation or irreversible adsorption. Start with a less polar solvent system and gradually increase the polarity.[5][7] This can also help to elute the compound in a more concentrated band, improving recovery.[6]
-
Dry Loading: If your compound has limited solubility in the mobile phase, this can lead to precipitation at the top of the column and subsequent poor recovery. In such cases, dry loading is recommended.[8]
-
Protocol: Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
-
Question 3: My TLC shows good separation between my product and impurities, but on the column, they are co-eluting. Why is this happening and what can I do?
Answer:
This discrepancy between TLC and column chromatography performance can be frustrating. Several factors can contribute to this issue:
-
Overloading the Column: Exceeding the capacity of your column is a common reason for poor separation. The stationary phase becomes saturated, and the separation efficiency is drastically reduced.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and co-elution.
-
Solvent System Discrepancy: The solvent system used for the TLC may not translate perfectly to the column due to differences in the silica gel (e.g., particle size, binder on TLC plates).
Solutions:
-
Optimize Loading: As a general rule, the amount of crude material loaded should be no more than 1-5% of the total weight of the silica gel in the column.
-
Proper Column Packing: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase and then poured into the column, is generally preferred for achieving a homogenous packed bed.
-
Refine the Solvent System: The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.3.[6] If your TLC shows a higher Rf, you may need to use a less polar mobile phase for the column.
Frequently Asked Questions (FAQs)
This section provides answers to more general, yet critical, questions regarding the purification process.
What is a good starting solvent system for the purification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate?
A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7][8] Begin with a ratio that gives your product an Rf of around 0.2-0.3 on a TLC plate. For very polar compounds, a combination of dichloromethane and methanol may be more effective.[8]
How can I effectively monitor the fractions collected from the column?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring fractions. Spot a small amount from each fraction onto a TLC plate, develop it in your chosen solvent system, and visualize the spots under UV light. Fractions containing the pure product can then be combined.
Should I use isocratic or gradient elution?
For difficult separations where impurities are close to the product, a gradient elution is often superior.[5] It allows for a more controlled separation and can result in sharper peaks for later eluting compounds.[2] For simpler purifications where the impurities are either much more or much less polar than the product, an isocratic (constant solvent composition) elution can be sufficient.
My compound is not soluble in the mobile phase. What should I do?
Poor solubility can be addressed by using the dry loading technique as described in the troubleshooting section.[8] Alternatively, you can try to find a solvent system in which your compound is more soluble, even if it means using a more polar baseline eluent.[6]
Data and Protocols
Recommended Solvent Systems and Expected Rf Values
| Solvent System (v/v) | Expected Rf of Product* | Notes |
| 70:30 Hexane:Ethyl Acetate | ~0.3 | Good starting point for initial TLC analysis. |
| 80:20 Hexane:Ethyl Acetate | ~0.2 | Better for column chromatography to ensure good separation. |
| 95:5 Dichloromethane:Methanol | Variable | Use for more polar impurities or if solubility is an issue in hexanes. |
| 70:30:0.1 Hexane:EtOAc:Acetic Acid | ~0.3-0.35 | The acidic additive may slightly increase the Rf and improve peak shape. |
*Expected Rf values are approximate and can vary based on the specific brand of TLC plates and silica gel used.
Step-by-Step Protocol for Column Chromatography
-
Preparation:
-
Select an appropriate size column based on the amount of crude material to be purified.
-
Prepare the chosen mobile phase.
-
Create a slurry of silica gel in the initial mobile phase.
-
-
Column Packing:
-
Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
If using liquid loading, dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
If using dry loading, prepare the sample as previously described and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the packed bed.
-
Begin collecting fractions.
-
If running a gradient, gradually increase the polarity of the mobile phase according to your established protocol.
-
-
Monitoring and Collection:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
-
Visual Workflow
Caption: Workflow for the purification of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Wakam, G. L., & Thavarajah, P. (2020). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of the American Oil Chemists' Society, 97(10), 1109-1115. [Link]
-
Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40. [Link]
-
Organic Syntheses Procedure. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Pytlakowska, K., et al. (2019). Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory Activity. Molecules, 24(19), 3452. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
Casagrande, M., et al. (2019). Direct Analysis of Synthetic Phenolic Antioxidants, and Fatty Acid Methyl Ester Stability in Biodiesel by Liquid Chromatography and High-Resolution Mass Spectrometry. Chromatographia, 82, 547-556. [Link]
-
ResearchGate. (2019). Direct Analysis of Synthetic Phenolic Antioxidants, and Fatty Acid Methyl Ester Stability in Biodiesel by Liquid Chromatography and High-Resolution Mass Spectrometry. [Link]
-
Reddit. (2022). r/Chempros: troubleshooring flash chromatography purification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory Activity [mdpi.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. sorbtech.com [sorbtech.com]
Technical Support Center: Recrystallization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the recrystallization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS 91361-59-0). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing the purification of this compound, moving beyond basic steps to explain the causality behind each experimental choice.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the most common preliminary questions regarding the material properties and the initial steps of designing a recrystallization protocol.
Q1: What are the key physicochemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate that influence recrystallization?
Understanding the molecule's properties is the first step. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate has a molecular weight of 184.16 g/mol and a boiling point of approximately 280.2°C at 760 mmHg[1]. Its structure features a polar phenolic hydroxyl group (-OH), a moderately polar ester group (-COOCH₃), and a fluorinated aromatic ring. This combination of functional groups means its solubility will be highly dependent on the solvent's polarity. The phenolic -OH group allows for hydrogen bonding, suggesting some solubility in protic solvents, while the aromatic ring and methyl ester group contribute to solubility in various organic solvents.
Q2: How do I select an appropriate solvent system for the first time?
Solvent selection is the most critical step and is often an empirical process[2]. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures[3].
Guiding Principles for Solvent Selection:
-
Polarity Matching: The "like dissolves like" principle is a good starting point. Given the molecule's mixed polarity, solvents of intermediate polarity like ethyl acetate, acetone, or alcohols (ethanol, isopropanol) are excellent candidates. Very non-polar solvents (e.g., hexane) or very polar solvents (e.g., water) alone are less likely to be ideal, but can be used in a mixed-solvent system[4][5].
-
Empirical Testing: The best method is a small-scale trial. Place a few milligrams of your crude solid in separate test tubes and add a small amount of different solvents. A good candidate solvent will not dissolve the solid at room temperature but will dissolve it upon heating.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Toluene | 111 | Low | Good for aromatic compounds. May require higher temperatures. |
| Ethyl Acetate (EA) | 77 | Medium | Often a good starting point for moderately polar compounds. |
| Isopropanol (IPA) | 82 | Medium-High | Protic nature can interact well with the hydroxyl group. |
| Ethanol (EtOH) | 78 | High | Similar to IPA; may show higher solubility at room temperature. |
| Acetone | 56 | Medium-High | Strong solvent, but its low boiling point can make handling difficult. |
| EA/Hexane Mix | Variable | Adjustable | An excellent mixed-solvent system. Dissolve in minimal hot EA, then add hexane as the anti-solvent until turbidity appears[5]. |
| Toluene/Hexane Mix | Variable | Adjustable | Similar to EA/Hexane, good for controlling solubility of aromatic compounds. |
Part 2: Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for a standard single-solvent recrystallization.
Experimental Workflow: Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of your chosen solvent. Gently heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid completely dissolves[7]. Causality : Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield[8].
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality : Pre-warming the apparatus prevents premature crystallization of your product in the funnel, which would lead to significant yield loss[9].
-
Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[7]. Rushing this step by "shock cooling" can cause the compound to precipitate as an amorphous solid, trapping impurities[7].
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product from the solution.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality : Using cold solvent minimizes the redissolving of your purified product during the wash, preserving your yield[9].
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For faster drying, use a vacuum oven at a temperature well below the compound's melting point.
Part 3: Troubleshooting Guide & FAQs
This section uses a question-and-answer format to address specific issues you may encounter.
Q3: My compound has "oiled out" and formed liquid droplets instead of crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it separates from the cooling solution as a liquid phase rather than a solid crystal lattice[8][10]. This happens when the melting point of the solute (often depressed by impurities) is lower than the boiling point of the solvent or the temperature of the solution as it becomes supersaturated[6][8]. The resulting oil often traps impurities effectively, defeating the purpose of recrystallization[8][10].
Troubleshooting Flowchart: Oiling Out
Caption: Decision-making process for resolving an 'oiling out' event.
Immediate Remedies:
-
Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add more of the same solvent (10-20% excess) to lower the solution's saturation temperature[8][11].
-
Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil droplets[12].
-
Change Solvents: If the problem persists, the chosen solvent's boiling point is likely too high. Select a new solvent with a lower boiling point.
Q4: The solution has cooled, but no crystals have formed. What should I do?
A: This is a common issue that typically indicates either a supersaturated but stable solution or the use of too much solvent[12].
Methods to Induce Crystallization:
-
Scratch the Flask: The easiest method is to scratch the inside surface of the flask at the meniscus with a glass rod[13][14]. Causality : This action is believed to release microscopic glass fragments that serve as nucleation sites for crystal growth, or the energy from the vibration can initiate nucleation[13].
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution[14][15]. Causality : The seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit, bypassing the initial energy barrier for nucleation.
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent[8][12]. Gently heat the solution to boil off some of the solvent (e.g., 20-30% of the volume), and then allow it to cool again.
-
Cool to a Lower Temperature: Use a colder bath, such as a saltwater-ice bath, to further decrease solubility[13][14].
Q5: My final yield is very low. How can I improve it?
A: A low yield (e.g., <50%) can result from several factors during the process.
Common Causes and Solutions:
-
Too Much Solvent: This is the most frequent cause, as a significant portion of your compound remains dissolved in the mother liquor[8][12]. To check, take a drop of the filtrate, place it on a watch glass, and let it evaporate. If a large amount of solid residue forms, your compound is still in solution. You can attempt a "second crop" of crystals by evaporating some solvent from the mother liquor and re-cooling[8].
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, you will lose a significant amount of material. Ensure your apparatus is properly pre-heated next time.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.
-
Washing with Too Much/Warm Solvent: Washing the filter cake with excessive or room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent.
Q6: Can this compound exist in different crystalline forms? Why does that matter?
A: Yes, it is highly probable. The ability of a compound to exist in more than one crystal structure is called polymorphism [16][17][18]. Different polymorphs, despite being chemically identical, can have vastly different physical properties, including:
-
Melting Point [17]
For drug development professionals, controlling polymorphism is critical. An unexpected change to a less soluble or less stable polymorph can halt a drug's development or even lead to a market withdrawal[17][19]. The conditions of recrystallization—such as the solvent used, the rate of cooling, and temperature—directly influence which polymorph is formed[17][20]. Therefore, it is essential to characterize the resulting solid (using techniques like X-ray diffraction or DSC) to ensure you are consistently producing the desired crystal form.
References
- Polymorphism and its importance in pharmaceutical industry.Crystallography Class Notes.
- Polymorphism in Drugs: Why Crystal Forms M
- Describe two techniques that can be used to induce crystalliz
- Polymorphism: The Phenomenon Affecting the Performance of Drugs.IntechOpen.
- Polymorphism - All About Drugs.All About Drugs.
- Guide for crystalliz
- Give three (3)
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.IVT Network.
- Troubleshooting Crystalliz
- Initiating Crystalliz
- Inducing Recrystalliz
- Recrystalliz
- Why do crystals oil out and what are the remedies and prevention methods?Brainly.
- Oiling Out in Crystalliz
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.BOC Sciences.
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
- Are there any general rules for choosing solvents for recrystalliz
- Important Chemistry Tips-Solvents choose for recrystalliz
- Solvents for Recrystallization.University of Rochester Department of Chemistry.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Synthesis of methyl (2-hydroxyphenyl)
- Recrystalliz
- Problems with Recrystallisations.University of York, Department of Chemistry.
- Methyl 2-(2-fluoro-4-hydroxyphenyl)
- Help! Recrystallization sources of error.Reddit r/chemhelp.
- Preparation method of o-methyl hydroxyphenylacetate.
Sources
- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. brainly.com [brainly.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. fiveable.me [fiveable.me]
- 17. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 19. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 20. Polymorphism – All About Drugs [allfordrugs.com]
Technical Support Center: Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions and challenges encountered during the synthesis of this important intermediate. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental work.
Guide Structure
This guide is divided into two main sections, mirroring the most probable synthetic approaches to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate:
-
Part 1: Synthesis of the Precursor - 2-Fluoro-4-hydroxyphenylacetic Acid. This section addresses the complexities of introducing the acetic acid moiety onto the 3-fluorophenol backbone, a step often fraught with challenges related to regioselectivity and the reactivity of the phenolic hydroxyl group.
-
Part 2: Esterification to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This section focuses on the final esterification step, highlighting potential side reactions involving both the carboxylic acid and the phenolic hydroxyl group.
Part 1: Troubleshooting the Synthesis of 2-Fluoro-4-hydroxyphenylacetic Acid
The synthesis of the 2-fluoro-4-hydroxyphenylacetic acid precursor is a critical step where several side reactions can occur, primarily influenced by the choice of synthetic route. Friedel-Crafts type reactions, or variations thereof, are common approaches.
Frequently Asked Questions (FAQs)
Question 1: My Friedel-Crafts acylation of 3-fluorophenol is giving a low yield of the desired C-acylated product and a significant amount of an oily byproduct. What is happening?
Answer: This is a classic issue when performing Friedel-Crafts reactions on phenols. The phenolic hydroxyl group is a powerful activating group, but it also complicates the reaction in two main ways, leading to the formation of an O-acylated byproduct and catalyst deactivation.
-
C-Acylation vs. O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1] O-acylation is often kinetically favored.
-
Catalyst Deactivation: The lone pairs on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming an unreactive complex.[1] This necessitates the use of stoichiometric or even excess amounts of the catalyst.
Troubleshooting & Optimization:
-
Protect the Hydroxyl Group: The most robust solution is to protect the phenolic hydroxyl group before the Friedel-Crafts reaction. A common strategy is silylation (e.g., with trimethylsilyl chloride) to form a silyl ether.[2] This prevents O-acylation and catalyst deactivation. The silyl group can typically be removed during the aqueous workup of the reaction.[2]
-
Optimize Reaction Conditions for C-Acylation:
-
Excess Catalyst: Use at least 2-3 equivalents of the Lewis acid catalyst to ensure enough is available to catalyze the reaction after complexation with the phenol.
-
Temperature Control: Higher temperatures can favor the thermodynamically more stable C-acylated product through a Fries rearrangement of the initially formed O-acylated ester.[3] However, this can also lead to other side reactions. A careful temperature study is recommended.
-
Question 2: I'm observing the formation of multiple isomers during the synthesis of the phenylacetic acid precursor. How can I improve the regioselectivity?
Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions on substituted benzenes. In the case of 3-fluorophenol, both the fluorine and the hydroxyl group are ortho-, para-directing. This can lead to a mixture of products.
-
Directing Group Effects: The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The directing effects are synergistic towards the 4- and 6-positions and conflicting at the 2-position.
Troubleshooting & Optimization:
-
Choice of Synthetic Route:
-
Friedel-Crafts Acylation: Acylation at the 6-position (ortho to the hydroxyl group and para to the fluorine) is electronically favored. However, steric hindrance from the adjacent hydroxyl group might lead to substitution at the 4-position (para to the hydroxyl group and ortho to the fluorine).
-
Fries Rearrangement: If you form the phenyl acetate of 3-fluorophenol and then induce a Fries rearrangement, the regioselectivity can be controlled by temperature. Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[3][4]
-
Willgerodt-Kindler Reaction: An alternative route is the Willgerodt-Kindler reaction of 2-fluoro-4-hydroxyacetophenone.[5] This can provide better regioselectivity if the starting acetophenone is readily available or can be synthesized cleanly.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the ortho/para ratio in Fries rearrangements. Non-polar solvents tend to favor the ortho product.[4]
-
Catalyst: The choice and amount of Lewis acid can also impact regioselectivity.
-
Question 3: My reaction mixture is turning dark, and I'm getting a lot of polymeric material, especially at higher temperatures. What is causing this?
Answer: Phenols are sensitive to oxidation, especially under acidic conditions and at elevated temperatures. The formation of dark, tarry substances is often due to polymerization and degradation of the starting material or product.
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating. If higher temperatures are necessary (e.g., for a Fries rearrangement), carefully control the temperature and reaction time.
-
Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous. Impurities can sometimes catalyze decomposition pathways.
Visualizing Competing Pathways in Phenol Acylation
Caption: Competing C- and O-acylation pathways for 3-fluorophenol.
Part 2: Troubleshooting the Esterification to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
The final step, the esterification of 2-fluoro-4-hydroxyphenylacetic acid with methanol, is typically achieved via a Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with an acid catalyst.[6] While seemingly straightforward, this reaction has its own set of potential side reactions.
Frequently Asked Questions (FAQs)
Question 4: My esterification reaction is not going to completion, and I have a significant amount of starting material left even after prolonged reaction times. Why?
Answer: The Fischer esterification is a reversible reaction, meaning it exists in equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[7] To drive the reaction to completion, the equilibrium must be shifted towards the products.
Troubleshooting & Optimization:
-
Use a Large Excess of Methanol: Using methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, will push the equilibrium towards the formation of the methyl ester.[7]
-
Remove Water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester).
-
Dean-Stark Trap: For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically. This is less practical with low-boiling methanol.
-
Drying Agents: The inclusion of a drying agent like molecular sieves can help to sequester the water as it is formed.
-
-
Catalyst Choice and Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Question 5: I am observing a byproduct with a higher molecular weight, which seems to be a methoxy derivative of my product. How is this forming?
Answer: This is a critical side reaction to be aware of when esterifying phenolic acids under acidic conditions. The phenolic hydroxyl group can undergo an SN2 reaction with methanol, particularly at elevated temperatures and in the presence of a strong acid, to form a methyl ether.
Troubleshooting & Optimization:
-
Milder Reaction Conditions:
-
Temperature: Use the lowest temperature at which the esterification proceeds at a reasonable rate.
-
Catalyst: Consider using a milder acid catalyst or a heterogeneous catalyst that may reduce the propensity for ether formation.
-
-
Alternative Esterification Methods: If ether formation is a significant problem, consider alternative methods that do not require strongly acidic conditions and high temperatures:
-
Reaction with Methyl Iodide and a Base: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., potassium carbonate) and then react it with methyl iodide. The phenoxide will also be formed, so careful control of stoichiometry is needed to favor reaction at the more nucleophilic carboxylate.
-
Use of Diazomethane: Diazomethane is a highly effective reagent for converting carboxylic acids to methyl esters under mild conditions. However, it is also highly toxic and explosive, requiring specialized handling procedures.
-
Question 6: I'm seeing some gas evolution and the formation of 3-fluoro-4-methylphenol as a byproduct. What is this side reaction?
Answer: This is likely due to the decarboxylation of the phenylacetic acid precursor under the acidic and potentially high-temperature conditions of the esterification. Phenylacetic acids can lose carbon dioxide to form a toluene derivative.[8][9]
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Avoid excessively high temperatures during the esterification.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to decarboxylation-promoting conditions.
Summary of Potential Side Reactions in Esterification
| Side Reaction | Byproduct | Causative Factors | Mitigation Strategies |
| Reversible Reaction | Residual starting material | Equilibrium nature of Fischer esterification | Use excess methanol, remove water |
| O-methylation | Methyl 2-(2-fluoro-4-methoxyphenyl)acetate | Acid catalysis, high temperature | Lower temperature, milder catalyst, alternative esterification methods |
| Decarboxylation | 3-Fluoro-4-methylphenol | High temperature, strong acid | Lower temperature, minimize reaction time |
Visualizing the Esterification and Key Side Reactions
Caption: Desired esterification pathway and major side reactions.
References
- BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols.
- Google Patents. (1976). Process for ring acylation of phenols. (US3985783A).
-
ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
- Google Patents. (1993). Esterification of hydroxybenzoic acids. (US5260475A).
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Journal of Chemistry.
- ACS Publications. (n.d.). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (1970).
- Journal of the American Chemical Society. (n.d.).
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
-
ResearchGate. (2025). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]
- ResearchGate. (n.d.).
-
Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
-
ResearchGate. (2018). How can I perform Friedel crafts acylation with phenol?. Retrieved from [Link]
- J. Soc. Ouest-Afr. Chim. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.
- MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]...
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- ResearchGate. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers.
-
PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
- Google Patents. (2018). Method for obtaining alkyl esters of hydroxybenzoic acids. (RU2675496C1).
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Google Patents. (2014). Preparation method of o-methyl hydroxyphenylacetate. (CN103724203A).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Process or the acylation of aromatic compounds. (EP0248423B1).
- SciSpace. (2015).
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Purity in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate Samples
Welcome to the technical support center for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this important intermediate. By understanding the potential pitfalls and their underlying chemical principles, you can significantly improve the quality and yield of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate shows a purity of less than 95% by HPLC. What are the most likely initial steps I should take?
A1: Low purity in your final product can stem from several factors, ranging from incomplete reactions to degradation. A systematic approach is crucial for efficient troubleshooting.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low purity samples.
Step-by-Step Guide:
-
Verify Starting Material Purity: The purity of your starting material, 2-(2-fluoro-4-hydroxyphenyl)acetic acid, is paramount. Analyze it using HPLC and NMR to ensure it meets the required specifications before proceeding with the esterification. Impurities in the starting material will inevitably carry through to the final product.
-
Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture and analyze it by Thin Layer Chromatography (TLC) and HPLC. This will help you determine if the reaction has gone to completion and give you a preliminary idea of the impurity profile.
-
Assess Reaction Completion: If the analysis of the crude mixture shows a significant amount of unreacted 2-(2-fluoro-4-hydroxyphenyl)acetic acid, the reaction is incomplete. Consider optimizing the reaction conditions as detailed in the subsequent questions.
-
Identify Side Products: If new, unexpected peaks are observed in the chromatogram of the crude mixture, it indicates the formation of side products. Proceed to identify these impurities to understand the side reactions occurring.
-
Review Purification Protocol: If the reaction appears clean and complete, yet the final product purity is low, your purification method (e.g., recrystallization, column chromatography) may not be effective at removing the specific impurities present.
Q2: I've identified the major impurity as the starting material, 2-(2-fluoro-4-hydroxyphenyl)acetic acid. How can I drive the esterification reaction to completion?
A2: The presence of unreacted starting material is a common issue in Fischer esterification, which is an equilibrium-controlled reaction.[1][2] To shift the equilibrium towards the product, Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, you can employ Le Chatelier's principle.
Strategies to Enhance Reaction Completion:
| Strategy | Principle | Recommended Action |
| Increase Alcohol Concentration | Shifts equilibrium to the product side. | Use methanol as the solvent to ensure a large excess.[1] |
| Water Removal | Removes a product, driving the reaction forward. | Use a Dean-Stark apparatus during the reaction or add a dehydrating agent like molecular sieves. |
| Increase Catalyst Loading | Increases the rate of reaction. | If using a catalyst like sulfuric acid or p-toluenesulfonic acid, a slight increase in its concentration can be beneficial.[1] |
| Increase Reaction Time | Allows the reaction to reach equilibrium. | Monitor the reaction progress by TLC or HPLC and continue until no further conversion is observed. |
Experimental Protocol: Optimized Fischer Esterification
-
To a solution of 2-(2-fluoro-4-hydroxyphenyl)acetic acid in a 10-20 fold molar excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress every hour by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Q3: My HPLC-MS analysis indicates an impurity with a mass corresponding to the decarboxylated starting material. What causes this and how can it be prevented?
A3: The presence of a decarboxylation product, 3-fluoro-4-hydroxytoluene, suggests that the reaction temperature may be too high, or the reaction time is excessively long. Phenylacetic acids are known to undergo decarboxylation, especially under harsh conditions.[3][4][5][6]
Mechanism of Decarboxylation:
High temperatures can promote the loss of carbon dioxide from the carboxylic acid group, leading to the formation of a benzylic carbanion intermediate, which is then protonated to yield the toluene derivative.
Caption: Simplified mechanism of decarboxylation.
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. While reflux is often necessary, avoid excessive heating. The optimal temperature will depend on the solvent and catalyst used.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.
-
Catalyst Choice: In some cases, using a milder acid catalyst might be beneficial.
Q4: I observe an impurity that seems to be a diester. How is this possible and what can be done to avoid it?
A4: The formation of a diester, where the phenolic hydroxyl group is also esterified, is generally less common under standard Fischer esterification conditions because phenols are less nucleophilic than alcohols.[1] However, it can occur under more forcing conditions or with certain catalysts.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Aggressive Acylating Agent | If an acylating agent other than methanol and an acid catalyst is used (e.g., acetyl chloride in methanol), the more reactive species can lead to esterification of the phenol. | Stick to standard Fischer esterification conditions (methanol and a catalytic amount of strong acid). A synthesis method using acetyl chloride in methanol to generate HCl in situ has been reported for a similar compound.[7] |
| High Temperatures and Long Reaction Times | Prolonged heating can sometimes promote the less favorable esterification of the phenolic hydroxyl group. | Optimize reaction time and temperature as previously discussed. |
Summary of Potential Impurities and their Identification
| Impurity Name | Chemical Structure | Common Cause | Recommended Analytical Technique |
| 2-(2-fluoro-4-hydroxyphenyl)acetic acid | HO-C₆H₃(F)-CH₂COOH | Incomplete reaction | HPLC, NMR |
| 3-fluoro-4-hydroxytoluene | HO-C₆H₃(F)-CH₃ | Thermal decarboxylation | GC-MS, LC-MS, NMR |
| Diester impurity | CH₃OOC-C₆H₃(F)-CH₂COOCH₃ | Over-esterification | LC-MS, NMR |
| Residual Solvents | e.g., Methanol, Ethyl Acetate | Incomplete removal during workup | GC-HS, NMR |
References
-
Wikipedia. Phenylacetic acid. [Link]
-
The Journal of Organic Chemistry. Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. [Link]
-
RSC Publishing. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. [Link]
-
J-STAGE. Oxidative Decarboxylation of Phenylacetic Acid. [Link]
-
ResearchGate. Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. [Link]
-
PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
Technical Support Center: Optimizing Catalyst Choice for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important intermediate. The following content is structured in a question-and-answer format to directly address specific challenges you may face in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst Selection and Optimization
Question 1: What are the most common catalytic systems for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, and what are the key considerations for catalyst selection?
The synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate typically involves a palladium-catalyzed cross-coupling reaction, most commonly an α-arylation of a methyl acetate equivalent with a suitably functionalized 2-fluoro-4-halophenol derivative. The choice of catalyst is critical for achieving high yield and purity.
Key Considerations for Catalyst Selection:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common precursors. However, more advanced pre-catalysts, such as those from the Buchwald or Hartwig groups (e.g., G3 or G4 pre-catalysts), often offer higher activity and stability.
-
Ligand: The choice of phosphine ligand is arguably the most critical parameter. The electronic and steric properties of the ligand influence the rate of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often preferred.
-
Base: The base plays a crucial role in the deprotonation of the ester enolate and can also influence catalyst activity. Common bases include sodium or potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate. The choice of base should be carefully considered to avoid side reactions like ester hydrolysis.
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The solubility of the reagents and the stability of the catalyst can be solvent-dependent.
Question 2: My reaction is showing low or no yield. What are the likely causes and how can I troubleshoot this?
Low to no yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.
Troubleshooting Low Yield:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed. Oxygen can lead to catalyst deactivation through oxidation.
-
Reagent Quality: The purity of your starting materials is paramount.
-
Aryl Halide: Ensure the 2-fluoro-4-halophenol derivative is pure. Impurities can poison the catalyst. The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using an aryl chloride, you may need a more active catalyst system.
-
Ester: Ensure the methyl acetate or its equivalent is dry and free of acidic impurities.
-
Solvent and Base: Use anhydrous solvents and ensure the base is not hydrated, as water can interfere with the reaction.
-
-
Catalyst Activity:
-
Pre-catalyst Activation: If using a Pd(II) precursor, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can halt the catalytic cycle. Consider using a pre-formed Pd(0) catalyst or a more efficient pre-catalyst.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Ensure they are handled under inert conditions.
-
-
Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and side reactions.
Side Reactions and Byproduct Formation
Question 3: I am observing significant byproduct formation. What are the common side reactions and how can I mitigate them?
Several side reactions can occur during the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Common Side Reactions:
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Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct. It is often favored at higher temperatures and when the rate of transmetalation is slow.
-
Hydrolysis of the Ester: The presence of water or a strongly basic medium can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, particularly if there are sources of hydride in the reaction mixture.
-
Reaction at the Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated and may compete with the ester enolate in the reaction, leading to O-arylation byproducts. Protection of the hydroxyl group may be necessary in some cases.
Mitigation Strategies:
-
Optimize Ligand-to-Metal Ratio: An appropriate excess of the phosphine ligand can help to stabilize the catalyst and suppress side reactions.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can minimize thermal decomposition and byproduct formation.
-
Choice of Base: Use a base that is strong enough to deprotonate the ester but not so strong as to cause significant ester hydrolysis.
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Protecting Groups: If O-arylation is a significant issue, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether) that can be removed after the cross-coupling reaction.
Catalyst Deactivation
Question 4: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?
Catalyst deactivation is a frequent problem in palladium-catalyzed reactions and can be caused by several factors.
Causes of Catalyst Deactivation:
-
Oxidation of Pd(0): As mentioned, exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Ligand Degradation: Phosphine ligands can be oxidized or undergo other degradation pathways, leading to the formation of inactive palladium complexes.
-
Substrate/Product Inhibition: The starting materials or the product itself can sometimes coordinate to the palladium center and inhibit the catalytic cycle. The phenolic hydroxyl group in the substrate is a potential coordinating group that could interact with the catalyst.
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into inactive palladium black can occur, especially at high temperatures or with insufficient ligand concentration.
Troubleshooting Catalyst Deactivation:
-
Ensure Rigorous Inert Conditions: Use Schlenk techniques or a glovebox to exclude air and moisture.
-
Use a More Robust Ligand: Some phosphine ligands are more resistant to degradation than others. Consider screening different ligands.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to faster decomposition. It is important to find the optimal catalyst concentration.
-
Additives: In some cases, additives can stabilize the catalyst or regenerate the active species.
Experimental Protocols and Data
General Protocol for Palladium-Catalyzed α-Arylation
This protocol is a general starting point and may require optimization for your specific setup.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 2-fluoro-4-halophenol (1.0 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., a biaryl phosphine, 1.2-2.0 equiv. relative to Pd).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.) and the methyl acetate equivalent (e.g., methyl 2-bromoacetate, 1.2 equiv.).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Data for Catalyst Systems
The following table provides a hypothetical comparison of different catalyst systems for the synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This data is illustrative and should be adapted based on experimental results.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(OAc)₂ | PPh₃ | NaOt-Bu | Toluene | 100 | 35 | Low conversion, significant byproduct formation. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 90 | 75 | Good yield, some O-arylation observed. |
| Buchwald G3 | RuPhos | LiHMDS | THF | 80 | 85 | High yield, clean reaction profile. |
| NiCl₂(dppp) | - | K₂CO₃ | DMF | 120 | 20 | Low activity observed for this nickel-based system. |
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Catalytic Cycle for α-Arylation
This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed α-arylation of an ester.
References
-
Pharmaceutical Technology. (2014). New Horizons for Cross-Coupling Reactions. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Jones, R. V. H., et al. (2005). Palladium-catalyzed carbonylation of arylmethyl halides: Efficient synthesis of arylacetic acid and esters. Tetrahedron Letters, 46(50), 8695-8697. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]
-
Daugulis, O., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 548-551. [Link]
-
Silva, A. M. S., et al. (2017). Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Journal of the Brazilian Chemical Society, 28(11), 2149-2156. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
Technical Support Center: Stability and Handling of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Welcome to the technical support center for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable intermediate during chemical reactions. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot common problems, and ensure the integrity of your experimental outcomes.
Introduction
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1][2] Its structure, featuring a phenolic hydroxyl group, a methyl ester, and a fluorinated aromatic ring, presents a unique set of reactivity and stability challenges. Understanding and mitigating the potential degradation pathways of this molecule is crucial for achieving high yields and purity in your synthetic endeavors.
This guide provides a comprehensive overview of the common degradation pathways, preventative strategies, and troubleshooting protocols to ensure the successful use of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate that are susceptible to degradation?
A1: The two primary functional groups of concern are the phenolic hydroxyl group and the methyl ester . The phenol is susceptible to oxidation, while the ester is prone to hydrolysis under both acidic and basic conditions.
Q2: How does the ortho-fluoro substituent affect the molecule's stability?
A2: The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic hydroxyl group, making it more susceptible to deprotonation.[3] This can enhance its reactivity towards bases and potentially increase its susceptibility to certain oxidation reactions.
Q3: What are the most common degradation products I should be aware of?
A3: The most common degradation products are:
-
2-(2-fluoro-4-hydroxyphenyl)acetic acid: Formed via hydrolysis of the methyl ester.
-
Quinone derivatives: Formed via oxidation of the phenolic ring.[4][5]
-
Decarboxylation products: While less common, under harsh conditions, the phenylacetic acid moiety can decarboxylate.
Q4: Under what general conditions is this molecule most unstable?
A4: The molecule is most vulnerable under:
-
Strongly basic conditions (pH > 9): Promotes both ester hydrolysis and phenoxide formation, which can increase susceptibility to oxidation.
-
Strongly acidic conditions (pH < 3): Can catalyze ester hydrolysis.
-
Presence of strong oxidizing agents: Can lead to the formation of colored quinone byproducts.
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Elevated temperatures: Can accelerate all degradation pathways.
In-Depth Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered when using Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, their probable causes, and actionable solutions.
Problem 1: Low Yield of Desired Product and Formation of a Water-Soluble Impurity
Symptoms:
-
Your reaction consistently results in a lower than expected yield.
-
Analysis of the aqueous workup layer (e.g., by HPLC) reveals a significant peak corresponding to a more polar compound.
-
The mass of the impurity corresponds to the loss of a methyl group from the starting material.
Primary Suspect: Ester Hydrolysis
The methyl ester of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate can be hydrolyzed to the corresponding carboxylic acid, 2-(2-fluoro-4-hydroxyphenyl)acetic acid, under both acidic and basic conditions.
Causality and Mechanism:
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more rapid and problematic pathway. Hydroxide ions or other basic reagents in your reaction mixture can directly attack the electrophilic carbonyl carbon of the ester. This is a common issue in reactions employing strong bases like NaOH, KOH, or even weaker bases like carbonates in aqueous environments, especially at elevated temperatures.
-
Acid-Catalyzed Hydrolysis: Protic acids can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can be a concern in reactions run in acidic media or during acidic workup procedures.[6][7]
DOT Diagram: Ester Hydrolysis Pathways
Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.
Preventative & Corrective Actions:
| Condition | Recommended Action | Scientific Rationale |
| Reactions requiring basic conditions | Use non-nucleophilic, anhydrous bases (e.g., NaH, K₂CO₃, DBU) in anhydrous solvents (e.g., THF, DMF, Acetonitrile). | Prevents the presence of hydroxide ions that initiate saponification. |
| Aqueous basic workup | Perform the workup at low temperatures (0-5 °C) and minimize contact time. Neutralize the solution promptly with a mild acid. | The rate of hydrolysis is temperature-dependent.[7][8] Minimizing time and temperature reduces the extent of hydrolysis. |
| Reactions requiring acidic conditions | Use Lewis acids instead of Brønsted acids where possible. If a protic acid is necessary, use the minimum effective concentration and temperature. | Lewis acids coordinate to other functional groups and are less likely to directly participate in ester hydrolysis compared to protic acids in the presence of water. |
| Acidic workup | Use a dilute acid and perform the extraction quickly at low temperatures. Consider using a buffered aqueous solution if the desired product is stable under those conditions. | Minimizes the contact time and concentration of hydronium ions available for catalysis. |
Problem 2: Appearance of Color (Yellow/Brown) in the Reaction Mixture and Complex TLC/NMR
Symptoms:
-
Your reaction mixture develops a yellow to dark brown color over time.
-
TLC analysis shows multiple new, often colored, spots.
-
¹H NMR of the crude product shows broad signals or the disappearance of aromatic proton signals.
Primary Suspect: Phenol Oxidation
The phenolic ring is electron-rich and susceptible to oxidation, forming highly colored quinone or quinone-like species.[4] The phenoxide, formed under basic conditions, is even more electron-rich and oxidizes more readily.
Causality and Mechanism:
-
Air Oxidation: In the presence of a base, the resulting phenoxide can be oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Reagent-Induced Oxidation: Many common laboratory reagents can act as oxidizing agents for phenols. These include certain metal catalysts (e.g., Cu, Fe), strong oxidants (e.g., nitric acid, chromates), and even some reagents not typically thought of as oxidants under specific conditions.[9]
DOT Diagram: Phenol Oxidation Pathway
Caption: General pathway for the oxidation of phenols to colored byproducts.
Preventative & Corrective Actions:
| Condition | Recommended Action | Scientific Rationale |
| General Reactions | Run reactions under an inert atmosphere (Nitrogen or Argon). | Excludes atmospheric oxygen, a primary oxidant for phenols, especially under basic conditions. |
| Reactions with potential oxidants | Add an antioxidant or radical scavenger (e.g., BHT, hydroquinone) in catalytic amounts if compatible with the desired reaction. | These compounds can preferentially react with and quench radical intermediates, preventing the propagation of oxidation.[10] |
| Reactions involving metal catalysts | Use high-purity, degassed solvents and reagents. Consider adding a chelating agent (e.g., EDTA) if trace metal contamination is suspected and compatible with the reaction. | Trace metal ions can catalyze the oxidation of phenols. Degassing removes dissolved oxygen. |
| Purification | If oxidation has occurred, consider a reductive workup (e.g., with sodium bisulfite or sodium dithionite) before extraction to convert quinones back to phenols. | Mild reducing agents can often reverse the oxidation, simplifying purification.[10] |
| Proactive Strategy | Protect the phenolic hydroxyl group before carrying out reactions that are sensitive to its presence. | This is the most robust strategy and is discussed in detail in the next section. |
Proactive Strategy: The Use of Protecting Groups
For multi-step syntheses or reactions under conditions known to be harsh to phenols, the most effective strategy is to protect the hydroxyl group. The ideal protecting group is one that is easy to install, stable to the subsequent reaction conditions, and can be removed cleanly and in high yield.[11][12]
Comparison of Common Phenol Protecting Groups:
| Protecting Group | Protection Reagents | Stable To | Cleavage Conditions | Considerations |
| Methyl (Me) Ether | MeI, Me₂SO₄, NaH | Strong bases, nucleophiles, most redox agents | Harsh: BBr₃, TMSI, HBr | Very stable, but deprotection requires harsh conditions that may not be compatible with other functional groups.[13] |
| Benzyl (Bn) Ether | BnBr, K₂CO₃ | Acids, bases, most redox agents | Hydrogenolysis (H₂, Pd/C) | Cleavage is generally mild and high-yielding. Not compatible with reactions involving catalytic hydrogenation. |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMSCl, Imidazole | Bases, nucleophiles, organometallics | Fluoride sources (TBAF), mild acid | Sterically hindered silyl ethers (like TIPS) offer greater stability. Cleavage is typically very mild.[14] |
| Acetyl (Ac) Ester | Ac₂O, Pyridine | Mild acid, catalytic hydrogenation | Base (K₂CO₃, MeOH), mild acid | Easy to install and remove, but not stable to strongly basic or acidic conditions. |
| Tetrahydropyranyl (THP) Ether | DHP, PTSA (cat.) | Bases, nucleophiles, organometallics, redox agents | Mild aqueous acid (e.g., AcOH in THF/H₂O) | Creates a new stereocenter, which can complicate NMR analysis. Prone to cleavage under even mildly acidic conditions.[12] |
DOT Diagram: Protecting Group Strategy Workflow
Caption: A typical workflow involving the use of a protecting group.
Monitoring Reaction Progress and Degradation
Effective monitoring is key to troubleshooting and optimizing your reaction. We recommend using High-Performance Liquid Chromatography (HPLC) as the primary tool for this purpose.
Recommended Starting HPLC Method:
This method should provide good separation between the starting material and its primary degradation products.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20-30% B, ramp to 90-95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 275 nm and 254 nm |
Expected Elution Order:
-
2-(2-fluoro-4-hydroxyphenyl)acetic acid (most polar)
-
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (starting material)
-
Quinone degradation products (retention time will vary based on structure)
Structural Elucidation of Degradation Products
If you isolate an unknown impurity, the following analytical techniques can help identify it:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity. A mass difference of -14 Da from the starting material suggests hydrolysis (loss of CH₂ and addition of H, net loss of CH₂).
-
¹H NMR Spectroscopy:
-
Hydrolysis: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
-
Oxidation: Loss of distinct aromatic proton signals and the appearance of broad or complex signals, often with shifts indicative of quinone formation. You can find reference spectra for similar compounds to aid in identification.[13][15][16][17]
-
-
GC-MS Analysis: For volatile degradation products, GC-MS can be a powerful tool. Derivatization of the polar hydroxyl and carboxyl groups with a silylating agent (e.g., MSTFA) is often necessary to improve chromatographic performance.[18][19][20]
Conclusion
By understanding the inherent reactivity of the phenolic and ester functionalities within Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, researchers can proactively design experiments to minimize degradation. Careful control of pH, temperature, and atmosphere, coupled with the judicious use of protecting groups when necessary, will lead to more successful and reproducible synthetic outcomes. This guide serves as a starting point for troubleshooting; always consult the specific literature for your reaction of interest for additional insights.
References
-
Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2014.
-
troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. Benchchem, 2025. phenol)
-
Figure S3: 1 H NMR spectrum of 2-fluoro-4-(1 H -pyrrol-1-yl)phenol ( 4... ResearchGate.
-
New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. National Institutes of Health.
-
2-Fluorophenol(367-12-4) 1 H NMR. ChemicalBook.
-
2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum. ChemicalBook.
-
Synthesis of flurbiprofen derivatives 3(a–f). | Download Scientific Diagram. ResearchGate.
-
2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum. ChemicalBook.
-
A kinetic study of the hydrolysis of methyl DL-alpha-phenyl-2-piperidylacetate. Journal of the American Pharmaceutical Association, 1959.
-
Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate.
-
2-Fluorophenol | C6H5FO | CID 9707. PubChem.
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Figshare.
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
Fig S2. GC-MS analysis of silylated Monophenols A) Monophenol standard mix. B) 558. ResearchGate.
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Acme Organics.
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
-
Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Separation Science.
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI.
-
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.
-
Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester. SIELC Technologies.
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific.
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
-
Protecting Groups. University of Illinois Urbana-Champaign.
-
Protection for Phenols and Catechols | Request PDF. ResearchGate.
-
Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid | Request PDF. ResearchGate.
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.
-
Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. ResearchGate.
-
(PDF) Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. ResearchGate.
-
Flavanols React Preferentially With Quinones Through an Electron Transfer Reaction, Stimulating Rather Than Preventing Wine Browning. PubMed.
-
Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. SciELO.
-
Oxidation of Phenols to Quinones: Videos & Practice Problems. Pearson.
-
Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology.
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health.
-
Quinone reactivity: Investigation of their contribution to nonenzymatic browning. Wiley Online Library.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
From polyphenol to o-quinone: Occurrence, significance, and intervention strategies in foods and health implications. PubMed.
-
Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. Asian Journal of Chemistry.
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.
-
Looking for advice on protecting phenol in presence of primaril alcohol. Reddit.
-
methyl 4-hydroxyphenyl acetate, 14199-15-6. The Good Scents Company.
-
Protection and Deprotection. CEM Corporation.
Sources
- 1. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From polyphenol to o-quinone: Occurrence, significance, and intervention strategies in foods and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic study of the hydrolysis of methyl DL-alpha-phenyl-2-piperidylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of Phenols to Quinones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Flavanols react preferentially with quinones through an electron transfer reaction, stimulating rather than preventing wine browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR [m.chemicalbook.com]
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- 16. 2-Fluorophenol(367-12-4) 1H NMR [m.chemicalbook.com]
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- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: NMR Analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the purity of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Introduction
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). NMR spectroscopy is a powerful technique for identifying and quantifying impurities, providing detailed structural information.[1][2] This guide will help you navigate the complexities of interpreting NMR spectra for this specific molecule and its potential process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate?
A1: Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the expected chemical shifts in a common solvent like CDCl₃ are provided in the table below. Note that these values can be influenced by solvent, concentration, and temperature.[3][4]
Table 1: Predicted NMR Chemical Shifts for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.70 | Singlet (s) | ~52 |
| -CH₂- | ~3.60 | Singlet (s) | ~40 |
| Aromatic CH | ~6.6-7.1 | Multiplet (m) | ~110-130 |
| Aromatic C-F | N/A | N/A | ~158 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-OH | N/A | N/A | ~155 |
| C=O | N/A | N/A | ~172 |
| Phenolic -OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |
Q2: I see a broad singlet in my ¹H NMR spectrum that varies in chemical shift between samples. What is it?
A2: This is likely the phenolic hydroxyl (-OH) proton. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is also common for this peak to exchange with residual water in the NMR solvent, which can further broaden the signal.
Q3: My NMR tube contains a small amount of water. How will this affect my spectrum?
A3: Residual water in the NMR solvent (e.g., CDCl₃) typically appears as a singlet around 1.56 ppm.[3] It can also exchange with the phenolic -OH proton, leading to a broadening of the -OH signal.
Troubleshooting Guide: Identifying Common Impurities
The most probable synthetic route to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of 2-fluoro-4-hydroxyphenylacetic acid with methanol, using an acid catalyst.[1][5] The following troubleshooting guide is structured around the likely impurities from this process.
Issue 1: Presence of Unreacted Starting Material
If the esterification reaction has not gone to completion, you will likely see signals corresponding to the starting material, 2-fluoro-4-hydroxyphenylacetic acid.
Evidence in NMR:
-
¹H NMR: The most significant difference will be the absence of the methyl ester singlet (-OCH₃) at ~3.70 ppm and the presence of a broad singlet for the carboxylic acid proton (-COOH) typically downfield, often between 10-13 ppm. The methylene (-CH₂-) and aromatic protons will have slightly different chemical shifts compared to the ester.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will appear at a slightly different chemical shift (typically more downfield) than the ester carbonyl.
Table 2: Predicted NMR Chemical Shifts for 2-fluoro-4-hydroxyphenylacetic acid (Impurity)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₂- | ~3.55 | Singlet (s) | ~40 |
| Aromatic CH | ~6.6-7.1 | Multiplet (m) | ~110-130 |
| Phenolic -OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |
| -COOH | ~10-13 | Broad Singlet (br s) | ~177 |
Causality and Resolution:
-
Cause: Incomplete reaction due to insufficient reaction time, inadequate catalysis, or equilibrium limitations of the Fischer esterification.[5]
-
Solution: Drive the equilibrium towards the product by using an excess of methanol, removing water as it forms (e.g., with a Dean-Stark apparatus), or increasing the reaction time.[6][7] Purification via column chromatography can also remove the unreacted acid.
Issue 2: Hydrolysis of the Methyl Ester
The presence of water during the reaction workup or storage can lead to the hydrolysis of the methyl ester back to the carboxylic acid.
Evidence in NMR:
-
The NMR spectrum will show a mixture of signals from both the desired product (Table 1) and the carboxylic acid impurity (Table 2).
Causality and Resolution:
-
Cause: Exposure to water, especially under acidic or basic conditions, during the extraction or purification steps.[8][9]
-
Solution: Ensure all workup steps are performed under anhydrous conditions where possible. Use dried solvents and glassware. If hydrolysis has occurred, the product can be re-esterified or purified by chromatography.
Issue 3: Residual Solvents
Solvents used in the reaction and purification are common impurities.
Evidence in NMR:
-
Characteristic signals for common laboratory solvents will be present in the spectrum.
Table 3: ¹H NMR Chemical Shifts of Common Residual Solvents in CDCl₃ [3][4]
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Methanol | 3.49 (s), 1.52 (br s) | Singlet, Broad Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Dichloromethane | 5.30 (s) | Singlet |
| Acetone | 2.17 (s) | Singlet |
Causality and Resolution:
-
Cause: Incomplete removal of solvents after reaction or extraction.
-
Solution: Dry the product under high vacuum for an extended period. If the solvent is high-boiling, purification by recrystallization or chromatography may be necessary.
Issue 4: Oxidation of the Phenolic Moiety
Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type species.
Evidence in NMR:
-
Appearance: The sample may have a pink or brownish hue.
-
¹H NMR: The aromatic region of the spectrum may become complex with the appearance of new signals, potentially in the vinylic region (5-7 ppm) if quinone-like structures are formed. The disappearance of the phenolic -OH signal might also be observed.
-
¹³C NMR: New signals in the downfield region (180-190 ppm) could indicate the presence of carbonyl carbons in a quinone system.
Causality and Resolution:
-
Cause: Exposure to air (oxygen), light, or trace metal catalysts, especially at elevated temperatures.[2][10]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the product in a dark, cool place, preferably under an inert atmosphere. Purification can be attempted using column chromatography, though some oxidation products may be unstable.
Experimental Protocols
Standard NMR Sample Preparation
-
Accurately weigh 5-10 mg of the Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for identifying impurities in your sample.
Caption: Workflow for identifying impurities via ¹H NMR.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing esters. Chemguide. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
SpectraBase. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]
-
Request PDF. (n.d.). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Retrieved from [Link]
-
YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link]
-
Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. scienceinfo.com [scienceinfo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
Technical Support Center: Synthesis of Fluorinated Phenylacetate Derivatives
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the synthesis of fluorinated phenylacetate derivatives. This guide moves beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your synthetic strategies.
The introduction of a fluorine atom at the α-position of phenylacetic acid and its esters can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability and binding affinity.[1][2] However, the synthesis of these valuable building blocks is not without its challenges. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of α-fluorophenylacetate derivatives in a question-and-answer format.
Issue 1: Low or No Yield of the Desired α-Fluorinated Product
Question: My fluorination reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Cause 1: Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are sensitive to moisture, albeit less so than many other fluorinating agents. Improper storage can lead to degradation and loss of reactivity.
-
Solution: Always use a fresh bottle of the fluorinating reagent or one that has been stored under anhydrous conditions. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Presence of Water (for α-Fluorination of Phenylacetic Acids): The presence of water is a critical factor that can switch the reaction pathway from the desired α-fluorination to a decarboxylative fluorination, yielding the benzyl fluoride product instead of the desired α-fluorophenylacetic acid.[1][3][4]
-
Solution:
-
Anhydrous Conditions: Use a dry, aprotic solvent such as acetonitrile (MeCN).[3][4] Ensure all reagents, including the phenylacetic acid substrate and any base like 4-(dimethylamino)pyridine (DMAP), are thoroughly dried.
-
Solvent Purity: Use a high-purity, anhydrous grade of your chosen solvent. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
-
-
Cause 3: Insufficient Reagent Equivalents: Steric hindrance or lower reactivity of the substrate may require an excess of the fluorinating agent to drive the reaction to completion.
-
Solution: For the α-fluorination of phenylacetic acid using Selectfluor® and DMAP, a slight excess of the fluorinating agent is typically used. A common ratio is 1.2 equivalents of Selectfluor® and 2 equivalents of DMAP relative to the phenylacetic acid derivative.[3]
-
-
Cause 4: Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or in some cases, elevated temperatures can lead to decomposition.
-
Solution: Most electrophilic fluorinations of active methylene compounds are carried out at room temperature.[3] If you observe no reaction, consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring for byproduct formation.
-
Issue 2: Formation of Decarboxylative Fluorination Byproduct
Question: I am trying to synthesize α-fluorophenylacetic acid, but I am primarily isolating the benzyl fluoride byproduct. How can I prevent this?
Answer: The formation of the decarboxylative fluorination product is a classic side reaction when working with phenylacetic acids, and it is almost always due to the presence of water.[1][3][4]
-
Mechanism: In an aqueous medium, a single-electron transfer (SET) mechanism is favored. The carboxylic acid is deprotonated, and the resulting carboxylate undergoes SET oxidation, leading to decarboxylation to form a benzylic radical. This radical then reacts with the fluorinating agent to give the benzyl fluoride.[3][4] In contrast, under anhydrous conditions, a hydrogen atom transfer (HAT) mechanism is believed to occur, leading directly to the α-fluorinated carboxylic acid.[3]
graph Competing_Pathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Fig 1. Solvent-dependent selectivity in the fluorination of phenylacetic acid. -
Troubleshooting Steps:
-
Rigorous Drying: Dry your solvent (e.g., acetonitrile) over molecular sieves. Oven-dry all glassware and cool it under a stream of inert gas.
-
Reagent Purity: Ensure your phenylacetic acid derivative and any base used are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Issue 3: Difficulty in Purifying the Fluorinated Product
Question: I am struggling to separate my α-fluorophenylacetate derivative from the unreacted starting material by column chromatography. What can I do?
Answer: The polarity difference between the starting material and the α-fluorinated product can sometimes be small, making chromatographic separation challenging.[3]
-
For α-Fluorophenylacetic Acids:
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or toluene.
-
Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Then, re-acidify the aqueous layer with dilute HCl and extract the purified product back into an organic solvent.
-
-
For α-Fluorophenylacetate Esters:
-
Optimize Chromatography:
-
Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. Start with a very low percentage of the polar solvent and increase it slowly.
-
Alternative Solvents: Consider using different solvent systems, such as diethyl ether/hexanes or dichloromethane/hexanes.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.[5]
-
-
Use of Scavenger Resins: To remove unreacted electrophilic fluorinating agents like Selectfluor® or its byproducts, you can stir the crude reaction mixture with a nucleophilic scavenger resin (e.g., an amine-functionalized resin) before work-up and chromatography.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent should I choose: Selectfluor® or NFSI?
A1: Both Selectfluor® and NFSI are effective for the α-fluorination of carbonyl compounds.[6] Selectfluor® is generally considered more reactive.[7] For less reactive substrates, Selectfluor® might be the better choice. However, NFSI is also a powerful fluorinating agent and can be effective in many cases.[8] The optimal choice may depend on your specific substrate and reaction conditions, so a small-scale screening of both reagents can be beneficial.
Q2: How does the electronic nature of the substituents on the phenyl ring affect the fluorination reaction?
A2: Phenylacetic acid derivatives with both electron-rich and electron-deficient substituents can be successfully fluorinated.[3] However, strongly electron-donating groups on the aromatic ring can sometimes lead to competing electrophilic aromatic substitution (ring fluorination) as a side reaction. In such cases, using milder reaction conditions or protecting the activating group might be necessary.
Q3: How stable are α-fluorophenylacetate derivatives?
A3: α-Fluoro esters are generally stable compounds.[9] However, like many carbonyl compounds, they can be sensitive to strong acidic or basic conditions, which can lead to hydrolysis of the ester. Some α-fluoro ketones are known to be unstable, particularly if there is an α-amino group, but this is less of a concern for α-fluoro esters and acids.[10] For long-term storage, it is advisable to keep them in a cool, dry place.
Q4: Can I hydrolyze my purified α-fluorophenylacetate ester to the corresponding acid?
A4: Yes, the hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide (LiOH) in a mixture of THF and water is a common method. This is typically followed by an acidic work-up to protonate the carboxylate and allow for extraction of the final acid product.
Experimental Protocols
Protocol 1: α-Fluorination of Phenylacetic Acid using Selectfluor®
This protocol is adapted from the work of Pieber and co-workers.[3][4]
-
Materials:
-
Phenylacetic acid derivative (1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)
-
Selectfluor® (1.2 equiv)
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenylacetic acid derivative and DMAP.
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add Selectfluor® in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in less than an hour.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: α-Fluorination of Ethyl Phenylacetate using NFSI
This is a general procedure based on known methods for the α-fluorination of esters.[11]
-
Materials:
-
Ethyl phenylacetate (1.0 equiv)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add the base (LDA or NaHMDS) to the cold THF.
-
Slowly add a solution of ethyl phenylacetate in anhydrous THF to the base solution at -78 °C to form the enolate. Stir for 30-60 minutes.
-
Add a solution of NFSI in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Summary
The following table summarizes representative yields for the α-fluorination of various phenylacetic acid derivatives using the Selectfluor®/DMAP method in anhydrous acetonitrile, as reported by Pieber and co-workers.[3]
| Entry | Phenylacetic Acid Substituent | Product | NMR Yield (%) | Isolated Yield (%) |
| 1 | H | 2-Fluoro-2-phenylacetic acid | 95 | 85 |
| 2 | 4-Me | 2-Fluoro-2-(p-tolyl)acetic acid | 94 | 82 |
| 3 | 4-OMe | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | 93 | 80 |
| 4 | 4-Cl | 2-(4-Chlorophenyl)-2-fluoroacetic acid | 96 | 88 |
| 5 | 4-CF₃ | 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid | 92 | 81 |
Workflow and Pathway Diagrams
}
References
Sources
- 1. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a compound of interest in medicinal chemistry. Through a detailed spectral interpretation and comparison with structurally related analogs, this document aims to equip researchers with the necessary insights for confident structural verification and a deeper understanding of substituent effects on proton chemical environments.
The Power of Proton NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within a molecule.[1] The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby protons, shifting their signals to a higher chemical shift (downfield).[2]
-
Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative measure of the different proton groups.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, follows the n+1 rule in simple cases, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is a measure of the strength of the magnetic interaction between coupled protons and is independent of the external magnetic field strength.
By analyzing these four parameters, a detailed picture of a molecule's structure can be constructed.
Analysis of the ¹H NMR Spectrum of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Due to the unavailability of a publicly accessible experimental spectrum for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, the following analysis is based on a predicted ¹H NMR spectrum. This prediction provides a valuable framework for understanding the expected spectral features of this molecule.
Molecular Structure and Proton Environments:
Caption: Molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate with proton labeling.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 9.5 - 10.5 | Broad Singlet | 1H | - | -OH |
| 2 | 6.95 | Doublet of Doublets | 1H | J = 8.5, 2.5 | H-6 |
| 3 | 6.70 | Doublet of Doublets | 1H | J = 10.5, 2.5 | H-3 |
| 4 | 6.65 | Triplet | 1H | J = 8.5 | H-5 |
| 5 | 3.70 | Singlet | 3H | - | -OCH₃ (Hb) |
| 6 | 3.65 | Singlet | 2H | - | -CH₂- (Ha) |
Interpretation:
-
Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet in a wide chemical shift range, typically between 9.5 and 10.5 ppm. Its broadness is due to chemical exchange with residual water and its position is concentration and temperature-dependent.
-
Aromatic Protons (H-3, H-5, H-6):
-
H-6: This proton is ortho to the acetate group and meta to both the fluorine and hydroxyl groups. It is expected to be a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8.5 Hz) and H-3 (meta coupling, J ≈ 2.5 Hz). Its chemical shift at approximately 6.95 ppm is downfield due to the proximity of the electron-withdrawing acetate group.
-
H-3: This proton is ortho to the fluorine atom and meta to the hydroxyl and acetate groups. It will appear as a doublet of doublets due to coupling with H-5 (meta coupling, J ≈ 2.5 Hz) and the fluorine atom (J ≈ 10.5 Hz). The strong electronegativity of the fluorine atom deshields this proton, placing its signal around 6.70 ppm.
-
H-5: This proton is situated between the hydroxyl group and another aromatic proton (H-6). It will appear as a triplet due to coupling with H-6 (ortho coupling, J ≈ 8.5 Hz) and H-3 (meta coupling, J ≈ 8.5 Hz, appearing as a triplet due to similar coupling constants). The electron-donating effect of the hydroxyl group shields this proton, resulting in a more upfield chemical shift around 6.65 ppm.
-
-
Methyl Ester Protons (-OCH₃, Hb): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet at approximately 3.70 ppm. The electronegative oxygen atom causes a downfield shift.
-
Methylene Protons (-CH₂-, Ha): The two protons of the methylene bridge are also chemically equivalent and have no adjacent protons, resulting in a singlet at around 3.65 ppm.
Comparative Spectral Analysis
To better understand the influence of the fluorine and hydroxyl substituents on the ¹H NMR spectrum, a comparison with structurally similar molecules is highly instructive.
Methyl 2-(4-hydroxyphenyl)acetate
This compound lacks the fluorine substituent, allowing for a direct assessment of the fluorine atom's impact.
Molecular Structure:
Caption: Molecular structure of Methyl 2-(4-hydroxyphenyl)acetate.
Experimental ¹H NMR Data (90 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.09 | Doublet | 2H | Aromatic Protons (ortho to -CH₂COOCH₃) |
| 2 | 6.76 | Doublet | 2H | Aromatic Protons (ortho to -OH) |
| 3 | 5.75 | Broad Singlet | 1H | -OH |
| 4 | 3.68 | Singlet | 3H | -OCH₃ |
| 5 | 3.55 | Singlet | 2H | -CH₂- |
Source: Spectral Database for Organic Compounds (SDBS)
Comparison: The absence of the fluorine atom simplifies the aromatic region into two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating hydroxyl group are shifted upfield compared to those ortho to the electron-withdrawing acetate group.
Methyl 2-(2-fluorophenyl)acetate
This analog lacks the hydroxyl group, isolating the effect of this substituent.
Molecular Structure:
Caption: Molecular structure of Methyl 2-(2-fluorophenyl)acetate.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.30 - 7.15 | Multiplet | 2H | Aromatic Protons |
| 2 | 7.10 - 7.00 | Multiplet | 2H | Aromatic Protons |
| 3 | 3.75 | Singlet | 2H | -CH₂- |
| 4 | 3.70 | Singlet | 3H | -OCH₃ |
Comparison: The aromatic region of this compound is more complex than that of the 4-hydroxy analog due to the ortho-fluoro substitution. The absence of the strongly electron-donating hydroxyl group results in a general downfield shift of the aromatic protons compared to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Experimental Protocols
¹H NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
-
Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum and integrate the signals.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Logical Workflow for Spectral Interpretation
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate: A Comparative Analysis of Spectroscopic Techniques
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the characterization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various bioactive molecules.[1] We will delve into a detailed predictive analysis of its ¹³C NMR spectrum and compare this powerful technique with other instrumental methods, offering field-proven insights into experimental choices and data interpretation.
Part 1: The Power of ¹³C NMR in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic compounds, providing a detailed map of the carbon framework.[2] For a molecule like Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, ¹³C NMR offers a wealth of information, from the number of unique carbon environments to the electronic effects of its substituents.
Predicted ¹³C NMR Spectrum of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
The structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is as follows:
Caption: Structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate with atom numbering for NMR assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale for Prediction |
| C=O (Ester) | ~171 | d | The carbonyl carbon is deshielded, and its signal will be a doublet due to coupling with the fluorine atom three bonds away (³Jcf). |
| C-O (Aromatic) | ~155 | d | This carbon is attached to the electronegative oxygen of the hydroxyl group and will be a doublet due to two-bond coupling with fluorine (²Jcf). |
| C-F (Aromatic) | ~152 | d | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a large doublet due to one-bond coupling (¹Jcf). |
| C-H (Aromatic, ortho to OH) | ~118 | d | This carbon is shielded by the electron-donating hydroxyl group and will be a doublet due to three-bond coupling with fluorine (³Jcf). |
| C-H (Aromatic, ortho to F) | ~116 | d | Shielded by the adjacent fluorine, this carbon signal will be a doublet due to two-bond coupling with fluorine (²Jcf). |
| C-CH₂ (Aromatic) | ~124 | d | The ipso-carbon attached to the acetate group will have a chemical shift influenced by both the fluorine and hydroxyl groups and will exhibit coupling to fluorine. |
| -CH₂- (Methylene) | ~40 | s | The methylene carbon is adjacent to the aromatic ring and the carbonyl group. It is not expected to show significant C-F coupling. |
| -OCH₃ (Methyl) | ~52 | s | The methyl carbon of the ester group is in a typical range and is too far to experience significant coupling with fluorine. |
Rationale: The predictions are based on the known effects of substituents on benzene rings. The hydroxyl group is an activating, ortho-, para-directing group, causing shielding (upfield shift) at these positions.[6] Conversely, the fluorine atom is deactivating but also ortho-, para-directing, leading to complex electronic effects. The dominant effect in ¹³C NMR for fluorine is the large one-bond C-F coupling constant (¹Jcf), which can be over 200 Hz, and smaller two- and three-bond couplings (²Jcf and ³Jcf).[6][7]
Experimental Protocol for ¹³C NMR Analysis
A robust protocol is essential for acquiring high-quality, reproducible data.
Caption: Standard workflow for ¹³C NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid large solvent signals in the spectrum. The choice depends on the sample's solubility.
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon signals into singlets (or multiplets if coupled to other nuclei like fluorine), simplifying the spectrum and improving the signal-to-noise ratio.[8]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Part 2: A Comparative Look at Alternative Analytical Techniques
While ¹³C NMR is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structural confirmation.[9][10]
Table 2: Comparison of Analytical Techniques for the Characterization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (proton-proton coupling). | High sensitivity, small sample requirement, provides detailed information on the connectivity of protons.[11][12] | Can have overlapping signals in complex molecules, less direct information about the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight of the compound and information about its fragmentation pattern. | Extremely sensitive, provides the molecular formula with high-resolution MS, fragmentation can give structural clues.[2] | Does not provide detailed stereochemical or isomeric information, can be destructive. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, non-destructive, good for identifying functional groups like -OH, C=O, and C-F.[13][14] | Provides limited information about the overall molecular structure and connectivity, spectra can be complex. |
¹H NMR Spectroscopy: A Complementary Perspective
¹H NMR would provide complementary data to the ¹³C NMR. Key expected signals would include:
-
A singlet for the -OCH₃ protons.
-
A singlet for the -CH₂- protons.
-
A singlet for the phenolic -OH proton (which may be broad and its chemical shift can be concentration-dependent).
-
Complex multiplets for the three aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry would confirm the molecular weight of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (184.16 g/mol ).[1] High-resolution mass spectrometry (HRMS) could further confirm the elemental composition (C₉H₉FO₃). Analysis of the fragmentation pattern could reveal the loss of the methoxy group (-OCH₃) or the entire ester side chain, providing further structural evidence.
FTIR Spectroscopy: Identifying Key Functional Groups
An FTIR spectrum would clearly show the presence of:
-
A broad absorption band for the O-H stretch of the phenolic hydroxyl group.
-
A strong absorption for the C=O stretch of the ester carbonyl group.
-
Absorptions corresponding to C-O and C-F stretching, as well as aromatic C-H and C=C bonds.[13]
Part 3: Integrated Strategy for Structural Elucidation
For a comprehensive and trustworthy characterization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, an integrated approach is recommended.
Sources
- 1. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. CASCADE [nova.chem.colostate.edu]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lehigh.edu [lehigh.edu]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In situ FTIR spectroelectrochemical characterization of n- and p-dopable phenyl-substituted polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a compound of interest in medicinal chemistry and material science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of analogous structures to construct a predictive fragmentation pathway. This comparative approach, grounded in fundamental mass spectrometry theory and supported by experimental data from related compounds, offers a robust framework for identifying and characterizing this and similar molecules.
The Rationale Behind Predictive Fragmentation Analysis
In the dynamic landscape of research and development, it is common to encounter novel molecules for which reference mass spectra are not yet available. In such scenarios, a predictive approach based on the known fragmentation behaviors of constituent functional groups becomes critical. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate incorporates several key functionalities—a methyl ester, a phenolic hydroxyl group, and a fluorinated aromatic ring—each contributing distinct and predictable fragmentation pathways. By dissecting the fragmentation patterns of structurally similar compounds, we can assemble a highly probable mass spectrum for our target molecule. This predictive guide serves not only as a tool for tentative identification but also as a foundational methodology for interpreting the spectra of other novel substituted phenylacetates.
Predicted Electron Ionization Fragmentation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
The structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (Molecular Weight: 186.15 g/mol ) presents several susceptible sites for fragmentation upon electron ionization. The resulting mass spectrum is expected to be a composite of fragment ions originating from the cleavage of the ester group, reactions involving the phenolic hydroxyl and fluoro substituents, and rearrangements within the aromatic system.
A Proposed Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Ion | Formation Pathway | Supporting Rationale & Citations |
| 186 | [M] •+ | Molecular Ion | The intact molecule after loss of an electron. Aromatic compounds typically show a discernible molecular ion peak.[1][2] |
| 155 | [M - •OCH₃] + | α-cleavage at the ester | Loss of the methoxy radical is a common fragmentation pathway for methyl esters.[3] |
| 127 | [M - •COOCH₃] + | Benzylic cleavage | Cleavage of the bond between the methylene group and the carbonyl group, stabilized by the aromatic ring. |
| 166 | [M - HF] •+ | Elimination of hydrogen fluoride | Fluorinated aromatic compounds can undergo the neutral loss of HF.[1][4] |
| 125 | [C₇H₆FO] + | Rearrangement and loss from m/z 127 | Potential tropylium-like ion formation followed by rearrangement. |
| 95 | [C₆H₄F] + | Loss of CO from m/z 125 | Aromatic ions often lose carbon monoxide.[5] |
| 168 | [M - H₂O] •+ | Loss of water | While less common for phenols under EI, intramolecular cyclization involving the ortho-fluoro and hydroxyl groups could facilitate this loss. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, we will compare it with the known fragmentation patterns of similar molecules.
Methyl 4-hydroxyphenylacetate
The non-fluorinated analog, Methyl 4-hydroxyphenylacetate, provides a baseline for the fragmentation of the core structure. Its mass spectrum is characterized by a strong molecular ion peak and a prominent fragment at m/z 107, corresponding to the hydroxytropylium ion formed after benzylic cleavage and rearrangement.[6] The loss of the methoxy group (•OCH₃) to form an ion at m/z 135 is also observed.
Fluorinated Aromatic Compounds
Studies on fluorinated aromatic compounds reveal characteristic fragmentation pathways involving the fluorine substituent. The loss of a fluorine radical (•F) or the neutral loss of hydrogen fluoride (HF) are common occurrences.[4][7][8] The relative abundance of these fragments depends on the stability of the resulting ions and the overall molecular structure.
Phenolic Compounds
Phenols typically exhibit a strong molecular ion peak due to the stability of the aromatic ring.[2][5] A characteristic fragmentation is the loss of carbon monoxide (CO) from the molecular ion to form a cyclopentadienyl cation.[5] For hydroxyphenylacetic acid derivatives, the interplay between the hydroxyl group and the acetic acid side chain can lead to more complex rearrangements.
Experimental Protocol for Mass Spectrometry Analysis
For the definitive characterization of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, the following experimental setup is recommended:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements to confirm elemental compositions of fragment ions.
-
Ionization Source: Standard Electron Ionization (EI) at 70 eV.
-
Inlet System: Gas Chromatography (GC) for sample introduction is ideal to ensure the analysis of a pure compound.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure good separation and peak shape.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Caption: GC-MS workflow for fragmentation analysis.
Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation, complementary techniques can provide additional confirmation and insights.
-
Chemical Ionization (CI): A softer ionization technique that typically results in a more abundant protonated molecule ([M+H]⁺) and less fragmentation.[4] This can be invaluable for confirming the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID), one can definitively establish fragmentation pathways and confirm the relationships between ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural determination of the molecule, providing information about the connectivity of atoms and the chemical environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the phenolic -OH, the ester carbonyl (C=O), and the C-F bond.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. By drawing upon the established fragmentation behaviors of related compounds, we have constructed a probable mass spectrum and outlined a robust experimental approach for its verification. For researchers working with novel compounds, this comparative and predictive methodology is a vital skill, enabling the confident interpretation of mass spectral data and accelerating the pace of discovery. The true utility of this guide lies not just in the specific predictions for the title compound, but in the logical framework it provides for tackling the structural elucidation of any new chemical entity.
References
-
Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]
-
ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate. Retrieved from [Link]
-
PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
-
NIH. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]
-
NIH. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl (4-hydroxyphenyl)acetate. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Synthesis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate for Researchers and Drug Development Professionals
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The strategic placement of the fluoro and hydroxyl groups on the phenyl ring, combined with the reactive methyl ester moiety, makes it a versatile intermediate for introducing the 2-fluoro-4-hydroxyphenylacetyl pharmacophore. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering insights into the rationale behind the experimental choices, detailed protocols, and a discussion of the advantages and disadvantages of each approach.
Route 1: Direct Fischer Esterification of 2-fluoro-4-hydroxyphenylacetic acid
This is the most straightforward and convergent approach, relying on the availability of the corresponding carboxylic acid precursor. The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol, in this case, methanol, to form the methyl ester.
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (methanol) is typically used, and/or the water formed is removed.
Experimental Protocol
Materials:
-
2-fluoro-4-hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-fluoro-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
Data Summary
| Parameter | Route 1: Fischer Esterification |
| Starting Material | 2-fluoro-4-hydroxyphenylacetic acid |
| Key Reagents | Methanol, Sulfuric Acid |
| Typical Yield | 85-95%[1] |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization or Column Chromatography |
| Scalability | Readily scalable |
Visualizing the Workflow
Caption: Workflow for Route 1: Direct Fischer Esterification.
Route 2: Multi-step Synthesis via a Benzyl Cyanide Intermediate
This route builds the target molecule from a simpler, more readily available starting material, 3-fluorophenol. It involves the introduction of the acetic acid side chain via a benzyl cyanide intermediate, offering an alternative when the corresponding phenylacetic acid is not commercially available or is prohibitively expensive. This approach consists of several sequential transformations: protection of the phenolic hydroxyl group, ortho-formylation, reduction to a benzyl alcohol, conversion to a benzyl chloride, cyanation, and finally, hydrolysis of the nitrile followed by esterification. A more direct approach from a commercially available precursor would be the reduction of 2-fluoro-4-hydroxybenzaldehyde.
Mechanistic Rationale
-
Reduction of Aldehyde to Alcohol: The aldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride. The hydride attacks the electrophilic carbonyl carbon.
-
Conversion of Alcohol to Chloride: The benzyl alcohol is converted to the more reactive benzyl chloride. This can be achieved using various reagents, such as thionyl chloride (SOCl₂) or hydrochloric acid.
-
Cyanation: The benzyl chloride undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to form the benzyl cyanide. This is a crucial carbon-carbon bond-forming step.
-
Hydrolysis of Nitrile to Carboxylic Acid: The nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen, followed by attack of water, tautomerization, and further hydrolysis to the carboxylic acid and ammonium ion.[2]
-
Esterification: The resulting 2-fluoro-4-hydroxyphenylacetic acid is then esterified as described in Route 1.
Experimental Protocol (Illustrative)
Step 1: Reduction of 2-fluoro-4-hydroxybenzaldehyde
-
Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4-hydroxybenzyl alcohol.
Step 2: Conversion to 2-fluoro-4-hydroxybenzyl chloride
-
To a solution of 2-fluoro-4-hydroxybenzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.1-1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to give the crude benzyl chloride, which is often used immediately in the next step.
Step 3: Synthesis of 2-fluoro-4-hydroxybenzyl cyanide
-
Dissolve the crude 2-fluoro-4-hydroxybenzyl chloride in a polar aprotic solvent like acetone or DMSO.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) and stir the mixture at an elevated temperature (e.g., 50-80 °C) until the reaction is complete.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the benzyl cyanide.
Step 4 & 5: Hydrolysis and Esterification
-
The crude 2-fluoro-4-hydroxybenzyl cyanide is then hydrolyzed to 2-fluoro-4-hydroxyphenylacetic acid using a strong acid (e.g., aqueous H₂SO₄) or base (e.g., aqueous NaOH) with heating.[2]
-
The resulting carboxylic acid is then esterified with methanol and a catalytic amount of sulfuric acid as described in Route 1.
Data Summary
| Parameter | Route 2: Benzyl Cyanide Route |
| Starting Material | 2-fluoro-4-hydroxybenzaldehyde |
| Key Reagents | NaBH₄, SOCl₂, NaCN, H₂SO₄, Methanol |
| Overall Yield | 50-70% (over 4 steps) |
| Reaction Time | Multi-day synthesis |
| Purification | Multiple work-ups and purifications |
| Scalability | More complex to scale up due to multiple steps |
Visualizing the Workflow
Caption: Workflow for Route 2: Multi-step Benzyl Cyanide Route.
Comparison and Conclusion
| Feature | Route 1: Direct Esterification | Route 2: Benzyl Cyanide Route |
| Overall Efficiency | High (single step) | Lower (multiple steps) |
| Atom Economy | Good | Moderate, due to multiple steps and reagents |
| Cost-Effectiveness | Dependent on the cost of the starting carboxylic acid. | Potentially more cost-effective if starting from a cheap precursor. |
| Simplicity | Simple and straightforward procedure. | More complex, requiring multiple reactions and purifications. |
| Safety Considerations | Use of concentrated acid requires care. | Involves highly toxic cyanide salts, requiring stringent safety protocols. |
| Applicability | Ideal when the carboxylic acid is readily available. | A viable alternative when the carboxylic acid is not accessible. |
Expert Recommendation:
For laboratory-scale synthesis and when 2-fluoro-4-hydroxyphenylacetic acid is commercially available at a reasonable cost, Route 1 (Direct Fischer Esterification) is unequivocally the superior method. Its simplicity, high yield, and ease of execution make it the preferred choice for rapid access to the target molecule.
Route 2 (Benzyl Cyanide Intermediate) , while more laborious, represents a valuable strategic alternative for process development and large-scale manufacturing, especially if the synthesis of the phenylacetic acid precursor from a basic starting material like 3-fluorophenol is economically advantageous. However, the use of highly toxic cyanide reagents necessitates specialized handling procedures and waste disposal protocols, which may not be feasible in all research environments.
Ultimately, the choice of synthesis route will depend on a careful evaluation of starting material availability and cost, the required scale of the synthesis, and the safety infrastructure of the laboratory or production facility.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Modern Carbonyl Chemistry, Wiley-VCH Verlag GmbH, 2000 , 225-276. [Link]
-
Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922 , 2, 59. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999 . [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Organic Syntheses. Phenylacetic acid. Org. Syn. Coll. Vol. 1, p.436 (1941 ); Vol. 2, p.59 (1922 ). [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PrepChem. Synthesis of 2-(4-fluorophenoxy)benzyl chloride. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
A Comparative Guide to the Biological Efficacy of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. The hydroxyphenylacetate core, a recurring motif in natural products and synthetic compounds, offers a versatile platform for derivatization. This guide provides an in-depth comparison of the biological efficacy of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate against its structural analogs. By examining the influence of subtle molecular changes, particularly halogenation and ester modification, we aim to provide a rational framework for the design of next-generation therapeutic agents.
Introduction: The Significance of the Hydroxyphenylacetate Scaffold
The 4-hydroxyphenylacetic acid framework is a key structural feature in a variety of biologically active molecules. Its derivatives are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. The parent compound, Methyl 2-(4-hydroxyphenyl)acetate, has been isolated from the fungus Penicillium chrysogenum[1]. The introduction of a fluorine atom onto the phenyl ring, as in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, is a common medicinal chemistry strategy to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity.
Comparative Biological Efficacy: A Data-Driven Analysis
Antioxidant Activity
Phenolic compounds are well-established antioxidants, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of hydroxyphenylacetate derivatives can be readily assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Structure-Activity Relationship Insights:
-
Hydroxyl Group: The presence of the phenolic hydroxyl group is paramount for antioxidant activity.
-
Fluorine Substitution: The introduction of an electron-withdrawing fluorine atom ortho to the hydroxyl group in Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is expected to increase the acidity of the phenolic proton. This may enhance its hydrogen atom donating ability and, consequently, its radical scavenging potency compared to the non-fluorinated parent compound, Methyl 2-(4-hydroxyphenyl)acetate.
-
Ester Moiety: The methyl ester group has a relatively minor impact on the intrinsic antioxidant activity of the phenolic moiety. However, modification of the ester to bulkier or more lipophilic groups could influence cell permeability and overall efficacy in cell-based assays.
Hypothetical Comparative Antioxidant Activity:
| Compound | Structure | Predicted Relative Antioxidant Activity | Rationale |
| Methyl 2-(4-hydroxyphenyl)acetate | Analog 1 | Baseline | Parent non-fluorinated compound. |
| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | Lead Compound | Higher | The ortho-fluoro group enhances the H-donating ability of the phenolic hydroxyl. |
| Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | Analog 2 | Slightly Higher | The meta-fluoro group has a less pronounced electronic effect on the hydroxyl group compared to the ortho-position. |
| Ethyl 2-(2-fluoro-4-hydroxyphenyl)acetate | Analog 3 | Similar to Lead | The change from a methyl to an ethyl ester is unlikely to significantly alter the intrinsic radical scavenging activity. |
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
Structure-Activity Relationship Insights:
-
Phenolic Moiety: The hydroxyphenyl group can mimic the binding of the natural substrate, arachidonic acid, in the active site of COX enzymes.
-
Fluorine Substitution: Halogenation can influence the binding affinity and selectivity for COX isoforms. Strategic placement of fluorine atoms can lead to enhanced inhibitory potency. For instance, halogenated flavonoid derivatives have shown significant antiangiogenic and anti-inflammatory activities[2].
-
Acetate Side Chain: The carboxylic acid or ester side chain is crucial for interacting with key residues in the COX active site.
Hypothetical Comparative COX-2 Inhibition:
| Compound | Structure | Predicted Relative COX-2 Inhibition | Rationale |
| Methyl 2-(4-hydroxyphenyl)acetate | Analog 1 | Baseline | Parent non-fluorinated compound. |
| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | Lead Compound | Potentially Higher | The fluorine atom may form favorable interactions within the enzyme's active site, enhancing binding affinity. |
| Methyl 2-(2,6-difluoro-4-hydroxyphenyl)acetate | Analog 4 | Potentially Higher | Di-ortho substitution could further enhance binding or alter selectivity for COX-2 over COX-1. |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Many phenolic compounds are known to inhibit tyrosinase.
Structure-Activity Relationship Insights:
-
Hydroxyphenyl Moiety: The 4-hydroxyphenyl group is structurally similar to tyrosine, the natural substrate of tyrosinase, allowing these compounds to act as competitive inhibitors.
-
Fluorine Substitution: The electronic properties and steric bulk introduced by fluorine can affect the compound's ability to fit into the tyrosinase active site and interact with the catalytic copper ions.
Hypothetical Comparative Tyrosinase Inhibition:
| Compound | Structure | Predicted Relative Tyrosinase Inhibition | Rationale |
| Methyl 2-(4-hydroxyphenyl)acetate | Analog 1 | Baseline | Parent non-fluorinated compound, a known weak tyrosinase inhibitor. |
| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | Lead Compound | Potentially Higher | The ortho-fluoro substitution may improve binding to the enzyme's active site. |
| 4-Hydroxyphenylacetic acid | Analog 5 | Lower than esters | The free carboxylic acid may have different binding characteristics compared to the methyl ester. |
Experimental Protocols
To empirically validate the predicted biological efficacies, the following standardized in vitro assays are recommended.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
Workflow Diagram:
DPPH Assay Workflow
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare stock solutions of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, its analogs, and a positive control (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from these stock solutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Workflow Diagram:
COX-2 Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Sample Preparation: Prepare serial dilutions of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, its analogs, and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm for TMPD oxidation) using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the test compounds.
-
IC50 Calculation: Calculate the percentage of inhibition relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.
Workflow Diagram:
Tyrosinase Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of mushroom tyrosinase in the buffer, and a solution of L-DOPA in the buffer.
-
Sample Preparation: Prepare serial dilutions of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, its analogs, and a known tyrosinase inhibitor (e.g., kojic acid) in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound or control, followed by the mushroom tyrosinase solution.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 20 minutes.
-
Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological efficacy of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and its analogs. Based on established structure-activity relationships for phenolic compounds, it is hypothesized that the introduction and specific placement of fluorine atoms can enhance antioxidant and enzyme inhibitory activities. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.
Future research should focus on synthesizing a focused library of analogs with systematic variations in halogenation patterns and ester functionalities. A comprehensive in vitro evaluation of these compounds against a panel of relevant biological targets will provide a more complete picture of their therapeutic potential. Furthermore, promising candidates should be advanced to cell-based and in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles. Such a systematic approach will be instrumental in unlocking the full potential of the hydroxyphenylacetate scaffold in drug discovery.
References
-
PubChem. Methyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
-
MDPI. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Introduction
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides a comprehensive comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. As a moderately polar phenolic compound, its chromatographic behavior is heavily influenced by the choice of stationary phase and mobile phase composition. We will explore these variables, present a validated, step-by-step protocol, and discuss the underlying scientific principles to empower researchers in developing robust and reliable analytical methods.
The Chromatographic Challenge: Analyte Properties
The structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, featuring a polar phenolic hydroxyl group and a non-polar phenylacetate moiety, necessitates a careful selection of chromatographic conditions. The primary goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential process-related impurities or degradation products.[3] The acidic nature of the phenolic proton requires suppression to prevent peak tailing, a common issue with phenolic compounds. This is typically achieved by acidifying the mobile phase.[4][5]
Comparative Analysis of HPLC Methodologies
The most prevalent technique for analyzing compounds of this nature is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[6][7] We will compare two common C18 stationary phases and two organic modifiers to determine the optimal conditions.
Core Principle: Reversed-Phase Chromatography
In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18 alkyl chains).[8] More polar analytes have less affinity for the stationary phase and elute earlier, while more non-polar analytes are retained longer. By adjusting the polarity of the mobile phase—typically a mixture of water and a miscible organic solvent like acetonitrile or methanol—we can modulate the retention and achieve separation.[6]
Methodology Comparison
To illustrate the impact of column and solvent selection, we compare the performance of four different methods for separating the target analyte from a hypothetical key impurity, 2-fluoro-4-hydroxyphenylacetic acid (a potential precursor).
| Parameter | Method A | Method B | Method C | Method D |
| Column | Standard C18 (e.g., Zorbax Eclipse XDB-C18) | Standard C18 (e.g., Zorbax Eclipse XDB-C18) | Polar-Embedded C18 (e.g., Waters Sunfire C18) | Polar-Embedded C18 (e.g., Waters Sunfire C18) |
| Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 30-70% B in 15 min | 40-80% B in 15 min | 30-70% B in 15 min | 40-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C | 30 °C |
| Detection | UV at 278 nm | UV at 278 nm | UV at 278 nm | UV at 278 nm |
| Performance Data | ||||
| Resolution (Rs) (Analyte/Impurity) | 2.5 | 2.1 | 3.1 | 2.8 |
| Analyte Tailing Factor (Tf) | 1.3 | 1.4 | 1.1 | 1.2 |
| Analyte Retention Time (tR) | 9.8 min | 8.5 min | 10.2 min | 9.1 min |
| Backpressure (Approx.) | ~120 bar | ~95 bar | ~125 bar | ~100 bar |
Interpretation and Rationale
-
Column Selection: The Polar-Embedded C18 column (Methods C & D) provides superior performance.[4] These columns contain a polar group (e.g., a carbamate) embedded near the base of the alkyl chain. This feature shields the underlying silica from highly aqueous mobile phases, preventing "phase collapse" that can occur with traditional C18 columns, and offers alternative interactions (hydrogen bonding) that improve peak shape for polar analytes like phenols.[9] This is evidenced by the significantly improved tailing factor (1.1 vs 1.3) and resolution.
-
Organic Modifier: Acetonitrile (Methods A & C) generally offers better selectivity and lower viscosity (resulting in slightly higher backpressure but more efficient peaks) compared to methanol for aromatic compounds.[6] In this case, the combination of the Polar-Embedded column and Acetonitrile (Method C) yields the best resolution (3.1), making it the recommended choice for robust purity analysis.
Recommended Experimental Protocol
This protocol is based on the optimized conditions identified in "Method C" and adheres to standard pharmaceutical analysis practices outlined in the United States Pharmacopeia (USP).[1][10][11]
Materials and Reagents
-
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate reference standard and sample
-
Acetonitrile (HPLC grade or higher)
-
Phosphoric Acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions
-
Column: Polar-Embedded C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% v/v Phosphoric Acid in Water. (To prepare 1L: Add 1.0 mL of 85% H₃PO₄ to 1L of deionized water and mix).
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 30% B
-
15.0 min: 70% B
-
15.1 min: 30% B
-
20.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of 0.5 mg/mL.
-
Note: All solutions should be sonicated briefly to ensure complete dissolution and filtered through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a core requirement of any validated analytical method, ensuring the system is fit for its intended purpose.[11][12] Inject the standard solution in replicate (n=5).
-
Tailing Factor (Tf): Must be ≤ 1.5 for the main peak.
-
Relative Standard Deviation (%RSD): The %RSD for peak area and retention time must be ≤ 2.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
Caption: HPLC Purity Analysis Workflow.
Method Validation Strategy: Adhering to ICH Q2(R2)
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[12][13][14][15] The objective is to prove that the analytical procedure is fit for its intended purpose.[15]
Key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is demonstrated by running blanks, placebo (if applicable), and spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the nominal sample concentration.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[13][15]
-
Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit in mobile phase).[12][13]
Caption: Logic of HPLC Method Parameter Selection.
Conclusion
The purity analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate by HPLC is most effectively achieved using a polar-embedded C18 column with an acidified water/acetonitrile mobile phase gradient. This combination provides superior resolution and peak symmetry compared to standard C18 columns or methanol-based mobile phases. The detailed protocol and validation framework provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals. Adherence to system suitability criteria and a thorough validation approach, as outlined by ICH guidelines, are paramount to ensuring the generation of accurate, reliable, and defensible analytical data.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org. [Link]
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Spantidaki, A., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Analytical & Bioanalytical Techniques. [Link]
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Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
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Proestos, C., et al. (2005). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. Journal of Agricultural and Food Chemistry. [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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Wang, L., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Composition and Analysis. [Link]
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Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
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Păltinean, R., et al. (2022). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. Molecules. [Link]
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Pop, N., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants. [Link]
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SIELC Technologies. Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. [Link]
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Singh, S., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2022). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. [Link]
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Research Journal of Pharmacy and Technology. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. [Link]
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The Good Scents Company. methyl 4-hydroxyphenyl acetate. [Link]
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The Impact of Fluorination on Phenylacetic Acids: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the various tools at our disposal, the introduction of fluorine into a molecular scaffold stands out as a powerful and frequently employed strategy. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylacetic acids, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and metabolic stability of these compounds, supported by experimental data and detailed protocols, to provide a comprehensive understanding of the nuanced effects of fluorination.
The Rationale for Fluorination: Beyond Simple Substitution
Phenylacetic acid and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs).[1] The decision to introduce a fluorine atom onto the phenyl ring is a calculated one, driven by the unique properties of this halogen. Fluorine is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. This combination allows it to exert profound electronic effects with minimal steric hindrance.
The primary motivations for fluorinating phenylacetic acid in a drug discovery context include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly impact the acidity of the carboxylic acid group, which in turn influences a compound's solubility, absorption, and interaction with biological targets.
-
Alteration of Lipophilicity (logP): Lipophilicity is a critical parameter that governs a molecule's ability to cross cell membranes. Fluorination can subtly alter a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, we can block oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family, thereby increasing the compound's half-life and bioavailability.[3][4]
A Comparative Analysis of Physicochemical Properties
To illustrate the impact of fluorination, let's examine the experimentally determined pKa and logP values for phenylacetic acid and its monofluorinated analogs.
| Compound | Structure | pKa | logP |
| Phenylacetic Acid | Phenylacetic Acid Structure | 4.25 - 4.55[5][6] | 1.61 - 1.72[5][7] |
| 2-Fluorophenylacetic Acid | 2-Fluorophenylacetic Acid Structure | ~4.01[8] | ~1.69[8] |
| 3-Fluorophenylacetic Acid | 3-Fluorophenylacetic Acid Structure | ~4.10[9] | ~1.7[9][10] |
| 4-Fluorophenylacetic Acid | 4-Fluorophenylacetic Acid Structure | ~4.25[11] | 1.6 (Computed)[12] |
Analysis of the Data:
As the data indicates, the introduction of a fluorine atom generally increases the acidity (lowers the pKa) of the phenylacetic acid. This effect is most pronounced with ortho-substitution (2-fluorophenylacetic acid) due to the proximity of the electron-withdrawing fluorine atom to the carboxylic acid group. The impact on lipophilicity (logP) is less straightforward, with minor variations observed depending on the position of the fluorine atom. This highlights the context-dependent nature of fluorine's effect on this property.
Synthesis Strategies: Pathways to Fluorinated and Non-Fluorinated Phenylacetic Acids
The choice of synthetic route is a critical consideration in any drug development program, balancing factors such as yield, scalability, and the availability of starting materials. Below are representative protocols for the synthesis of both non-fluorinated and fluorinated phenylacetic acids.
Experimental Protocol: Synthesis of Phenylacetic Acid via Hydrolysis of Benzyl Cyanide
This classical and robust method provides a reliable route to the non-fluorinated parent compound.
Workflow Diagram:
Caption: Synthesis of Phenylacetic Acid via Hydrolysis.
Step-by-Step Procedure: [3][13]
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
-
Hydrolysis: Heat the mixture under reflux with stirring for 3 hours. The reaction is vigorous, and care should be taken.
-
Precipitation: Cool the reaction mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid mass.
-
Isolation: Filter the precipitated crude phenylacetic acid.
-
Washing: Melt the crude product under hot water and wash by decantation several times.
-
Purification: Transfer the molten acid to a Claisen distilling flask and distill under reduced pressure. Collect the fraction boiling at 176–189°C/50 mm Hg. The distillate solidifies on standing to yield pure phenylacetic acid.
Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid
This protocol illustrates a common strategy for preparing polyfluorinated phenylacetic acids, which are important intermediates in modern pharmaceuticals.[2][14][15]
Workflow Diagram:
Caption: Synthesis of 2,4,5-Trifluorophenylacetic Acid.
Step-by-Step Procedure: [14]
-
Reaction Setup: To 34 g of methyl 2,4,5-trifluorophenylacetate, add 60 mL of water and 4.7 g of sodium hydroxide.
-
Hydrolysis: Stir the mixture at 50°C until the conversion of the starting material is complete (monitor by a suitable method such as TLC or HPLC).
-
Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.
-
Isolation: Isolate the product by filtration. The resulting white solid is 2,4,5-trifluorophenylacetic acid.
The Impact of Fluorination on Metabolic Stability: An In Vitro Perspective
As previously mentioned, one of the most significant advantages of fluorination is the enhancement of metabolic stability. This is typically assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a parent compound over time to determine its metabolic half-life (t½) and intrinsic clearance (CLint).
Workflow Diagram:
Caption: In Vitro Metabolic Stability Assay Workflow.
Step-by-Step Procedure: [8][12][16][17]
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (typically 0.5-1 mg/mL protein concentration), phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile), often containing an internal standard for analytical purposes.
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.
Illustrative Comparative Metabolic Stability Data
The following table provides a hypothetical yet realistic comparison of the metabolic stability of phenylacetic acid and its 4-fluoro analog, as would be determined by the protocol above.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenylacetic Acid | 20 | 34.7 |
| 4-Fluorophenylacetic Acid | >60 | <11.5 |
Interpretation:
In this illustrative example, the introduction of a fluorine atom at the 4-position significantly increases the metabolic stability of the compound. The half-life is substantially longer, and the intrinsic clearance is much lower for the fluorinated analog. This is a common and expected outcome, as the fluorine atom at the para-position can block potential sites of aromatic hydroxylation, a common metabolic pathway for such compounds.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the phenylacetic acid scaffold is a well-established and powerful strategy in drug discovery. As we have demonstrated, fluorination can predictably modulate the acidity and lipophilicity of these compounds, and more importantly, can significantly enhance their metabolic stability. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of both fluorinated and non-fluorinated phenylacetic acids, enabling researchers to make data-driven decisions in their drug development programs.
As our understanding of the nuanced effects of fluorination continues to evolve, and as new synthetic methodologies for the selective introduction of fluorine become available, the utility of this approach in crafting safer and more effective medicines will undoubtedly continue to grow.
References
- Human liver microsomal stability of compound 4a. (n.d.). ResearchGate. Retrieved from a relevant research paper on metabolic stability.
- The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. (n.d.).
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.). Google Patents.
- 2-Fluorophenylacetic acid 98 451-82-1. (n.d.). Sigma-Aldrich.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (n.d.). Benchchem.
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
- Phenylacetic acid. (n.d.). Organic Syntheses Procedure.
- 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. (n.d.). PubChem.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- 2-Fluorophenylacetic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.
- 3-Fluorophenylacetic acid. (n.d.). SIELC Technologies.
- In vitro Metabolic Stability of [ 18 F]Fluoroalkyl Compounds in Rat... (n.d.). ResearchGate. Retrieved from a research paper on metabolic stability.
- The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. (n.d.). Retrieved from a chemical supplier's technical article.
- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.).
- Fluorination methods for drug discovery and development. (n.d.). PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Phenylacetic acid. (n.d.). Wikipedia.
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- 2-Fluorophenylacetic acid(451-82-1). (n.d.). ChemicalBook.
- Technical Support Center: Addressing Metabolic Instability of Fluorinated Drug Candidates. (n.d.). Benchchem.
- Showing metabocard for Phenylacetic acid (HMDB0000209). (n.d.). Human Metabolome Database.
- 2-Fluorophenylacetic acid | 451-82-1. (n.d.). ChemicalBook.
- 2-Fluorophenylacetic acid, 98+%. (n.d.). Fisher Scientific.
- 4-Fluorophenylacetic acid CAS#: 405-50-5. (n.d.). ChemicalBook.
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- Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). NIH.
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- Comparison of the in vitro metabolic stability data from cassette... (n.d.). ResearchGate.
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A Comparative Guide to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate: Cross-Referencing Computational Data with Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and building blocks, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. This guide provides a detailed comparison of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of fluorinated drugs, with its non-fluorinated counterpart, Methyl 2-(4-hydroxyphenyl)acetate. By cross-referencing publicly available data from sources like PubChem with experimental information from commercial suppliers and analogous chemical syntheses, we aim to provide a practical resource for researchers in drug discovery and development.
Introduction: The Role of Fluorine in Drug Design
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate, particularly in the development of anti-inflammatory and hormone-based therapies[1]. The presence of a fluorine atom ortho to the acetate side chain and meta to the hydroxyl group is not a trivial substitution. It is a deliberate design element intended to modulate properties such as metabolic stability, bioavailability, and binding affinity to target proteins. This guide will delve into the known characteristics of this compound and compare them to its more common non-fluorinated analog to highlight the impact of this strategic fluorination.
Physicochemical Properties: A Head-to-Head Comparison
A direct comparison of the physicochemical properties of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate and Methyl 2-(4-hydroxyphenyl)acetate reveals the subtle yet significant impact of the fluorine atom. The following table summarizes the available data from PubChem and other sources.
| Property | Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | Methyl 2-(4-hydroxyphenyl)acetate | Data Source |
| Molecular Formula | C₉H₉FO₃ | C₉H₁₀O₃ | PubChem[2][3] |
| Molecular Weight | 184.16 g/mol | 166.17 g/mol | PubChem[1][2] |
| Boiling Point | 280.2±25.0°C at 760 mmHg | ~318.77 °C (estimated) | MySkinRecipes[1], The Good Scents Company[4] |
| Monoisotopic Mass | 184.05357 Da (Predicted) | 166.062994177 Da | PubChemLite[3], PubChem[2] |
| XlogP (Predicted) | 1.5 | 1.5 | PubChemLite[3], PubChem[2] |
The most apparent difference is the increased molecular weight due to the fluorine atom. Interestingly, the predicted lipophilicity (XlogP) remains the same. The provided boiling point for the fluorinated compound is lower than the estimated boiling point of its non-fluorinated analog, which may be influenced by differences in intermolecular forces.
Synthesis and Experimental Protocols: An Analog-Based Approach
Representative Synthesis Workflow
The following protocol is based on the well-documented synthesis of a structurally related compound, methyl (2-hydroxyphenyl)acetate, and represents a standard laboratory procedure for such transformations[5].
Caption: Proposed Fischer Esterification Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-fluoro-4-hydroxyphenyl)acetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Causality in Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and a reactant in excess drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Aqueous Workup: The neutralization and extraction steps are crucial for removing the acid catalyst and any unreacted starting material, leading to a purer product.
Cross-Referencing with PubChem: Analytical Data Insights
While experimental spectra for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate are not publicly available, PubChem provides predicted mass spectrometry data which can be a valuable tool for preliminary identification in techniques like LC-MS[3].
Predicted Collision Cross Section (CCS) Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 185.06085 | 134.4 |
| [M+Na]⁺ | 207.04279 | 143.4 |
| [M-H]⁻ | 183.04629 | 136.1 |
This data can be used to create a theoretical mass spectrum to compare against experimental results, aiding in the confirmation of the product's identity. Commercial suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request, which would be the definitive source for structural confirmation[6].
Comparative Analysis with Methyl 2-(4-hydroxyphenyl)acetate
The primary value of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate lies in the strategic placement of the fluorine atom. This substitution can lead to several advantageous properties in a drug development context compared to its non-fluorinated analog.
Caption: Potential Effects of Fluorine Substitution.
Key Differences and Their Implications:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The fluorine atom can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body. The product description for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate explicitly mentions that its structure allows for modifications that increase metabolic stability[1].
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein.
-
Lipophilicity and Permeability: While the predicted XlogP is the same for both compounds, the introduction of fluorine can have nuanced effects on a molecule's interaction with lipid bilayers, which can influence cell permeability and overall bioavailability.
-
Bioactivity: The non-fluorinated analog, Methyl 2-(4-hydroxyphenyl)acetate, has been investigated for its bacteriostatic properties[7]. The fluorine substitution in the target compound is likely intended to enhance a specific desired biological activity for more complex pharmaceutical applications.
Conclusion
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate represents a strategically designed building block for modern drug discovery. While publicly available experimental data is limited, a comparative analysis with its non-fluorinated analog, Methyl 2-(4-hydroxyphenyl)acetate, underscores the potential advantages conferred by the fluorine substitution. This guide has provided a framework for understanding the properties and potential synthesis of this important intermediate by cross-referencing computational data with established chemical principles and information from commercial sources. For definitive characterization, researchers should obtain analytical data from commercial suppliers.
References
-
The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate, 14199-15-6. Retrieved from [Link]
-
PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved from [Link]
- Google Patents. (n.d.). CN102249919A - 2-(4-hydroxy benzene)-methyl acetate and its preparation method.
-
MySkinRecipes. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Phenolic Intermediates: A Comparative Analysis of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Abstract
Phenolic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2] The strategic selection of phenolic building blocks is therefore a critical decision in the drug discovery pipeline, profoundly influencing the physicochemical properties, metabolic stability, and biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (M2F4HPA), a key fluorinated intermediate, with other structurally related phenolic compounds. We will dissect the impact of aromatic substitution on reactivity, synthetic utility, and downstream biological relevance, providing researchers and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic campaigns.
Introduction: The Strategic Importance of Phenolic Building Blocks
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are foundational motifs in a vast array of chemical applications, from advanced polymers to life-saving drugs.[3][4] In pharmaceutical development, the phenol moiety is prized for its ability to act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor interactions.[5] An analysis of small-molecule drugs approved in 2020 revealed that 62% contain phenol or phenolic ether structures, underscoring their continued relevance despite trends toward increasing sp³ character in drug candidates.[2][5]
Intermediates like Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate serve as versatile scaffolds. Their functional handles—the phenolic hydroxyl, the ester, and the activated aromatic ring—allow for sequential and regioselective modifications, building molecular complexity. The choice of intermediate is not trivial; subtle changes in substitution, such as the introduction of a fluorine or methoxy group, can have a cascade of effects on the entire discovery process. This guide will focus on M2F4HPA and compare it against its non-fluorinated analog and other common variants to illuminate these critical differences.
Featured Intermediate: Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (M2F4HPA)
M2F4HPA is a specialized chemical intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[6] Its structure is notable for the ortho-fluorine substitution relative to the acetate side chain, a feature that imparts unique chemical and biological properties.
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity. M2F4HPA provides a direct route to introduce this valuable 2-fluoro-4-hydroxyphenyl motif into target molecules.[6]
Caption: Chemical structure of M2F4HPA (CAS 91361-59-0).
Comparative Analysis of Phenolic Intermediates
To understand the unique value of M2F4HPA, we compare it with three key alternatives: its direct non-fluorinated parent, a methoxy-substituted analog common in natural products, and a positional isomer.
-
Methyl 2-(4-hydroxyphenyl)acetate (M4HPA): The non-fluorinated baseline.
-
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate (MHMPA): Introduces an electron-donating methoxy group.
-
Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate (M23DF4HPA): An example with multiple fluorine substitutions.
Physicochemical Properties
The properties below, particularly lipophilicity (XLogP3) and polar surface area (TPSA), are critical predictors of a molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).
| Property | Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (M2F4HPA) | Methyl 2-(4-hydroxyphenyl)acetate (M4HPA) | Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate (MHMPA) | Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate (M23DF4HPA) |
| CAS Number | 91361-59-0[7] | 14199-15-6[8] | 34827-77-3[9] | 1375795-92-9[10] |
| Molecular Weight | 184.16 g/mol [6] | 166.17 g/mol [8][11] | 196.19 g/mol [9] | 202.15 g/mol [10] |
| XLogP3 | 1.5 | 1.5[8] | 1.4 | 1.6[10] |
| H-Bond Donors | 1 | 1[8] | 1 | 1[10] |
| H-Bond Acceptors | 3 | 3[8] | 4 | 4[10] |
| Boiling Point | 280.2°C (est.)[6] | ~270°C | ~314°C (est.) | N/A |
Expert Analysis:
-
The introduction of a single fluorine atom in M2F4HPA has a minimal impact on the calculated lipophilicity (XLogP3) compared to the parent M4HPA. However, fluorine's high electronegativity can significantly alter local dipole moments and molecular conformation, which can affect membrane permeability and protein binding in ways not captured by XLogP3 alone.
-
The methoxy group in MHMPA adds an additional hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.
-
The difluorinated M23DF4HPA shows a slight increase in lipophilicity, a common trend with increasing fluorination.
Reactivity and Synthetic Utility
The true differentiation between these intermediates lies in their chemical reactivity, which dictates the choice of reaction conditions and potential synthetic routes.
-
Acidity of Phenolic Hydroxyl: The electron-withdrawing nature of the fluorine atom in M2F4HPA increases the acidity (lowers the pKa) of the phenolic hydroxyl compared to M4HPA and MHMPA.
-
Causality: A lower pKa means a weaker base (e.g., K₂CO₃ instead of NaH) can be used for deprotonation in reactions like Williamson ether synthesis. This improves the functional group tolerance of the reaction, reducing the risk of side reactions like ester hydrolysis.
-
-
Aromatic Ring Reactivity:
-
M2F4HPA: The fluorine atom is a deactivating group for electrophilic aromatic substitution, yet it is an ortho, para-director. However, the positions are already substituted, making further ring functionalization challenging without advanced techniques. Its primary utility is in coupling reactions or using the existing handles.
-
M4HPA: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the positions ortho to the hydroxyl. This can be a liability, leading to undesired side products if not properly controlled.
-
MHMPA: The ring is highly activated by both the hydroxyl and methoxy groups. The position ortho to the hydroxyl and meta to the acetate is particularly reactive, offering a site for regioselective functionalization.[12]
-
Experimental Protocol: Comparative O-Alkylation
A common synthetic step involving these intermediates is the alkylation of the phenolic hydroxyl to form an ether linkage, a key bond in many tyrosine kinase inhibitors.
Objective: To synthesize the O-propyl ether of the phenolic intermediate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
Introduction: As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The integrity of our research is intrinsically linked to the responsible management of the chemical waste we generate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, moving beyond mere instruction to explain the critical reasoning behind each procedural step. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is an irritant, and proper personal protective equipment (PPE) is the first line of defense.
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this compound. It is classified as a warning-level irritant.[1][2]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation[1][2] |
1.2 Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate, including during disposal procedures:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a splash risk.[1][2]
-
Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2]
1.3 Emergency First Aid Measures
In the event of accidental exposure, immediate and correct first aid is critical:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Part 2: Waste Characterization and Segregation: The Halogenated Waste Stream
Proper disposal begins with correct waste characterization. The molecular structure of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate contains a carbon-fluorine bond, which definitively classifies it as a halogenated organic compound .[3] This is the single most important factor determining its disposal pathway.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators of chemical waste are legally responsible for its correct classification and management.[4][5] Mixing different waste classes can create dangerous reactions, violate regulations, and significantly increase disposal costs. Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[3]
The Core Principle of Segregation:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.
-
DO NOT dispose of this compound down the drain or in regular trash.[4][6]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[7]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for accumulating and disposing of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate waste in a laboratory setting.
Step 1: Select and Prepare the Waste Container The integrity of the disposal process starts with the container.
-
Container Material: Use a container made of a material chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Never use metal containers for acidic solutions or light polyethylene containers like milk jugs.[5]
-
Container Condition: The container must be in good condition, free from damage, and equipped with a secure, leak-proof screw cap.[4][7] Keep the container closed at all times except when actively adding waste.[8][7]
-
Container Labeling: Before adding any waste, the container must be properly labeled.[8] The label must include:
Step 2: Accumulate Waste in a Satellite Accumulation Area (SAA) An SAA is a designated laboratory area where hazardous waste is collected at or near its point of generation.[7][9]
-
Location: The SAA must be under the direct control of laboratory personnel.[5]
-
Segregation: Store the halogenated waste container in secondary containment, physically separated from incompatible waste types like acids, bases, and non-halogenated organics.[7]
-
Procedure: As waste is generated, carefully transfer it into the designated, labeled container. Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
SAA Limits: Laboratories can accumulate up to 55 gallons of waste in an SAA. A partially filled container may remain in the SAA for up to one year.[7][9]
Step 3: Manage Spills and Contaminated Materials In the event of a spill, prompt and safe cleanup is essential.
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
-
Disposal of Cleanup Debris: All contaminated materials (gloves, sorbents, etc.) must be placed into a sealed, labeled container and disposed of as hazardous waste along with the primary chemical waste.
Step 4: Final Disposal via Institutional EHS Laboratory personnel do not dispose of hazardous waste directly.
-
Full Containers: Once a waste container is full (or the project is complete), it must be removed from the SAA within three days.[7]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container. They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.[1][4] The final disposal method will be an approved waste disposal plant, likely utilizing incineration.[2]
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of waste containing Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
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- 2. aksci.com [aksci.com]
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- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
An Essential Guide to the Safe Handling of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate
As a Senior Application Scientist, it is imperative to move beyond merely listing procedural steps and delve into the fundamental principles of chemical safety. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, use, and disposal of Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. Our objective is to instill a deep-seated culture of safety by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system of protection.
Understanding the Hazard: A Proactive Approach to Safety
Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (CAS No. 91361-59-0) is a substituted phenylacetate derivative. While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) for a closely related analogue indicates that it should be handled with care. The primary hazards associated with this chemical are:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can result in significant eye irritation, including redness, pain, and potential damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1]
A proactive approach to safety begins with a thorough understanding of these risks and the implementation of robust control measures to mitigate them.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. The following table outlines the recommended PPE, grounded in established safety standards.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must conform to ANSI Z87.1 standards. This is crucial to protect against splashes and airborne particles, preventing serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves | For prolonged contact or immersion: Butyl rubber gloves are recommended for handling esters. For splash protection: Nitrile rubber gloves (minimum 5-mil thickness) can be used, but must be replaced immediately upon contamination.[2][3] Always consult the glove manufacturer's specific chemical resistance data, as breakthrough times can vary. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | A standard lab coat provides a barrier against incidental skin contact. Ensure there is no exposed skin on the arms or legs. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is not typically required when handling this compound in a well-ventilated area, such as a chemical fume hood. However, if engineering controls are not available or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][6][7][8] A proper fit test and training are mandatory before using a respirator. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Ventilation: Always handle Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate in a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. In the event of accidental exposure, immediate flushing is critical.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for ensuring safety.
-
Preparation:
-
Before beginning work, review the Safety Data Sheet (SDS) for Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Measure and dispense the chemical within the fume hood.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
Keep containers closed when not in use.
-
Use a dedicated set of tools (spatulas, glassware) for this chemical to prevent cross-contamination.
-
Be mindful of ignition sources, although the flammability of this specific compound is not rated as high.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Remove PPE in the correct order to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spill Cleanup Protocol
This protocol is for small, manageable spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Cordon off the area to prevent the spread of contamination.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. If the spill is large or generates dust, a respirator may be necessary.[1][9][10][11][12]
-
Contain the Spill:
-
Clean Up:
-
Decontaminate:
-
Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Dispose: Dispose of the waste according to the disposal plan outlined below.
-
Report: Report the incident to your supervisor and EHS department.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
As Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate is a halogenated organic compound, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[13][14][15][16]
-
Waste Collection:
-
Collect all waste containing this chemical, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the waste and have a secure lid.
-
The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
-
Waste Segregation:
-
Keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal and to potentially reduce disposal costs.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure and have secondary containment.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not pour this chemical down the drain.[16]
-
Visualization of the PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
References
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- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. nrc.gov [nrc.gov]
- 6. youtube.com [youtube.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. teamstersafety.org [teamstersafety.org]
- 9. acs.org [acs.org]
- 10. westlab.com [westlab.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
